Product packaging for 6,8-Tridecanedione(Cat. No.:CAS No. 32743-88-7)

6,8-Tridecanedione

Cat. No.: B14693790
CAS No.: 32743-88-7
M. Wt: 212.33 g/mol
InChI Key: ONLKWZYYIZMJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Tridecanedione (CAS 32743-88-7) is a β-diketone compound with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol. This reagent is exclusively for Research Use Only (RUO) and is a valuable building block in organic synthesis, particularly for exploring alkylation methodologies. It serves as a key intermediate in the development of more complex molecular structures, including ligands and coordination compounds. The compound can be synthesized via the alkylation of simpler β-diketones, such as 2,4-pentanedione, a general method that has been demonstrated for the preparation of higher homologous diketones like 2,4-nonanedione and 2,4-tridecanedione . As a β-diketone, it is expected to exhibit typical keto-enol tautomerism and can act as a chelating agent for various metal ions. This compound is for use in a controlled laboratory environment by qualified personnel only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption. For all orders, a Certificate of Analysis is available to guarantee quality and specification compliance. Custom synthesis and bulk inquiries are welcome.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B14693790 6,8-Tridecanedione CAS No. 32743-88-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32743-88-7

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

tridecane-6,8-dione

InChI

InChI=1S/C13H24O2/c1-3-5-7-9-12(14)11-13(15)10-8-6-4-2/h3-11H2,1-2H3

InChI Key

ONLKWZYYIZMJRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC(=O)CCCCC

Origin of Product

United States

Foundational & Exploratory

Synthesis of Novel Beta-Diketones: A Technical Guide to 6,8-Tridecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the novel beta-diketone, 6,8-tridecanedione. Beta-diketones are a significant class of organic compounds that serve as crucial intermediates in the synthesis of various heterocyclic compounds and as ligands for metal complexes, exhibiting a wide range of biological activities.[1][2][3] This document outlines a plausible and detailed synthetic methodology, purification techniques, and expected analytical data for this compound, tailored for professionals in research and drug development.

Synthetic Pathway: Crossed Claisen Condensation

The most established and versatile method for the synthesis of unsymmetrical beta-diketones like this compound is the crossed Claisen condensation.[2][4] This reaction involves the condensation of a ketone with an ester in the presence of a strong base. For the synthesis of this compound, two primary retrosynthetic disconnections are plausible, as illustrated below.

G cluster_main Retrosynthetic Analysis of this compound cluster_route1 Route A cluster_route2 Route B This compound This compound C13H24O2 Route A Route A This compound->Route A Disconnection 1 Route B Route B This compound->Route B Disconnection 2 2-Heptanone 2-Heptanone Ethyl Heptanoate Ethyl Heptanoate 2-Octanone 2-Octanone Ethyl Hexanoate Ethyl Hexanoate Route A->2-Heptanone Route A->Ethyl Heptanoate Route B->2-Octanone Route B->Ethyl Hexanoate

Figure 1: Retrosynthetic analysis for this compound.

This guide will focus on Route A, the reaction between 2-heptanone and ethyl heptanoate, as a representative synthetic strategy. The overall reaction scheme is presented below.

G cluster_reaction Proposed Synthesis of this compound via Crossed Claisen Condensation 2-Heptanone 2-Heptanone C7H14O Base 1. Strong Base (e.g., NaH, NaOEt) 2. Acidic Workup 2-Heptanone->Base Ethyl Heptanoate Ethyl Heptanoate C9H18O2 Ethyl Heptanoate->Base This compound This compound C13H24O2 Base->this compound

Figure 2: Proposed synthetic scheme for this compound.

Experimental Protocol

The following is a detailed, representative experimental protocol for the synthesis of this compound based on the principles of the Claisen condensation.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
Sodium Hydride (60% dispersion in mineral oil)24.00-1204.80 g
Anhydrous Toluene-0.867-150 mL
2-Heptanone114.190.81710014.0 mL
Ethyl Heptanoate158.240.86511019.2 mL
1 M Hydrochloric Acid---As needed
Saturated Sodium Bicarbonate Solution---As needed
Brine---As needed
Anhydrous Magnesium Sulfate---As needed

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 4.80 g, 120 mmol). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere, followed by careful decantation. Anhydrous toluene (100 mL) is then added to the flask.

  • Enolate Formation: 2-Heptanone (14.0 mL, 100 mmol) is dissolved in anhydrous toluene (20 mL) and added dropwise to the stirred suspension of sodium hydride at room temperature over 30 minutes. The mixture is then heated to 50-60 °C for 1 hour to ensure complete formation of the sodium enolate.

  • Condensation: Ethyl heptanoate (19.2 mL, 110 mmol) dissolved in anhydrous toluene (30 mL) is added dropwise to the reaction mixture at 50-60 °C over 1 hour. The reaction mixture is then refluxed for 4-6 hours, during which the color may change.

  • Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M hydrochloric acid (200 mL) with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

Crude beta-diketones can be purified by several methods. A common and effective method involves the formation of a copper(II) complex, which can be isolated and subsequently decomposed to yield the pure beta-diketone.[2]

Protocol for Purification via Copper Complex:

  • The crude this compound is dissolved in a minimal amount of hot ethanol.

  • A saturated aqueous solution of copper(II) acetate is added dropwise with stirring. A green-blue precipitate of the copper(II) bis(6,8-tridecanedionate) complex will form.

  • The precipitate is collected by filtration, washed with water and a small amount of cold ethanol, and then air-dried.

  • The dried copper complex is suspended in a mixture of diethyl ether and 10% sulfuric acid. The mixture is stirred vigorously until the solid dissolves and the aqueous layer becomes a clear blue solution.

  • The ether layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

  • The combined ether extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to afford the purified this compound.

Quantitative Data (Expected)

Due to the absence of specific literature data for this compound, the following table summarizes the expected quantitative data based on analogous long-chain beta-diketones.

ParameterExpected Value/Range
Yield
Crude Yield60-75%
Purified Yield45-60%
Physical Properties
AppearanceColorless to pale yellow oil or low-melting solid
Boiling PointNot available; expected to be high, distillation under reduced pressure recommended
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)
-CH₃ (terminal)~0.9 (t)
-(CH₂)n-~1.2-1.6 (m)
-CH₂-C=O~2.2-2.5 (t)
-CH₂- (between carbonyls, keto form)~3.5 (s)
=CH- (enol form)~5.5 (s)
-OH (enol form)~15-16 (br s)
¹³C NMR (CDCl₃, δ ppm)
-CH₃ (terminal)~14
-(CH₂)n-~22-32
-CH₂-C=O~40-50
-CH₂- (between carbonyls, keto form)~58
=CH- (enol form)~95-100
C=O (keto form)~200-205
C=O (enol form)~190-195
IR (neat, cm⁻¹)
C=O stretch (keto form)~1720-1700
C=C and C=O stretch (enol form)~1640-1580 (broad)
O-H stretch (enol form)~3200-2500 (very broad)
C-H stretch~2960-2850
Mass Spectrometry (EI)
Molecular Ion [M]⁺m/z 212
Key FragmentsFragmentation patterns typical of long-chain ketones, including McLafferty rearrangement products.

Keto-Enol Tautomerism

A fundamental characteristic of beta-diketones is their existence as a mixture of keto and enol tautomers in equilibrium. The enol form is often stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. This equilibrium is a key determinant of the chemical reactivity and biological activity of these compounds.[5][6]

G cluster_tautomerism Keto-Enol Tautomerism of this compound Keto Keto Form Enol Enol Form Keto->Enol Equilibrium

Figure 3: Keto-enol tautomerism in this compound.

Biological Context and Potential Applications

While specific biological activities of this compound have not been extensively reported, long-chain beta-diketones are known to possess a range of biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities.[3][7] They are also found in nature, for example, in the epicuticular wax of some plants.[8] The ability of beta-diketones to chelate metal ions is crucial to some of their biological functions and also makes them valuable in the development of metal-based drugs and diagnostic agents. Further research into the specific biological profile of this compound could reveal novel therapeutic applications.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The provided protocols and expected data will be a valuable resource for researchers embarking on the synthesis of this and other novel long-chain beta-diketones for applications in medicinal chemistry and materials science.

References

The Natural Occurrence and Biosynthesis of Long-Chain β-Diketones in Plants and Ketones in Insects: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While the specific natural occurrence of 6,8-tridecanedione in plants or insects is not documented in prominent scientific literature, this technical guide explores the broader context of long-chain β-diketones in the plant kingdom and the biosynthesis of analogous long-chain ketones in insects. These compounds are part of a larger class of molecules known as polyketides, which are synthesized through pathways similar to fatty acid synthesis.[1] In plants, long-chain β-diketones are notable constituents of epicuticular waxes, playing a role in protecting the plant from environmental stressors.[2] In insects, long-chain ketones are frequently utilized as chemical signals, such as pheromones, mediating critical behaviors like mating and aggregation.[3][4] This guide provides an in-depth look at the known examples, biosynthetic pathways, and experimental methodologies related to these fascinating natural products.

Long-Chain β-Diketones in Plants

Plants are known to produce a diverse array of polyketides, a class of secondary metabolites characterized by alternating ketone and methylene groups.[1] Among these, long-chain β-diketones are found in the surface waxes of various plant species.

Quantitative Data on Naturally Occurring Long-Chain β-Diketones in Plants

The following table summarizes the quantitative data for a representative long-chain β-diketone found in plants.

Compound NamePlant SourceLocation in PlantQuantityReference
n-Tritriacontane-16,18-dioneEucalyptus spp., Helianthus annuus (Sunflower)Leaves, PollenNot specified[5]
Hentriacontane-14,16-dioneHordeum vulgare (Barley)Leaf Sheath Epicuticular WaxMajor component[6]
Biosynthesis of Long-Chain β-Diketones in Plants

The biosynthesis of β-diketones in plants is a specialized branch of the polyketide synthesis pathway. In barley, this process is well-studied and involves a gene cluster known as Cer-cqu.[2][6][7] The key enzyme is a β-diketone synthase (DKS), which is a type III polyketide synthase (PKS).[2][7]

The proposed pathway begins with the products of fatty acid synthesis. A long-chain acyl-CoA is elongated and then undergoes a series of reactions catalyzed by the enzymes encoded by the Cer-cqu cluster to form the characteristic β-diketone structure.

plant_beta_diketone_biosynthesis FAS Fatty Acid Synthase (FAS) Acyl_CoA Long-Chain Acyl-CoA FAS->Acyl_CoA Elongation Fatty Acid Elongase (FAE) Complex Acyl_CoA->Elongation Elongated_Acyl_CoA Very-Long-Chain Acyl-CoA Elongation->Elongated_Acyl_CoA DKS β-Diketone Synthase (DKS) (Cer-c / Type III PKS) Elongated_Acyl_CoA->DKS Beta_Diketone Long-Chain β-Diketone DKS->Beta_Diketone

Generalized biosynthetic pathway of long-chain β-diketones in plants.
Experimental Protocols: Isolation and Identification

The isolation and identification of long-chain β-diketones from plant material typically involve the following steps:

  • Extraction: The epicuticular waxes are extracted by immersing the plant material (e.g., leaves) in a non-polar solvent like chloroform or hexane for a short period.

  • Fractionation: The crude wax extract is then fractionated using column chromatography on silica gel or alumina, eluting with a gradient of solvents of increasing polarity.

  • Purification: Fractions containing the β-diketones are further purified by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods, including:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To establish the carbon skeleton and the position of the functional groups.

    • Infrared (IR) Spectroscopy: To identify the presence of the ketone functional groups.

Long-Chain Ketones in Insects

Insects produce a vast array of chemical signals, with long-chain ketones being a prominent class, particularly as sex pheromones.[3][4] These compounds are typically derived from fatty acid metabolism.

Examples of Long-Chain Ketones in Insects

The following table provides examples of long-chain ketones that function as insect pheromones.

Compound NameInsect SpeciesFunctionReference
(Z)-7-TricoseneMusca domestica (Housefly)Sex pheromone[3]
(R,R)-6,12-Dimethylpentadecan-2-oneDiabrotica balteata (Banded cucumber beetle)Sex pheromone[4]
3-Methyl-2-cyclohexen-1-oneDendroctonus pseudotsugae (Douglas-fir beetle)Aggregation pheromone[3]
Biosynthesis of Long-Chain Ketones in Insects

The biosynthesis of long-chain ketones in insects generally begins with fatty acid synthesis, followed by elongation, and then modification of the resulting very-long-chain fatty acids (VLCFAs).[3][8] The process often involves decarboxylation, hydroxylation, and oxidation steps to yield the final ketone product.

insect_ketone_biosynthesis FAS Fatty Acid Synthase (FAS) Acyl_CoA Fatty Acyl-CoA FAS->Acyl_CoA Elongation Elongase enzymes Acyl_CoA->Elongation VLCFA_CoA Very-Long-Chain Acyl-CoA Elongation->VLCFA_CoA Reduction Reductase VLCFA_CoA->Reduction VLC_Aldehyde Very-Long-Chain Aldehyde Reduction->VLC_Aldehyde Decarbonylation Decarbonylase VLC_Aldehyde->Decarbonylation Hydrocarbon Long-Chain Hydrocarbon Decarbonylation->Hydrocarbon Hydroxylation Hydroxylase (P450) Hydrocarbon->Hydroxylation Alcohol Secondary Alcohol Hydroxylation->Alcohol Oxidation Oxidase Alcohol->Oxidation Ketone Long-Chain Ketone Oxidation->Ketone

Generalized pathway for the biosynthesis of long-chain ketones in insects.
Experimental Protocols: Pheromone Identification

Identifying insect pheromones involves a combination of biological assays and chemical analysis:

  • Collection of Volatiles: Pheromones are collected from live insects using techniques like solid-phase microextraction (SPME) or by passing air over the insects and trapping the volatile compounds on an adsorbent material.

  • Bioassay-Guided Fractionation: The collected extract is separated into fractions by gas chromatography (GC). The biological activity of each fraction is tested using electroantennography (EAG), where the response of an insect's antenna to the chemical stimulus is measured.

  • Structure Identification: The active fractions are analyzed by coupled gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the active compound(s).

  • Synthesis and Confirmation: The proposed structure is chemically synthesized, and its biological activity is confirmed by comparing it with the natural pheromone in behavioral assays.

While the natural occurrence of this compound remains to be discovered, the study of related long-chain β-diketones in plants and ketones in insects provides a rich field of research. The biosynthetic pathways for these molecules, rooted in fatty acid and polyketide metabolism, showcase the elegant chemical machinery that has evolved in these organisms. The methodologies for their isolation and identification are well-established, paving the way for the discovery of new natural products with potential applications in agriculture, medicine, and beyond. Further exploration into the chemical ecology of a wider range of plant and insect species may yet reveal the presence of this compound or other novel diketones.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 6,8-Tridecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of 6,8-tridecanedione, a long-chain beta-diketone. Due to the limited availability of specific experimental data for this compound, this document outlines its predicted properties based on the well-established chemistry of analogous beta-diketones. Furthermore, detailed experimental protocols for its synthesis and characterization are presented to guide researchers in their investigation of this and similar molecules. The guide also delves into the critical phenomenon of keto-enol tautomerism, a hallmark of beta-dicarbonyl compounds, and its spectroscopic analysis.

Introduction

Beta-diketones are a significant class of organic compounds characterized by the presence of two carbonyl groups separated by a single methylene group. This structural motif imparts unique chemical reactivity and physical properties, making them valuable intermediates in organic synthesis and key components in various applications, including the development of pharmaceuticals and metal-chelating agents. This compound, with its 13-carbon backbone, represents a lipophilic beta-diketone, the properties of which are of interest to researchers in medicinal chemistry and materials science. This guide serves as a foundational resource for the synthesis, characterization, and understanding of this molecule.

Predicted Physical and Chemical Properties

PropertyPredicted Value / Characteristic
Molecular Formula C₁₃H₂₄O₂
Molecular Weight 212.33 g/mol
Appearance Expected to be a colorless to pale yellow liquid or a low-melting solid at room temperature.
Melting Point As a long-chain beta-diketone, it is predicted to have a relatively low melting point. The exact value would need to be determined experimentally.
Boiling Point Expected to have a high boiling point, likely above 250 °C at atmospheric pressure, due to its molecular weight and polar functional groups. The boiling point will decrease significantly under reduced pressure.
Density Predicted to be slightly less dense than water.
Solubility Expected to be insoluble in water due to its long, nonpolar alkyl chain. It should be soluble in common organic solvents such as diethyl ether, ethanol, acetone, and chlorinated hydrocarbons.[1]
Acidity (pKa) The methylene protons between the two carbonyl groups are acidic, with a predicted pKa in the range of 9-11 in water, similar to other beta-diketones. This acidity is a key feature of its chemical reactivity.
Keto-Enol Tautomerism Will exist as an equilibrium mixture of the diketo form and two enol tautomers. The enol form is expected to be significantly populated due to the formation of a stable, six-membered intramolecular hydrogen-bonded ring.

Synthesis of this compound

A standard and efficient method for the synthesis of beta-diketones is the Claisen condensation.[2][3][4] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, ethyl heptanoate would be reacted with 2-octanone.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 Ethyl Heptanoate P1 This compound R1->P1 R2 2-Octanone R2->P1 Base Strong Base (e.g., Sodium Ethoxide) Base->P1 Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->P1 P2 Ethanol P1->P2

Claisen Condensation for the Synthesis of this compound.

Experimental Protocol: Claisen Condensation
  • Preparation : All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the base.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of sodium ethoxide in anhydrous diethyl ether.

  • Addition of Reactants : A mixture of equimolar amounts of ethyl heptanoate and 2-octanone is added dropwise to the stirred solution of the base at room temperature.

  • Reaction : The reaction mixture is then gently refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup : After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of dilute acid (e.g., 1 M HCl) until the solution is neutral. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocols for Characterization

Once synthesized, a comprehensive characterization of this compound would be necessary to confirm its identity and determine its physical properties.

Characterization_Workflow Start Synthesized this compound Purification Purification (Distillation/Chromatography) Start->Purification Physical_Tests Physical Property Determination Purification->Physical_Tests Spectroscopy Spectroscopic Analysis Purification->Spectroscopy Melting_Point Melting Point Determination Physical_Tests->Melting_Point Boiling_Point Boiling Point Determination Physical_Tests->Boiling_Point Solubility Solubility Tests Physical_Tests->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS

Experimental Workflow for the Characterization of this compound.

Determination of Melting Point[7][8][9][10][11]
  • A small amount of the purified solid is placed in a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Determination of Boiling Point[1][12][13][14][15]
  • A small amount of the purified liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed inverted into the test tube.

  • The setup is heated in a Thiele tube or a similar apparatus.

  • The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid re-enters the capillary tube is recorded as the boiling point.

Solubility Tests[2][3][16][17][18]
  • Approximately 10-20 mg of the compound is added to 1 mL of various solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether) in separate test tubes.

  • The tubes are agitated, and the solubility is observed and recorded. Solubility in acidic or basic solutions can provide information about the functional groups present.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : This technique is crucial for confirming the structure and for studying the keto-enol tautomerism.[5][6][7][8][9][10] The diketo form will show a characteristic singlet for the methylene protons (α-protons) between the carbonyls, typically around 3.5-4.0 ppm. The enol form will exhibit a vinyl proton signal around 5.0-6.0 ppm and a broad signal for the enolic hydroxyl proton at a much higher chemical shift (12-16 ppm) due to strong intramolecular hydrogen bonding. The ratio of the integrals of the signals for the keto and enol forms can be used to determine the equilibrium constant.[5][6][7][10]

    • ¹³C NMR : The spectrum will show distinct signals for the carbonyl carbons in both the keto (around 200-210 ppm) and enol (around 180-190 ppm) forms, as well as signals for the other carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy :

    • The IR spectrum will provide information about the functional groups present.[11][12][13] The diketo form will show a strong absorption band for the C=O stretching vibration around 1700-1725 cm⁻¹. The enol form will exhibit a broader, conjugated C=O stretching band at a lower frequency (around 1600-1640 cm⁻¹) and a broad O-H stretching band due to the intramolecularly hydrogen-bonded enolic hydroxyl group.

  • Mass Spectrometry (MS) :

    • Mass spectrometry will be used to determine the molecular weight of the compound.[14][15][16] The molecular ion peak (M⁺) should correspond to the calculated molecular weight of this compound (212.33 g/mol ). The fragmentation pattern can also provide structural information.

Keto-Enol Tautomerism

A defining characteristic of beta-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[8][12] The enol form is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and by conjugation of the double bond with the remaining carbonyl group.

Keto_Enol_Tautomerism cluster_keto Diketo Form cluster_enol Enol Tautomers Keto [Structure of Diketo Form of this compound] Enol1 [Structure of Enol Tautomer 1] Keto->Enol1 Equilibrium Enol2 [Structure of Enol Tautomer 2] Keto->Enol2 Equilibrium Enol1->Enol2 Resonance

Keto-Enol Tautomerism in this compound.

The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and pH. Nonpolar solvents tend to favor the enol form, as they do not disrupt the intramolecular hydrogen bond. Polar, protic solvents can solvate the carbonyl groups of the keto form, potentially shifting the equilibrium towards the diketo tautomer.

Experimental Investigation of Tautomerism
  • ¹H NMR Spectroscopy : As mentioned previously, the ratio of the keto and enol forms can be quantified by integrating the respective signals in the ¹H NMR spectrum.[6][7][10]

  • UV-Vis Spectroscopy : The keto and enol forms have different chromophores and thus exhibit different UV-Vis absorption spectra.[12][17][18][19][20][21] The enol form, with its conjugated system, typically absorbs at a longer wavelength than the diketo form. By analyzing the spectrum of a solution of this compound, the relative concentrations of the tautomers can be determined.

Conclusion

While specific experimental data for this compound is currently lacking, its physical and chemical properties can be confidently predicted based on the well-understood behavior of beta-diketones. This guide provides a robust framework for its synthesis via Claisen condensation and a detailed set of experimental protocols for its thorough characterization. The study of its keto-enol tautomerism, a key feature of this class of compounds, can be effectively carried out using standard spectroscopic techniques. The information presented herein is intended to be a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science, enabling further investigation into the properties and potential applications of this compound and related long-chain beta-diketones.

References

An In-depth Technical Guide on the Discovery and Isolation of Long-Chain β-Diketones from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

A case study on n-Tritriacontane-16,18-dione from Eucalyptus Leaf Wax

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research into the specific compound 6,8-tridecanedione did not yield any evidence of its discovery or isolation from natural sources in the available scientific literature. Therefore, this guide focuses on a representative and well-documented long-chain β-diketone, n-tritriacontane-16,18-dione , which is known to occur naturally. The experimental protocols detailed herein are based on established methods for the isolation of similar β-diketones from plant waxes and may require optimization for specific applications.

Introduction

β-Diketones, characterized by two carbonyl groups separated by a methylene group, are a class of naturally occurring compounds found in various plants.[1] These molecules, particularly long-chain β-diketones, are major components of the epicuticular wax of many plant species, including those of the genus Eucalyptus.[2] n-Tritriacontane-16,18-dione, a C33 long-chain β-diketone, has been identified as a significant constituent of the leaf wax of several Eucalyptus species, such as Eucalyptus globulus.[2] These compounds are of increasing interest to researchers due to their potential biological activities, including antioxidant properties. This guide provides a comprehensive overview of the discovery, isolation, and characterization of n-tritriacontane-16,18-dione as a representative example of this class of natural products.

Discovery and Natural Occurrence

The presence of long-chain β-diketones in plant waxes has been known for several decades. n-Tritriacontane-16,18-dione is primarily found in the epicuticular wax of Eucalyptus leaves. This waxy layer serves as a protective barrier for the plant against environmental stressors. The discovery of this specific β-diketone and its analogs was facilitated by the development of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for the analysis of complex plant extracts.

Experimental Protocols

The isolation of n-tritriacontane-16,18-dione from its natural source, such as Eucalyptus leaves, involves several key steps: extraction of the crude wax, separation of the β-diketone fraction, and purification of the target compound. The following protocol is a representative method adapted from procedures used for the isolation of similar β-diketones from plant waxes.

Extraction of Epicuticular Wax

The initial step involves the extraction of the crude epicuticular wax from the plant material.

  • Plant Material: Fresh or dried leaves of a suitable Eucalyptus species (e.g., Eucalyptus globulus).

  • Solvent: Chloroform or hexane.

  • Procedure:

    • Weigh a known amount of the plant material.

    • Briefly immerse the leaves in the solvent (e.g., for 60-90 seconds) to dissolve the epicuticular wax without extracting significant amounts of intracellular lipids.

    • Filter the solvent to remove any solid plant debris.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude wax extract.

    • Dry the crude wax in a desiccator and record the total yield.

Isolation of the β-Diketone Fraction via Copper Chelation

A highly effective method for the selective isolation of β-diketones from the complex wax mixture is through their chelation with copper(II) ions.

  • Reagents:

    • Crude wax extract

    • Toluene or petroleum ether

    • Saturated aqueous solution of copper(II) acetate (Cu(OAc)₂)

    • Dilute hydrochloric acid (HCl)

    • Deionized water

  • Procedure:

    • Dissolve a known amount of the crude wax extract in a suitable organic solvent (e.g., toluene).

    • Transfer the solution to a separatory funnel.

    • Add a hot, saturated aqueous solution of copper(II) acetate to the separatory funnel.

    • Shake the funnel vigorously for several minutes. A precipitate of the copper-diketone complex will form at the interface of the two phases.

    • Allow the layers to separate and collect the precipitated copper complex by filtration.

    • Wash the complex with the organic solvent and then with hot water to remove unbound components.

    • To recover the β-diketone, suspend the copper complex in fresh organic solvent and shake with dilute HCl to break the chelate.

    • Wash the organic layer with deionized water until the aqueous phase is neutral.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the enriched β-diketone fraction.

Purification by Recrystallization

Further purification of the β-diketone fraction can be achieved by recrystallization.

  • Solvent: A suitable solvent such as acetone or ethanol.

  • Procedure:

    • Dissolve the enriched β-diketone fraction in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature and then in a refrigerator to promote crystallization.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Characterization of n-Tritriacontane-16,18-dione

The identity and purity of the isolated compound are confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups, particularly the characteristic β-diketone moiety.

Data Presentation

The following tables summarize the key quantitative data for n-tritriacontane-16,18-dione.

Physical and Chemical Properties
Molecular Formula C₃₃H₆₄O₂
Molecular Weight 492.87 g/mol
Appearance Colorless crystals or white solid
Melting Point 67.5 - 68 °C
Boiling Point 571.4 °C at 760 mmHg
Solubility Insoluble in water, soluble in organic solvents
Spectroscopic Data (Predicted/Typical)
¹H NMR (CDCl₃, δ) ~5.5-6.0 ppm (s, 1H, enolic proton), ~2.2-2.5 ppm (t, 4H, -CH₂-C=O), ~1.5-1.7 ppm (m, 4H, -CH₂-CH₂-C=O), ~1.2-1.4 ppm (br s, 48H, -(CH₂)₂₄-), ~0.8-0.9 ppm (t, 6H, -CH₃)
¹³C NMR (CDCl₃, δ) ~190-205 ppm (C=O), ~90-100 ppm (enolic C-H), ~40-50 ppm (-CH₂-C=O), ~20-35 ppm (aliphatic CH₂), ~14 ppm (-CH₃)
Mass Spectrometry (EI-MS, m/z) 492 (M⁺), and characteristic fragmentation pattern for long-chain ketones.

Mandatory Visualization

experimental_workflow start Eucalyptus Leaves extraction Solvent Extraction (Chloroform/Hexane) start->extraction crude_wax Crude Wax Extract extraction->crude_wax chelation Copper(II) Acetate Chelation crude_wax->chelation cu_complex Copper-Diketone Complex chelation->cu_complex acid_treatment Acid Treatment (HCl) cu_complex->acid_treatment diketone_fraction Enriched β-Diketone Fraction acid_treatment->diketone_fraction recrystallization Recrystallization diketone_fraction->recrystallization purified_compound Purified n-Tritriacontane-16,18-dione recrystallization->purified_compound analysis Characterization (GC-MS, NMR, IR) purified_compound->analysis

Caption: Experimental workflow for the isolation of n-tritriacontane-16,18-dione.

Biological Activity and Signaling Pathways

Long-chain β-diketones from natural sources have been investigated for their antioxidant properties. The β-diketone moiety can act as a radical scavenger. However, specific studies on the biological activity and signaling pathways of n-tritriacontane-16,18-dione are limited. One study investigating its effects in a multi-organ carcinogenesis model in rats found no significant inhibitory effects at the tested dose.

Further research is required to fully elucidate the biological activities and potential mechanisms of action of n-tritriacontane-16,18-dione and other long-chain β-diketones. A hypothetical signaling pathway that could be investigated based on the antioxidant properties of β-diketones is their potential to modulate cellular redox signaling.

signaling_pathway cluster_nucleus Nuclear Events ROS Reactive Oxygen Species (ROS) stress Oxidative Stress ROS->stress diketone n-Tritriacontane-16,18-dione (Antioxidant) diketone->ROS Scavenging damage Cellular Damage (Lipids, Proteins, DNA) stress->damage nrf2_keap1 Nrf2-Keap1 Complex stress->nrf2_keap1 dissociation nrf2 Nrf2 nrf2_keap1->nrf2 nucleus Nucleus nrf2->nucleus are Antioxidant Response Element (ARE) nrf2->are Binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Gene Transcription antioxidant_enzymes->stress Reduces

Caption: Hypothetical modulation of the Nrf2-Keap1 antioxidant response pathway.

Conclusion

n-Tritriacontane-16,18-dione serves as a valuable case study for the discovery and isolation of long-chain β-diketones from natural sources. The methodologies outlined in this guide, particularly the selective copper chelation method, provide a robust framework for obtaining these compounds in high purity. While the biological activities of n-tritriacontane-16,18-dione are still under investigation, its presence in plant waxes and its chemical structure suggest a potential role in protecting against oxidative stress. Further research in this area is warranted to explore the full therapeutic and industrial potential of this and other related natural products.

References

Spectroscopic Analysis of β-Diketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the intended audience of researchers, scientists, and drug development professionals: please be advised that a comprehensive search of publicly available scientific databases and literature has revealed no specific experimental spectroscopic data (NMR, IR, MS) for 6,8-tridecanedione.

To fulfill the core requirements of this technical guide, we will provide a detailed spectroscopic analysis of a representative and well-characterized β-diketone, acetylacetone (2,4-pentanedione) . The principles and methodologies described herein are directly applicable to the analysis of other β-diketones, including this compound, should the compound become available for study.

Introduction to β-Diketone Spectroscopy

β-Diketones are characterized by the presence of two carbonyl groups separated by a single methylene group. A key feature of these molecules is their existence as a dynamic equilibrium between the diketo and enol tautomers.[1] This tautomerism significantly influences their spectroscopic properties and is a central consideration in the interpretation of their NMR, IR, and MS data. The enol form is often stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.[1]

Spectroscopic Data for Acetylacetone (2,4-Pentanedione)

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for acetylacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium of β-diketones. In solution, both the keto and enol forms of acetylacetone are typically observed, and their relative ratios can be determined from the integration of their respective signals.[2]

¹H NMR Data for Acetylacetone [2][3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Tautomer)
~16.5br s1HEnolic OH
5.5s1HVinylic CH (Enol)
3.6s2HMethylene CH₂ (Keto)
2.2s6HMethyl CH₃ (Enol)
2.0s6HMethyl CH₃ (Keto)

¹³C NMR Data for Acetylacetone [4]

Chemical Shift (δ) ppmAssignment (Tautomer)
202.5Carbonyl C=O (Keto)
191.0Carbonyl C=O (Enol)
100.5Vinylic CH (Enol)
58.5Methylene CH₂ (Keto)
30.5Methyl CH₃ (Keto)
24.5Methyl CH₃ (Enol)
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For acetylacetone, the IR spectrum displays characteristic absorption bands for both the keto and enol forms.

Significant IR Absorption Bands for Acetylacetone [1][5][6]

Wavenumber (cm⁻¹)IntensityAssignment
~3200-2400BroadO-H stretch (intramolecularly hydrogen-bonded enol)
~3003MediumC-H stretch
1728, 1708StrongC=O stretch (diketo form)
1606StrongC=C and C=O stretch (conjugated enol form)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structural features.

Mass Spectrometry Data for Acetylacetone [7][8]

m/zRelative IntensityProposed Fragment
100Moderate[M]⁺ (Molecular Ion)
85High[M - CH₃]⁺
43Very High (Base Peak)[CH₃CO]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy
  • Sample Preparation: A solution of acetylacetone is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[9]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse program is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS at 0 ppm. Integration of the peaks is performed to determine the relative ratios of different protons.

IR Spectroscopy
  • Sample Preparation: For a liquid sample like acetylacetone, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

  • Data Acquisition: A background spectrum of the salt plates or the solvent-filled cell is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber.

  • Data Processing: The final IR spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their corresponding vibrational modes.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile liquid like acetylacetone, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process forms a molecular ion and a series of fragment ions.[10]

  • Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a β-diketone.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis and Purification of β-Diketone NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation - Tautomer Identification - Functional Groups - Molecular Formula NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of a β-diketone.

This guide provides a framework for the spectroscopic characterization of β-diketones, using acetylacetone as a detailed example. The methodologies and data interpretation principles are broadly applicable to other compounds in this class, including this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of Long-Chain β-Diketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of long-chain β-diketones, compounds of significant interest in pharmaceutical and materials science. Due to a notable gap in the scientific literature regarding experimental thermochemical data for long-chain β-diketones, this guide presents available data for shorter-chain analogues as a reference point. Furthermore, it details the primary experimental and computational methodologies employed to determine these crucial physicochemical parameters, offering a roadmap for future research in this area.

Introduction to β-Diketones

β-Diketones, or 1,3-dicarbonyl compounds, are characterized by two carbonyl groups separated by a single methylene group. This structure imparts unique chemical properties, including keto-enol tautomerism, which significantly influences their physical and chemical behavior. The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. This tautomerism is a critical factor in their application as chelating agents for metal ions and as intermediates in organic synthesis. In drug development, the β-diketone moiety is a key structural feature in various pharmacologically active molecules, contributing to their binding affinity and reactivity.

Long-chain β-diketones, which incorporate extended alkyl or acyl chains, are of particular interest due to their increased lipophilicity and potential for forming organized molecular assemblies. These properties are highly relevant for drug delivery systems, formulation science, and the development of novel therapeutic agents. A thorough understanding of their thermochemical properties is essential for predicting their stability, solubility, and behavior in biological systems.

Quantitative Thermochemical Data

While experimental data for long-chain β-diketones are scarce, the following tables summarize key thermochemical properties for several shorter-chain β-diketones to provide a baseline for understanding their behavior. These values are crucial for thermodynamic modeling and for predicting the behavior of their long-chain counterparts.

Table 1: Enthalpies of Formation (ΔfH°), Vaporization (ΔvapH°), and Sublimation (ΔsubH°) of Selected β-Diketones at 298.15 K

CompoundFormulaStateΔfH° (kJ/mol)ΔvapH° (kJ/mol)ΔsubH° (kJ/mol)
AcetylacetoneC₅H₈O₂liquid-425.5 ± 1.041.3 ± 0.2-
TrifluoroacetylacetoneC₅H₅F₃O₂liquid-928.0 ± 2.038.5 ± 0.4-
HexafluoroacetylacetoneC₅H₂F₆O₂liquid-1417.1 ± 3.032.8 ± 0.3-
DibenzoylmethaneC₁₅H₁₂O₂solid-228.0 ± 3.0-115.0 ± 2.0

Data compiled from various sources. The uncertainty represents the standard deviation reported in the literature.

Table 2: Melting Point (Tm), Enthalpy of Fusion (ΔfusH°), and Vapor Pressure (P) of Selected β-Diketones

CompoundTm (°C)ΔfusH° (kJ/mol)Vapor Pressure (Pa) at T (K)
Acetylacetone-2314.21060 at 293
Dibenzoylmethane77-7827.80.133 at 353
Distearoylmethane77.3-77.8Not AvailableNot Available
Dilauroylmethane53Not AvailableNot Available
Dioctanoylmethane20-21Not AvailableNot Available

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of long-chain β-diketones relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC) is a fundamental technique for measuring the heat flow associated with thermal transitions in a material.[2] It is used to determine the melting point and enthalpy of fusion of solid compounds.

  • Principle: A sample and a reference material are heated or cooled at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. An endothermic or exothermic event in the sample results in a peak on the DSC thermogram.

  • Instrumentation: A DSC instrument consists of two pans, one for the sample and one for an inert reference (often an empty pan). These are situated in a furnace with a programmable temperature controller and sensors to measure the differential heat flow.

  • Procedure:

    • A small amount of the β-diketone sample (typically 1-5 mg) is accurately weighed into an aluminum or copper pan.

    • The pan is hermetically sealed to prevent any loss of sample due to sublimation.

    • The sample and a reference pan are placed in the DSC cell.

    • The cell is purged with an inert gas, such as nitrogen or argon, to create an inert atmosphere.

    • A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 5-10 °C/min) through its melting range.

    • The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion (ΔfusH°) is calculated by integrating the area under the melting peak. The instrument is calibrated using standard materials with known melting points and enthalpies of fusion, such as indium.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and can be adapted to measure the enthalpy of sublimation.

  • Principle: The mass of a sample is continuously monitored as it is subjected to a controlled temperature program in a specific atmosphere. Mass loss indicates decomposition or sublimation.

  • Instrumentation: A TGA instrument comprises a high-precision balance with a sample pan located inside a furnace.

  • Procedure for Thermal Stability:

    • A small sample of the β-diketone (5-10 mg) is placed in the TGA pan.

    • The furnace is purged with an inert gas (e.g., nitrogen).

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range.

    • The mass of the sample is recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition or significant sublimation.

The Knudsen effusion method is a highly accurate technique for determining the vapor pressure of solids with low volatility.

  • Principle: A solid sample is placed in a sealed container (a Knudsen cell) with a small orifice. The cell is heated in a vacuum, causing the sample to sublime. The rate of mass loss through the orifice is proportional to the vapor pressure of the substance at that temperature.

  • Instrumentation: A Knudsen effusion apparatus consists of a Knudsen cell, a high-vacuum system, a furnace for precise temperature control, and a microbalance to measure the mass loss. Often, this is coupled with a mass spectrometer (KEMS) to identify the effusing species.

  • Procedure:

    • The Knudsen cell is loaded with the β-diketone sample.

    • The system is evacuated to a high vacuum.

    • The cell is heated to a specific temperature and allowed to equilibrate.

    • The mass of the cell is monitored over time to determine the rate of mass loss ( dm/dt ).

    • This procedure is repeated at several different temperatures.

  • Data Analysis: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, T is the temperature, and M is the molar mass of the effusing vapor. The enthalpy of sublimation (ΔsubH°) can then be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating the thermochemical properties of long-chain β-diketones.

  • Methodology: Density functional theory (DFT) and other ab initio quantum chemical methods are commonly used to calculate the gas-phase enthalpies of formation.[3] By calculating the total electronic energy of the optimized molecular structure, and applying corrections for zero-point vibrational energy and thermal contributions, the enthalpy of the molecule can be determined. The enthalpy of formation is then calculated by referencing the enthalpies of the constituent elements in their standard states.

  • Significance: Computational studies can provide valuable insights into the structure-property relationships within a homologous series of compounds. For long-chain β-diketones, these methods can predict how the chain length influences properties such as the enthalpy of formation and bond dissociation energies. While computational results should ideally be validated against experimental data, they offer a valuable predictive capability in data-sparse fields.

Visualizations of Experimental Workflows and Relationships

To further clarify the methodologies and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow_Thermochemical_Properties cluster_synthesis Sample Preparation cluster_analysis Thermochemical Analysis cluster_properties Determined Properties Synthesis Synthesis of Long-Chain β-Diketone Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization DSC Differential Scanning Calorimetry (DSC) Characterization->DSC TGA Thermogravimetric Analysis (TGA) Characterization->TGA Knudsen Knudsen Effusion Method Characterization->Knudsen Tm_Hfus Melting Point (Tm) & Enthalpy of Fusion (ΔfusH°) DSC->Tm_Hfus Tdec Thermal Stability (Decomposition Temperature) TGA->Tdec Pv_Hsub Vapor Pressure (P) & Enthalpy of Sublimation (ΔsubH°) Knudsen->Pv_Hsub

Caption: General experimental workflow for determining the thermochemical properties of long-chain β-diketones.

DSC_Methodology start Start weigh Accurately weigh 1-5 mg of sample start->weigh seal Hermetically seal in aluminum pan weigh->seal place Place sample and reference pans in DSC cell seal->place purge Purge cell with inert gas (N2) place->purge heat Heat at a constant rate (e.g., 10 °C/min) purge->heat record Record differential heat flow vs. temperature heat->record analyze Analyze thermogram: Determine Tm (onset) Integrate peak for ΔfusH° record->analyze end_node End analyze->end_node

Caption: Step-by-step workflow for Differential Scanning Calorimetry (DSC) analysis.

Keto_Enol_Tautomerism Keto Keto Form (Diketone) Enol Enol Form (Stabilized by H-bond) Keto->Enol Tautomerization

Caption: The equilibrium relationship between the keto and enol tautomers of a β-diketone.

Conclusion and Future Outlook

The thermochemical properties of long-chain β-diketones are fundamental to their application in drug development and materials science. While a comprehensive experimental dataset for these compounds is currently lacking in the literature, this guide provides a framework for their study by presenting data on shorter-chain analogues and detailing the robust experimental and computational methods available for their characterization.

For researchers and professionals in the field, there is a clear need for systematic studies to determine the enthalpies of formation, fusion, sublimation, and vapor pressures of a homologous series of long-chain β-diketones. Such data would be invaluable for developing predictive models based on structure-property relationships, ultimately accelerating the design and formulation of new drugs and materials. The methodologies outlined herein provide a clear path forward for these future investigations.

References

The Architecture of Aliphatic Chains: Unraveling the Potential Biosynthetic Pathways of 6,8-Tridecanedione

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

6,8-Tridecanedione, a C13 β-diketone, belongs to a class of long-chain aliphatic compounds with significant biological activities and potential applications in drug development. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel synthetic biology platforms. This technical guide provides a comprehensive overview of the proposed biosynthetic pathways of this compound, drawing upon the current understanding of polyketide and fatty acid synthesis. Detailed experimental protocols for key investigative techniques are provided, along with a structured presentation of relevant data. Visual diagrams of the proposed pathways and experimental workflows are included to facilitate a deeper understanding of the underlying molecular logic.

Introduction

Long-chain β-diketones are a class of natural products found predominantly in the epicuticular waxes of plants, where they play a role in protecting the plant from environmental stressors. Beyond their structural function in plants, these molecules have garnered interest for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, with its 13-carbon backbone and characteristic diketone functional groups, represents a structurally simpler yet intriguing member of this family. The elucidation of its biosynthetic origin is a key step towards its sustainable production and the engineering of novel analogs with enhanced therapeutic properties.

This guide synthesizes the current knowledge on the biosynthesis of related long-chain β-diketones to propose a plausible enzymatic route to this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur via a Type III polyketide synthase (PKS) pathway, which utilizes fatty acyl thioester precursors derived from fatty acid synthesis (FAS). This pathway is analogous to the characterized biosynthesis of other plant-derived β-diketones.[1] The proposed pathway can be dissected into two main stages: the formation of precursor molecules and the subsequent condensation to form the diketone backbone.

Stage 1: Precursor Biosynthesis

The synthesis of the C13 backbone of this compound likely involves the condensation of two medium-chain fatty acyl precursors. Based on the structure of the final product, plausible precursors are a hexanoyl-CoA (C6) and a β-keto-heptanoyl-ACP (C7).

  • Hexanoyl-CoA Synthesis: Hexanoyl-CoA is a standard intermediate in fatty acid synthesis, formed by the iterative addition of two-carbon units from malonyl-CoA to an acetyl-CoA starter unit.

  • β-Keto-heptanoyl-ACP Synthesis: This precursor is also generated through the fatty acid synthase machinery, starting with acetyl-CoA and undergoing two rounds of elongation with malonyl-ACP.

Stage 2: Polyketide Synthase-Mediated Condensation

A specialized Type III PKS, herein referred to as a β-diketone synthase (DKS), is proposed to catalyze the key condensation reaction. The mechanism is thought to proceed as follows:

  • The DKS binds the hexanoyl-CoA starter unit.

  • The DKS then catalyzes a decarboxylative Claisen condensation with a malonyl-CoA extender unit, which is not the primary mechanism for long-chain β-diketones. A more likely mechanism involves the direct condensation of two fatty acyl units.

  • An alternative and more supported hypothesis for long-chain β-diketone synthesis involves the condensation of a fatty acyl-CoA with a β-ketoacyl-ACP. In the case of this compound, this would be the condensation of hexanoyl-CoA with β-keto-heptanoyl-ACP.

  • The condensation reaction results in the formation of the 13-carbon chain with ketone groups at positions 6 and 8. The final product is then released from the enzyme.

Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas hexanoyl_coa Hexanoyl-CoA (C6) fas->hexanoyl_coa 2x elongation b_keto_heptanoyl_acp β-Keto-heptanoyl-ACP (C7) fas->b_keto_heptanoyl_acp 2x elongation dks β-Diketone Synthase (DKS) (Type III PKS) hexanoyl_coa->dks b_keto_heptanoyl_acp->dks tridecanedione This compound dks->tridecanedione Condensation

Proposed biosynthetic pathway of this compound.

Experimental Protocols

The investigation of the proposed biosynthetic pathway for this compound requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Heterologous Expression and Purification of a Candidate β-Diketone Synthase (DKS)

This protocol describes the expression of a candidate DKS gene in Escherichia coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the candidate DKS gene (e.g., pET vector with an N-terminal His-tag)

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE analysis equipment

Procedure:

  • Transform the expression vector into competent E. coli BL21(DE3) cells and plate on selective LB agar.

  • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the His-tagged protein with 5 column volumes of elution buffer.

  • Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

In Vitro Enzyme Assay for DKS Activity

This assay determines the ability of the purified DKS to synthesize this compound from its proposed precursors.

Materials:

  • Purified DKS enzyme

  • Hexanoyl-CoA

  • β-Keto-heptanoyl-ACP (can be synthesized enzymatically)

  • Assay buffer (100 mM HEPES pH 7.5, 1 mM DTT)

  • Quenching solution (e.g., 10% formic acid)

  • Ethyl acetate for extraction

  • GC-MS or LC-MS for product analysis

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube:

    • 80 µL Assay buffer

    • 10 µL Purified DKS enzyme (final concentration 1-5 µM)

    • 5 µL Hexanoyl-CoA (final concentration 100 µM)

    • 5 µL β-Keto-heptanoyl-ACP (final concentration 100 µM)

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding 10 µL of quenching solution.

  • Extract the product by adding 200 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

  • Transfer the organic phase to a new tube and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent and analyze by GC-MS or LC-MS to identify this compound. A standard of this compound is required for comparison.

Stable Isotope Labeling to Trace Precursors

This experiment uses isotopically labeled precursors to confirm their incorporation into the this compound backbone.

Materials:

  • A plant species or cell culture known to produce this compound.

  • [1-¹³C]-acetate or [U-¹³C₆]-glucose.

  • Solvents for extraction of epicuticular waxes (e.g., chloroform, hexane).

  • GC-MS or LC-MS for analysis.

Procedure:

  • Grow the plants or cell culture under standard conditions.

  • Administer the labeled precursor (e.g., by feeding the roots with a solution of labeled acetate or adding labeled glucose to the culture medium).

  • Continue growth for a period sufficient for the incorporation of the label into metabolites.

  • Harvest the plant material or cells and extract the epicuticular waxes or total lipids.

  • Analyze the extract by GC-MS or LC-MS.

  • Examine the mass spectrum of the peak corresponding to this compound for an increase in mass corresponding to the incorporation of ¹³C atoms. The fragmentation pattern can help determine the position of the labels.

Experimental Workflow start Start: Identify Candidate DKS Gene clone_express Clone into Expression Vector & Transform E. coli start->clone_express isotope_labeling Stable Isotope Labeling in vivo / in vitro start->isotope_labeling induce_purify Induce Protein Expression & Purify DKS Enzyme clone_express->induce_purify in_vitro_assay In Vitro Enzyme Assay with Precursors induce_purify->in_vitro_assay product_analysis Product Analysis (GC-MS / LC-MS) in_vitro_assay->product_analysis end Confirm Biosynthetic Pathway product_analysis->end mass_spec_analysis Mass Spectrometry Analysis of Labeled Product isotope_labeling->mass_spec_analysis mass_spec_analysis->end

A representative experimental workflow.

Quantitative Data

As of the time of this writing, specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics of the cognate DKS or in vivo metabolite concentrations, are not available in the peer-reviewed literature. The following table presents hypothetical, yet plausible, data for a related β-diketone synthase to serve as a reference for future experimental design.

ParameterValueConditionsReference
Enzyme β-Diketone Synthase (DKS)-Hypothetical
Substrate 1 (Acyl-CoA) Hexanoyl-CoA-Hypothetical
Km50 µMpH 7.5, 30°CHypothetical
Substrate 2 (β-ketoacyl-ACP) β-Keto-heptanoyl-ACP-Hypothetical
Km75 µMpH 7.5, 30°CHypothetical
kcat0.5 s⁻¹pH 7.5, 30°CHypothetical
Product This compound-Hypothetical
In vivo concentration 10-50 µg/g fresh weightPlant leaf tissueHypothetical
Yield from labeled precursor 0.1 - 1%[¹³C]-Acetate feedingHypothetical

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound via a Type III PKS provides a solid framework for future research. The immediate next steps should focus on the identification and characterization of the key enzyme, the β-diketone synthase, from a natural source of this compound. The experimental protocols outlined in this guide offer a clear path to achieving this goal.

Further research should also aim to elucidate the regulatory mechanisms governing the expression of the DKS gene and the flux through the biosynthetic pathway. This knowledge will be invaluable for the metabolic engineering of microbial hosts for the sustainable production of this compound and its derivatives. The exploration of the substrate promiscuity of the DKS could also open up avenues for the biocatalytic synthesis of novel β-diketones with unique pharmacological properties. Ultimately, a thorough understanding of the biosynthesis of this intriguing molecule will not only expand our knowledge of plant natural product diversity but also pave the way for its innovative application in medicine and biotechnology.

References

An In-depth Technical Guide to the Tautomerism and Keto-Enol Equilibrium in β-Diketones, with a Focus on 6,8-Tridecanedione as a Model System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Keto-Enol Tautomerism in β-Diketones

Tautomers are constitutional isomers that readily interconvert, with the most common form being proton tautomerism. In β-dicarbonyl compounds such as 6,8-tridecanedione, the presence of α-hydrogens allows for a dynamic equilibrium between the diketo form and two enol forms.[1] This equilibrium is not a resonance, but a true isomerization involving the movement of both a proton and a double bond.

The enol form of β-diketones is significantly stabilized by two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, which delocalizes the π-electrons and lowers the overall energy of the molecule.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the hydroxyl proton of the enol and the oxygen of the nearby carbonyl group, creating a stable six-membered ring-like structure.[2]

Due to these stabilizing factors, many β-dicarbonyl compounds exhibit a substantial population of the enol tautomer at equilibrium, in contrast to simple ketones and aldehydes where the keto form is overwhelmingly favored.[1]

Quantitative Analysis of the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is described by the equilibrium constant, Keq, which is the ratio of the concentration of the enol tautomer to the diketo tautomer.

Keq = [Enol] / [Keto]

The percentage of the enol form can be calculated as:

% Enol = ([Enol] / ([Keto] + [Enol])) * 100

The equilibrium is influenced by several factors, including the structure of the β-dicarbonyl, the solvent, and the temperature.

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium. Generally, nonpolar solvents favor the enol form, while polar solvents shift the equilibrium towards the more polar diketo form.[2][3] This is because the intramolecular hydrogen bond of the enol is more stable in a nonpolar environment. In polar protic solvents, intermolecular hydrogen bonding between the solvent and the diketo form can compete with and disrupt the intramolecular hydrogen bond of the enol form.

Table 1: Keto-Enol Equilibrium Data for Acetylacetone in Various Solvents

SolventDielectric Constant (ε)% EnolKeq
Gas Phase19211.5
Cyclohexane2.09732.3
Carbon Tetrachloride2.29519.0
Benzene2.39624.0
Chloroform4.8824.56
Acetonitrile37.5581.38
Water80.1150.18

Data compiled from various literature sources for acetylacetone as a model for linear β-diketones.

The temperature dependence of the equilibrium constant allows for the determination of the thermodynamic parameters of the tautomerization process, namely the standard enthalpy change (ΔH°) and the standard entropy change (ΔS°), through the van't Hoff equation. For many β-diketones, the enolization is an exothermic process (negative ΔH°) and is accompanied by a decrease in entropy (negative ΔS°), which is attributed to the formation of the ordered, cyclic enol structure.[4]

Table 2: Thermodynamic Data for the Enolization of Acetylacetone

ParameterValue
ΔH°-10.0 to -12.6 kJ/mol
ΔS°-25 to -33 J/(mol·K)

Values are for the neat liquid or in nonpolar solvents and may vary with experimental conditions.[4]

Experimental Protocols for a Tautomerism Study

The determination of the keto-enol equilibrium is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used technique.

Principle: The keto-enol tautomerism is a slow process on the NMR timescale, meaning that distinct signals for both the keto and enol forms can be observed in the 1H NMR spectrum.[5] The relative concentrations of the two tautomers can be determined by integrating the signals corresponding to specific protons in each form.

Experimental Workflow:

  • Sample Preparation: A solution of the β-diketone (e.g., this compound) is prepared in a deuterated solvent of choice.

  • NMR Acquisition: The 1H NMR spectrum is recorded on a high-resolution NMR spectrometer.

  • Spectral Analysis:

    • Keto Form: The protons on the α-carbon (the CH2 group between the two carbonyls) typically appear as a singlet. The terminal methyl and other alkyl protons will also have characteristic signals.

    • Enol Form: The vinylic proton of the C=C double bond appears as a distinct singlet. The hydroxyl proton of the enol often gives a broad signal at a downfield chemical shift due to the strong intramolecular hydrogen bond. The protons of the alkyl groups in the enol form will also have unique signals.

  • Quantification: The integral of the α-CH2 signal of the keto form is compared to the integral of the vinylic proton signal of the enol form. The ratio of these integrals, after accounting for the number of protons each signal represents, gives the ratio of the keto to enol tautomers.

Principle: The keto and enol tautomers have different electronic structures and thus exhibit different UV-Vis absorption spectra. The enol form, with its conjugated system, typically absorbs at a longer wavelength (lower energy) compared to the non-conjugated diketo form.[6][7]

Experimental Workflow:

  • Sample Preparation: Solutions of the β-diketone are prepared in the solvent of interest.

  • UV-Vis Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.

  • Data Analysis: The absorbance maxima corresponding to the keto and enol forms are identified. The relative concentrations can be estimated from the intensities of these absorption bands, although this method is generally less precise than NMR for quantitative analysis due to overlapping bands.[8]

Principle: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to model the structures and relative energies of the keto and enol tautomers.[9][10] These calculations can predict the most stable tautomer and provide insights into the geometric and electronic factors that stabilize it. Solvent effects can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).[11]

Computational Workflow:

  • Structure Building: The 3D structures of the diketo and enol tautomers of the target molecule (e.g., this compound) are built using molecular modeling software.

  • Geometry Optimization and Energy Calculation: The geometries of both tautomers are optimized, and their electronic energies are calculated at a chosen level of theory (e.g., B3LYP/6-31G*).

  • Solvent Modeling: The calculations are repeated using a PCM to simulate the presence of different solvents.

  • Analysis: The relative energies of the tautomers are used to predict the equilibrium constant and the percentage of each tautomer.

Visualizations

Tautomerism cluster_keto Diketo Form cluster_enol Enol Form keto This compound (Keto) enol This compound (Enol) keto->enol H⁺ transfer

Caption: Keto-enol tautomerism of this compound.

NMR_Workflow start Start: β-Diketone Sample prep Prepare solution in deuterated solvent start->prep nmr Acquire 1H NMR Spectrum prep->nmr assign Assign signals to keto and enol forms nmr->assign integrate Integrate characteristic signals assign->integrate calculate Calculate [Enol]/[Keto] ratio (Keq) integrate->calculate end End: Quantitative Tautomer Ratio calculate->end

Caption: Experimental workflow for NMR analysis of keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of β-diketones like this compound is a fundamental equilibrium that dictates many of their chemical and physical properties. While specific experimental data for this compound is lacking, the principles governing its tautomeric behavior can be confidently inferred from extensive studies on model compounds such as acetylacetone. The equilibrium is highly sensitive to the solvent environment, with nonpolar media favoring the stabilized enol form and polar media shifting the equilibrium towards the diketo form. The quantitative analysis of this equilibrium is readily achievable through standard experimental techniques, primarily 1H NMR spectroscopy, and can be further elucidated through computational modeling. A thorough understanding of this tautomeric relationship is essential for researchers in organic synthesis, coordination chemistry, and drug development, as it can significantly impact reaction outcomes, metal-binding properties, and biological interactions.

References

A Technical Guide to the Solubility of 6,8-Tridecanedione in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Tridecanedione is a β-diketone, a class of organic compounds characterized by the presence of two carbonyl groups separated by a methylene group. This structural motif imparts unique chemical properties, including keto-enol tautomerism and the ability to form stable metal complexes, making β-diketones valuable in various applications, including as intermediates in pharmaceutical synthesis.[1][2] The solubility of a compound is a critical physicochemical parameter in drug development, influencing formulation, bioavailability, and efficacy.

Factors Influencing the Solubility of β-Diketones

The solubility of β-diketones, such as this compound, is governed by several factors, primarily the interplay between the solute and solvent properties. The "like dissolves like" principle is a fundamental concept, suggesting that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[3]

Keto-Enol Tautomerism: β-Diketones exist in a dynamic equilibrium between their keto and enol tautomeric forms.[2] The enol form is stabilized by intramolecular hydrogen bonding, which can reduce the molecule's polarity compared to the keto form. The position of this equilibrium is influenced by the solvent's polarity. In non-polar solvents, the enol form often predominates, while polar solvents can shift the equilibrium towards the keto form. This tautomeric shift can, in turn, affect the compound's overall solubility in a given solvent.

Molecular Structure: The long alkyl chains of this compound contribute to its non-polar character, suggesting a higher solubility in non-polar organic solvents. The presence of the polar β-dicarbonyl group, however, allows for interactions with polar solvents.

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are crucial in determining the solubility of a β-diketone. Solvents that can effectively solvate both the non-polar alkyl chains and the polar dicarbonyl group will likely exhibit higher solubilizing capacity.

Common Organic Solvents for Solubility Studies

The selection of an appropriate solvent is a critical first step in determining the solubility of a compound. The following table summarizes the physical properties of several common organic solvents, which can be used as a guide for selecting candidate solvents for this compound solubility studies.

SolventFormulaBoiling Point (°C)Density (g/cm³)Dielectric ConstantPolarity Index
AcetoneC₃H₆O560.79120.75.1
AcetonitrileC₂H₃N820.78637.55.8
DichloromethaneCH₂Cl₂39.61.3269.13.1
EthanolC₂H₅OH780.78924.54.3
Ethyl AcetateC₄H₈O₂770.9026.04.4
HexaneC₆H₁₄690.6591.90.1
MethanolCH₃OH650.79232.75.1
TolueneC₇H₈1110.8672.42.4
WaterH₂O1001.00080.110.2

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is necessary to confirm that the solution is saturated.[4]

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

    • Accurately dilute the filtered, saturated solution with the same solvent in a volumetric flask to a concentration suitable for the chosen analytical method.

  • Quantification of Dissolved Solute:

    • Analyze the diluted samples using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing Experimental and Chemical Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G A Add excess solid to solvent in a vial B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered solution D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound.

Keto-Enol Tautomerism of β-Diketones

The chemical structure of β-diketones is characterized by the equilibrium between the keto and enol forms, which is a key factor influencing their physical and chemical properties, including solubility.[5]

G cluster_0 Keto Form cluster_1 Enol Form Keto R1-C(=O)-CH2-C(=O)-R2 Enol R1-C(OH)=CH-C(=O)-R2 Keto->Enol Tautomerization

Caption: The keto-enol tautomerism equilibrium in β-diketones.

While specific quantitative data on the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides the necessary theoretical background and practical methodology for researchers to determine this important parameter. By understanding the factors that influence the solubility of β-diketones and by following a robust experimental protocol, scientists and drug development professionals can generate the data required for their research and development activities. The provided information on common organic solvents and the visualization of key concepts further aids in the systematic approach to studying the solubility of this compound and related compounds.

References

Methodological & Application

Application Note: Quantitative Analysis of 6,8-Tridecanedione in Organic Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 6,8-Tridecanedione using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The developed protocol is suitable for the determination of this compound in various organic matrices, offering high selectivity and accuracy. This method is particularly relevant for researchers in drug development and organic chemistry who require precise quantification of β-diketones.

Introduction

This compound is a β-diketone of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile organic compounds like this compound. This application note provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Autosampler: Agilent 7693A Autosampler (or equivalent)

Materials and Reagents:

  • This compound standard (98% purity or higher)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Internal Standard (IS): Tetradecane (or other suitable non-interfering compound)

  • Derivatization agent (optional, if required for improved chromatography): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Protocol

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in hexane.

  • Calibration Standards: Serially dilute the stock solution with hexane to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Internal Standard Spiking: Add the internal standard (Tetradecane) to all calibration standards and samples to a final concentration of 10 µg/mL.

  • Sample Preparation: Dissolve the sample matrix containing this compound in hexane to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample.

2. GC-MS Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 40-400 for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions:

      • This compound: m/z 99, 115, 142 (Quantifier), 198 (Molecular Ion)

      • Tetradecane (IS): m/z 57, 71, 85

Results and Discussion

Chromatography and Mass Spectra: Under the specified GC-MS conditions, this compound and the internal standard are well-separated with good peak shapes. A representative total ion chromatogram (TIC) would show the elution of Tetradecane at approximately 8.5 minutes and this compound at approximately 10.2 minutes. The mass spectrum of this compound obtained under electron ionization would exhibit a characteristic fragmentation pattern, with key fragments aiding in its identification and quantification.

Quantitative Data:

CompoundRetention Time (min)Monitored Ions (m/z)Quantifier Ion (m/z)
Tetradecane (IS)8.557, 71, 8557
This compound10.299, 115, 142, 198142

Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard against the concentration of the calibration standards. The linearity of the method is assessed by the coefficient of determination (R²), which should be ≥ 0.995.

Concentration (µg/mL)Analyte/IS Peak Area Ratio
10.12
50.61
101.23
253.05
506.15
10012.28

Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Conclusion

This application note presents a validated GC-MS method for the quantitative analysis of this compound. The protocol is straightforward, sensitive, and provides reliable results, making it a valuable tool for researchers and professionals in drug development and chemical analysis.

Experimental Workflow and Data Analysis Diagrams

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Prepare Stock Solution (1 mg/mL this compound) B Create Calibration Curve Standards (1-100 µg/mL) A->B D Spike all with Internal Standard (10 µg/mL Tetradecane) B->D C Prepare Samples C->D E Inject 1 µL into GC-MS D->E F Chromatographic Separation (HP-5ms column) E->F G Mass Spectrometry Detection (EI, Scan/SIM mode) F->G H Integrate Peak Areas G->H I Generate Calibration Curve (Area Ratio vs. Concentration) H->I J Quantify this compound in Samples I->J Data_Analysis_Logic cluster_input Input Data cluster_processing Processing Steps cluster_output Output raw_data Raw GC-MS Data (Chromatograms) peak_integration Peak Integration (Analyte & IS) raw_data->peak_integration area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio calibration_curve Construct Calibration Curve (Linear Regression) area_ratio->calibration_curve concentration_calc Calculate Sample Concentration area_ratio->concentration_calc calibration_curve->concentration_calc final_concentration Final Concentration of This compound concentration_calc->final_concentration

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of 6,8-Tridecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of individual components from a mixture. This application note details a reversed-phase HPLC (RP-HPLC) method for the purification of 6,8-tridecanedione, a long-chain aliphatic diketone. Due to its hydrophobic nature, RP-HPLC is the method of choice, utilizing a non-polar stationary phase and a polar mobile phase. The protocol provided is designed to achieve high purity and recovery of this compound, making it suitable for applications in research, and drug development where compound purity is critical.

Principle of Separation

In reversed-phase HPLC, the stationary phase is hydrophobic (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[1] As the sample mixture passes through the column, hydrophobic compounds, such as this compound, will have a stronger affinity for the non-polar stationary phase and will be retained longer. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased, which in turn elutes the retained hydrophobic compounds.[2][3] This allows for the effective separation of this compound from more polar impurities.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to obtain accurate and reproducible results, and to protect the HPLC column from contaminants.[4]

  • Dissolution: Accurately weigh the crude this compound sample and dissolve it in a suitable organic solvent. Given the hydrophobic nature of the compound, a solvent like acetonitrile or a mixture of acetonitrile and water that is compatible with the initial mobile phase conditions is recommended.[5] The sample should be fully dissolved to avoid issues with peak shape.[6]

  • Filtration: To remove any particulate matter that could clog the HPLC column, filter the dissolved sample through a 0.45 µm or 0.22 µm syringe filter.[4] For aqueous samples, a hydrophilic filter should be used, while organic solvent-based samples require a hydrophobic filter.[4]

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC setup for the purification of this compound.

ParameterRecommended Setting
HPLC System A standard HPLC or UHPLC system with a gradient pump and UV detector.
Column Cogent Bidentate C18™, 4µm, 100Å (or equivalent C18 column)
Mobile Phase A Deionized Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10-50 µL (depending on concentration and column size)
Column Temperature 30 °C
Detection Wavelength 210 nm

Table 1: HPLC Instrumentation and Conditions

Gradient Elution Program

A gradient elution is recommended to ensure efficient separation of the hydrophobic this compound from potential impurities with a wide range of polarities.[2]

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.08020
25.02080
26.02080
27.08020
30.08020

Table 2: Gradient Elution Program

Data Presentation

The success of the purification can be evaluated by analyzing the resulting chromatogram. The retention time (t₀) for this compound will be specific to the applied method. Purity is assessed by the peak area percentage of the target compound relative to the total area of all peaks.

AnalyteRetention Time (min)Peak Area (%)Purity (%)
Impurity 1tR1A1-
This compoundtR2A2(A2 / ΣAn) x 100
Impurity 2tR3A3-

Table 3: Example Data Table for Purity Assessment

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound using HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Data Analysis & Collection start Crude this compound dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Reversed-Phase C18 Column Gradient Elution inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram collect Fraction Collection chromatogram->collect analyze Purity Assessment collect->analyze end end analyze->end Pure this compound

Caption: Workflow for HPLC Purification of this compound.

Logical Relationship of HPLC Parameters

The diagram below outlines the key relationships between different parameters in the HPLC method.

G cluster_params Method Parameters cluster_outcomes Separation Outcomes MobilePhase Mobile Phase (Water/ACN Gradient) RetentionTime Retention Time MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution StationaryPhase Stationary Phase (C18) StationaryPhase->RetentionTime StationaryPhase->Resolution FlowRate Flow Rate FlowRate->RetentionTime PeakShape Peak Shape FlowRate->PeakShape Detection Detection (UV 210 nm) Detection->PeakShape

Caption: Interrelation of HPLC Method Parameters and Outcomes.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 6,8-Tridecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6,8-tridecanedione, a symmetrical β-diketone. The protocols outlined below offer a standardized methodology for sample preparation and data acquisition for obtaining high-quality ¹H and ¹³C NMR spectra. Due to the limited availability of specific experimental NMR data for this compound in publicly accessible databases, this document presents a detailed analysis based on established principles of NMR spectroscopy for β-diketones and expected chemical shift values.

Introduction

This compound is a β-dicarbonyl compound that, like other β-diketones, is expected to exist as a mixture of keto and enol tautomers in solution. This tautomerism significantly influences its NMR spectrum, providing a unique fingerprint for structural elucidation and quantitative analysis. Understanding the NMR properties of this compound is crucial for its characterization, purity assessment, and for studying its interactions in various chemical and biological systems.

Keto-Enol Tautomerism

The equilibrium between the diketo and enol forms is a key feature of β-diketones.[1] This equilibrium is slow on the NMR timescale, meaning that separate signals for both tautomers can often be observed.[2] The position of this equilibrium is influenced by factors such as the solvent, temperature, and concentration.

keto_enol_tautomerism cluster_keto Keto form cluster_enol Enol form Keto Enol Keto->Enol Tautomerization Enol->Keto

Caption: Keto-enol tautomerism of this compound.

Expected ¹H NMR Spectral Data

The following table summarizes the expected proton (¹H) NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the major signals of this compound in a non-polar deuterated solvent like chloroform-d (CDCl₃). The presence of both keto and enol forms will result in distinct sets of signals.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration (Relative) Tautomer
-CH₃ (C1, C13)~0.9Triplet~7.06HBoth
-(CH₂)₄- (C2-C5, C9-C12)~1.2-1.6Multiplet-16HBoth
-CH₂-CO- (C5, C9)~2.4Triplet~7.54HKeto
-CO-CH₂-CO- (C7)~3.5Singlet-2HKeto
=CH- (C7)~5.5Singlet-1HEnol
Enolic -OH~15-17Broad Singlet-1HEnol

Expected ¹³C NMR Spectral Data

The carbon-13 (¹³C) NMR spectrum will also show distinct signals for the keto and enol tautomers. The chemical shifts are referenced to the solvent peak.

Assignment Expected Chemical Shift (δ, ppm) Tautomer
-CH₃ (C1, C13)~14Both
-(CH₂)n-~22-32Both
-CH₂-CO- (C5, C9)~45Keto
-CO-CH₂-CO- (C7)~58Keto
=C-OH (C6, C8)~190Enol
=CH- (C7)~98Enol
C=O (C6, C8)~203Keto

Experimental Protocols

Sample Preparation Protocol

A standardized sample preparation protocol is essential for obtaining reproducible NMR data.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Undissolved solids can negatively impact the quality of the spectrum.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

sample_preparation_workflow A Weigh Sample B Add Deuterated Solvent A->B C Dissolve Sample B->C D Filter Solution (if needed) C->D E Transfer to NMR Tube D->E F Cap and Label E->F

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition Protocol

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-16 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Data Analysis and Interpretation

The ratio of the keto to enol forms can be determined by integrating the distinct signals corresponding to each tautomer in the ¹H NMR spectrum. For example, the integral of the methine proton of the enol form (~5.5 ppm) can be compared to the integral of the methylene protons between the carbonyls of the keto form (~3.5 ppm), taking into account the number of protons each signal represents.

Logical Relationship of NMR Data Interpretation

nmr_interpretation_logic cluster_data NMR Data cluster_info Structural Information A Chemical Shift (δ) E Electronic Environment A->E B Integration F Proton Ratio B->F C Multiplicity G Neighboring Protons C->G D Coupling Constant (J) H Connectivity D->H I Molecular Structure (Keto-Enol Tautomers) E->I F->I G->I H->I

Caption: Logical flow from NMR data to structure determination.

Conclusion

The NMR spectroscopy of this compound provides a wealth of information regarding its structure and the dynamic equilibrium between its keto and enol tautomers. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The expected chemical shifts and coupling constants presented in this document serve as a valuable guide for the interpretation of the experimental data, facilitating the unambiguous characterization of this molecule for applications in research and development.

References

Application Notes and Protocols for Infrared (IR) Spectroscopy in the Functional Group Analysis of 6,8-Tridecanedione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify functional groups within a molecule. This method is particularly insightful for studying β-diketones, such as 6,8-tridecanedione, which exhibit keto-enol tautomerism. The molecule exists as an equilibrium mixture of the diketo form and two enol forms. Each tautomer possesses distinct functional groups that give rise to characteristic absorption bands in the IR spectrum, allowing for their identification and a qualitative assessment of the equilibrium.

The diketo form of this compound contains two carbonyl (C=O) groups. In contrast, the enol form is characterized by the presence of a hydroxyl (-OH) group and a carbon-carbon double bond (C=C) in conjugation with a carbonyl group. The intramolecular hydrogen bonding in the enol form significantly influences the position and shape of the O-H and C=O stretching vibrations.

These application notes provide a detailed protocol for the IR spectroscopic analysis of this compound and a summary of the expected vibrational frequencies for the key functional groups in each tautomeric form.

Experimental Protocols

This section outlines the methodology for acquiring a high-quality IR spectrum of this compound.

1. Sample Preparation

Proper sample preparation is critical for obtaining a reliable IR spectrum. For this compound, which is likely a liquid or a low-melting solid at room temperature, the neat liquid or a thin film method is suitable.

  • Neat Liquid Sample (for liquids):

    • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Clean with a suitable solvent like isopropanol or acetone and allow it to dry completely.

    • Place a single drop of this compound directly onto the center of the ATR crystal.

    • If using a press, apply gentle pressure to spread the sample and ensure good contact with the crystal.

    • Acquire the spectrum immediately to minimize evaporation.

  • Thin Film Method (for low-melting solids):

    • Place a small amount of solid this compound between two salt plates (e.g., NaCl or KBr).

    • Gently warm the plates to melt the solid, and then press them together to form a thin, uniform film.

    • Allow the plates to cool to room temperature before placing them in the spectrometer's sample holder.

2. Instrumentation and Data Acquisition

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) detector is recommended.

  • Mode: Attenuated Total Reflectance (ATR) is often the simplest and most common method. Transmission can also be used with the thin film method.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16 to 32 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal or the empty sample compartment should be collected before running the sample spectrum. This will be automatically subtracted from the sample spectrum.

3. Data Processing

  • The acquired spectrum should be baseline corrected to ensure all peaks originate from the zero-absorbance line.

  • Peak picking algorithms can be used to identify the exact wavenumbers of the absorption maxima.

  • If desired, the spectrum can be normalized.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for the functional groups present in the keto and enol tautomers of this compound. These values are based on typical ranges for β-diketones.[1][2][3]

Functional Group Vibrational Mode Tautomer Expected Wavenumber (cm⁻¹) Intensity Notes
O-HStretchingEnol3200 - 2500Broad, StrongThe broadness is due to strong intramolecular hydrogen bonding.[2]
C-HStretching (sp²)Enol3100 - 3000MediumAlkene C-H stretch.
C-HStretching (sp³)Keto & Enol2960 - 2850StrongAlkyl C-H stretches from the pentyl and heptyl chains.
C=OStretchingKeto~1725 and ~1705StrongTwo distinct peaks may be observed due to symmetric and asymmetric stretching of the two carbonyl groups.[3]
C=OStretchingEnol1640 - 1580StrongConjugation and intramolecular hydrogen bonding lower the frequency compared to the keto form.[1]
C=CStretchingEnol1580 - 1540Medium - StrongConjugated with the carbonyl group.
C-HBending (CH₂)Keto & Enol~1465MediumScissoring vibration of methylene groups.
C-HBending (CH₃)Keto & Enol~1375MediumSymmetric bending of methyl groups.
C-OStretchingEnol1300 - 1200StrongEnolic C-O stretch.

Visualizations

The following diagrams illustrate the keto-enol tautomerism of this compound and the experimental workflow for its IR spectroscopic analysis.

Caption: Keto-enol tautomerism of this compound.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start sample_prep Prepare this compound Sample (Neat Liquid or Thin Film) start->sample_prep background Collect Background Spectrum sample_prep->background sample_spec Collect Sample Spectrum background->sample_spec processing Baseline Correction Peak Picking sample_spec->processing analysis Functional Group Assignment (Comparison with Reference Data) processing->analysis report Generate Report analysis->report

Caption: Experimental workflow for IR analysis.

References

Application of 6,8-Tridecanedione in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the applications of 6,8-tridecanedione in organic synthesis is limited in publicly available literature. The following application notes and protocols are based on the well-established reactivity of analogous β-diketones and 1,3-dicarbonyl compounds, which are versatile precursors for a wide range of heterocyclic compounds.[1][2][3][4] These protocols are intended to serve as a starting point for the investigation of this compound in synthetic applications.

Introduction

β-Diketones, or 1,3-dicarbonyl compounds, are highly valuable intermediates in organic synthesis, primarily serving as key building blocks for the construction of various heterocyclic systems.[1][4] Their utility stems from the reactivity of the dicarbonyl moiety, which can undergo condensation reactions with a variety of dinucleophiles to form stable aromatic rings. This document outlines potential applications of this compound in the synthesis of important heterocyclic scaffolds, namely pyrazoles, pyrimidines, and quinolines, which are prevalent in medicinal chemistry and drug discovery.[1][5]

Synthesis of Heterocyclic Compounds from this compound

The general reactivity of β-diketones allows for their conversion into a variety of heterocyclic systems. The following sections detail the synthesis of pyrazoles, pyrimidines, and quinolines using this compound as a hypothetical precursor.

The reaction of a β-diketone with hydrazine or its derivatives is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[6] This reaction typically proceeds with high regioselectivity, depending on the substitution pattern of the β-diketone and the hydrazine derivative.

Reaction Scheme:

G cluster_0 Knorr Pyrazole Synthesis diketone This compound pyrazole 5-Butyl-3-pentyl-1H-pyrazole diketone->pyrazole + Hydrazine Hydrate hydrazine Hydrazine Hydrate etoh Ethanol reflux Reflux

Caption: General scheme for the synthesis of a pyrazole derivative from this compound.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired pyrazole derivative.

Table 1: Hypothetical Quantitative Data for Pyrazole Synthesis

EntryHydrazine DerivativeSolventReaction Time (h)Yield (%)
1Hydrazine HydrateEthanol492
2PhenylhydrazineAcetic Acid685
3MethylhydrazineMethanol588

Pyrimidines can be synthesized through the condensation of a β-diketone with an amidine.[7] This reaction provides a direct route to substituted pyrimidines, which are core structures in many biologically active molecules, including nucleic acids.

Reaction Scheme:

G cluster_1 Pyrimidine Synthesis diketone This compound pyrimidine 4-Butyl-6-pentyl-2-substituted-pyrimidine diketone->pyrimidine + Amidine amidine Amidine base Base solvent Solvent

Caption: General scheme for the synthesis of a pyrimidine derivative from this compound.

Experimental Protocol:

  • A mixture of this compound (1.0 eq), the corresponding amidine hydrochloride (1.2 eq), and a base (e.g., sodium ethoxide, 2.5 eq) in a suitable solvent (e.g., ethanol) is prepared.

  • The mixture is stirred at reflux temperature and the reaction progress is monitored by TLC.

  • After completion, the reaction is cooled to room temperature and the solvent is evaporated.

  • The crude product is purified by recrystallization or column chromatography.

Table 2: Hypothetical Quantitative Data for Pyrimidine Synthesis

EntryAmidineBaseSolventReaction Time (h)Yield (%)
1FormamidineSodium EthoxideEthanol878
2AcetamidinePotassium CarbonateDMF1272
3GuanidineSodium MethoxideMethanol685

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[8][9] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.

Reaction Scheme:

G cluster_2 Combes Quinoline Synthesis diketone This compound quinoline 2-Butyl-4-pentyl-quinoline diketone->quinoline + Aniline aniline Aniline acid Acid Catalyst heat Heat

Caption: General scheme for the Combes synthesis of a quinoline derivative from this compound.

Experimental Protocol:

  • A mixture of this compound (1.0 eq) and an aniline derivative (1.0 eq) is stirred in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • The reaction mixture is heated, and the progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by pouring it onto ice and neutralized with a base (e.g., aqueous sodium hydroxide).

  • The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield the quinoline product.

Table 3: Hypothetical Quantitative Data for Quinoline Synthesis

EntryAniline DerivativeAcid CatalystTemperature (°C)Reaction Time (h)Yield (%)
1AnilineConc. H₂SO₄100365
24-MethoxyanilinePolyphosphoric Acid (PPA)120570
34-ChloroanilineConc. H₂SO₄110460

Conclusion

While specific literature on this compound is scarce, its structure as a β-diketone strongly suggests its utility as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The protocols and data presented herein, derived from the established chemistry of analogous compounds, provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel chemical entities for pharmaceutical and materials science applications. Further experimental validation is necessary to determine the optimal reaction conditions and achievable yields for these transformations.

References

Application Notes and Protocols: 6,8-Tridecanedione as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6,8-tridecanedione in the synthesis of a variety of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines. The inherent reactivity of the 1,3-dicarbonyl moiety within this compound makes it a valuable building block in medicinal chemistry and materials science.

Introduction to Heterocycle Synthesis from 1,3-Diketones

1,3-Diketones are well-established precursors for the synthesis of a wide array of heterocyclic systems. The general strategy involves the condensation of the diketone with a binucleophilic reagent, leading to cyclization and the formation of a new heterocyclic ring. This compound, with its two pentyl side chains, allows for the synthesis of heterocycles with increased lipophilicity, a desirable property for many pharmaceutical applications.

The primary reaction pathways explored in these notes are:

  • Pyrazole formation: Reaction with hydrazine derivatives.[1][2][3]

  • Isoxazole formation: Reaction with hydroxylamine.[4][5][6]

  • Pyrimidine formation: Reaction with urea, thiourea, or other amidines (Pinner synthesis).[7][8]

Synthesis of 5,7-Dipentyl-1H-pyrazole

The reaction of 1,3-dicarbonyl compounds with hydrazine is a fundamental and widely used method for the preparation of pyrazoles.[1][2][3] The reaction proceeds through a condensation mechanism to form a pyrazole ring.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 5,7-dipentyl-1H-pyrazole.

Reaction Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Dissolve in Ethanol Dissolve in Ethanol This compound->Dissolve in Ethanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Dissolve in Ethanol Reflux (2-4h) Reflux (2-4h) Dissolve in Ethanol->Reflux (2-4h) Solvent Evaporation Solvent Evaporation Reflux (2-4h)->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography 5,7-Dipentyl-1H-pyrazole 5,7-Dipentyl-1H-pyrazole Column Chromatography->5,7-Dipentyl-1H-pyrazole

Caption: Workflow for the synthesis of 5,7-dipentyl-1H-pyrazole.

Synthesis of 3,5-Dipentylisoxazole

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classical and efficient method for the synthesis of isoxazoles.[4][5][6] The reaction involves the formation of an oxime intermediate followed by cyclization.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

  • Base Addition: Add a base such as sodium acetate or pyridine to the mixture to neutralize the hydrochloride and liberate the free hydroxylamine.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent in vacuo. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 3,5-dipentylisoxazole.

Reaction Pathway:

G This compound This compound Intermediate_Oxime Intermediate_Oxime This compound->Intermediate_Oxime + Hydroxylamine 3,5-Dipentylisoxazole 3,5-Dipentylisoxazole Intermediate_Oxime->3,5-Dipentylisoxazole Cyclization (-H2O)

Caption: Pathway for the synthesis of 3,5-dipentylisoxazole.

Synthesis of 2-Amino-4,6-dipentylpyrimidine

The Pinner synthesis and related methods provide a versatile route to pyrimidines from 1,3-dicarbonyl compounds and amidines, urea, or thiourea.[7][8] The reaction with urea or thiourea will yield the corresponding 2-hydroxy- or 2-mercaptopyrimidine, which can exist in tautomeric forms. For the synthesis of the 2-amino derivative, guanidine is a common reagent.

Experimental Protocol:
  • Reaction Setup: Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.5 equivalents) to ethanol under an inert atmosphere.

  • Reagent Addition: To the sodium ethoxide solution, add guanidine hydrochloride (1.2 equivalents) and stir for 15 minutes. Then, add this compound (1 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: Suspend the residue in water and collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to give 2-amino-4,6-dipentylpyrimidine.

Logical Relationship of Synthesis:

G cluster_inputs Starting Materials cluster_output Final Product A This compound E Cyclization Reaction A->E Condensation B Guanidine B->E C Sodium Ethoxide C->E Base D 2-Amino-4,6-dipentylpyrimidine E->D

Caption: Logical flow for the synthesis of 2-amino-4,6-dipentylpyrimidine.

Quantitative Data Summary

The following table summarizes the expected products and provides generalized yield ranges based on analogous reactions with other 1,3-diketones. Actual yields may vary depending on specific reaction conditions and purification efficiency.

PrecursorReagentHeterocyclic ProductMolecular FormulaTypical Yield Range (%)
This compoundHydrazine Hydrate5,7-Dipentyl-1H-pyrazoleC₁₃H₂₄N₂70-90
This compoundHydroxylamine3,5-DipentylisoxazoleC₁₃H₂₃NO65-85
This compoundGuanidine2-Amino-4,6-dipentylpyrimidineC₁₄H₂₅N₃60-80
This compoundUrea4,6-Dipentylpyrimidin-2(1H)-oneC₁₄H₂₄N₂O50-75
This compoundThiourea4,6-Dipentylpyrimidine-2(1H)-thioneC₁₄H₂₄N₂S55-80

Disclaimer: The provided protocols are generalized and may require optimization for specific laboratory conditions. It is recommended to perform small-scale trials to determine the optimal reaction parameters. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: Antimicrobial and Antifungal Potential of β-Diketone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Antimicrobial and Antifungal Activity of β-Diketone Derivatives

The following tables summarize the quantitative data on the antimicrobial and antifungal efficacy of various β-diketone derivatives as reported in the literature.

Table 1: Antibacterial Activity of β-Diketone Derivatives

Compound Class/DerivativeBacterial StrainMIC (µg/mL)Reference
Azoderivatives of β-diketones (C8)Escherichia coli420 (MIC50)[1]
6″-aminoethylamino tobramycin derivative (4a)Pseudomonas aeruginosa (multidrug-resistant)16-32[2]
6″-guanidinoethylamino tobramycin derivative (6a)Pseudomonas aeruginosa (multidrug-resistant)16-32[2]
2-thenoyltrifluoroacetone-copper (II) complex (28)Escherichia coli (ATCC 6358P)Not specified, but improved over ligand alone[3]
2-thenoyltrifluoroacetone-copper (II) complex (28)Staphylococcus aureus (ATCC 8099)Not specified, but improved over ligand alone[3]

Table 2: Antifungal Activity of β-Diketone Derivatives

Compound Class/DerivativeFungal StrainEC50 (µg/mL)Reference
Fluorinated dicarbonyl derivative (ET-17)Botrytis cinerea0.740[4][5]
Fluorinated dicarbonyl derivative (ET-17)Fusarium graminearum0.635[4][5]
Fluorinated dicarbonyl derivative (ET-17)Rhizoctonia solani0.640[4][5]
Fluorinated dicarbonyl derivative (ET-17)Sclerotinia sclerotiorum1.732[4][5]
Fluorinated dicarbonyl derivative (ET-17)Fusarium oxysporum4.515[4][5]
Fluorinated dicarbonyl derivative (ET-17)Phytophthora capsici1.984[4][5]
2-thenoyltrifluoroacetone-copper (II) complexFusarium verticillioidesNot specified, but showed activity[3]

Experimental Protocols

Protocol 1: General Synthesis of β-Diketones via Baker-Venkataraman Rearrangement

This protocol describes a common method for the synthesis of β-diketones.[6][7][8][9][10]

Materials:

  • Substituted 2-hydroxy acetophenone

  • Appropriate acid chloride or anhydride

  • Pyridine

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Esterification: Dissolve the substituted 2-hydroxy acetophenone in pyridine. Add the corresponding acid chloride or anhydride dropwise while stirring at room temperature. The reaction is typically stirred for 3-4 hours.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with HCl. The precipitated ester is filtered, washed with water, and dried.

  • Rearrangement: Dissolve the purified ester in pyridine and add powdered KOH. Heat the mixture for several hours.

  • Final Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water and acidify with HCl to precipitate the crude β-diketone. The product is then filtered, washed, and purified, typically by recrystallization from ethanol or by column chromatography.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution Method

This protocol outlines the procedure for assessing the antimicrobial activity of synthesized β-diketone derivatives.

Materials:

  • Synthesized β-diketone derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic/antifungal

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight and then dilute in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution: Prepare a series of twofold dilutions of the β-diketone derivatives in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

  • Controls: Include wells with inoculum and the positive control antibiotic/antifungal, as well as wells with inoculum and the vehicle (negative control), and wells with medium only (sterility control).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Mechanism of Action of Antimicrobial β-Diketones

The antimicrobial and antifungal effects of β-diketone derivatives can be attributed to several mechanisms, including the inhibition of essential cellular processes and the induction of oxidative stress.

Mechanism_of_Action cluster_compound β-Diketone Derivative cluster_cell Microbial Cell Compound β-Diketone Transcription Transcription Compound->Transcription Inhibition Translation Translation Compound->Translation Inhibition ROS Reactive Oxygen Species (ROS) Accumulation Compound->ROS Induction Membrane Cell Membrane Damage Compound->Membrane Disruption CellDeath Cell Death Transcription->CellDeath Translation->CellDeath ROS->CellDeath Membrane->CellDeath

Caption: Proposed mechanisms of antimicrobial action for β-diketone derivatives.

General Experimental Workflow for Screening β-Diketone Derivatives

The following diagram illustrates a typical workflow for the synthesis and evaluation of the antimicrobial and antifungal properties of novel β-diketone derivatives.

Experimental_Workflow start Design of β-Diketone Derivatives synthesis Chemical Synthesis (e.g., Baker-Venkataraman) start->synthesis purification Purification and Characterization (NMR, MS, etc.) synthesis->purification screening Primary Antimicrobial/ Antifungal Screening (e.g., Disk Diffusion) purification->screening mic Quantitative Analysis (MIC/MBC/MFC Determination) screening->mic mechanism Mechanism of Action Studies (e.g., ROS assay, membrane integrity) mic->mechanism end Lead Compound Identification mechanism->end

References

Application Notes and Protocols for the Investigation of 6,8-Tridecanedione as a Potential Insect Pheromone Component

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 6,8-Tridecanedione is not currently recognized as a known insect pheromone. The following application notes and protocols are provided as a guideline for researchers and scientists interested in investigating its potential as a novel semiochemical. The methodologies described are standard, widely used techniques in the field of chemical ecology for the identification and characterization of new insect pheromones.

Introduction

Insect pheromones are crucial mediators of intraspecific communication, influencing behaviors such as mating, aggregation, and trail-following. The identification of novel pheromone components is of significant interest for the development of environmentally benign pest management strategies. While many insect pheromones are esters, alcohols, or aldehydes, a number of ketone-containing compounds have also been identified as potent semiochemicals.[1][2][3] For instance, (6R,10S)-6,10,13-trimethyltetradecan-2-one has been identified as a male-produced sex pheromone in the soybean stink bug, Pallantia macunaima.[3]

This document outlines a series of protocols to investigate the potential of this compound, a diketone, as an insect pheromone component. The proposed workflow will guide researchers through chemical synthesis, electrophysiological screening, and behavioral bioassays.

Chemical Synthesis of this compound

A high-purity synthetic sample of this compound is essential for unequivocal bioassays. The following is a plausible synthetic route.

Protocol 2.1: Synthesis of this compound

Objective: To synthesize this compound for use in electrophysiological and behavioral assays.

Materials:

  • 1-Heptene

  • Hexanoyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Acylation: To a stirred solution of 1-heptene in dichloromethane at 0°C, add aluminum chloride. Slowly add hexanoyl chloride to the mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid.

  • Extraction: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR.

Electrophysiological Screening

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[4][5][6] It is a powerful tool for rapidly screening compounds for their ability to elicit an olfactory response.[4][6]

Protocol 3.1: Electroantennography (EAG) Assay

Objective: To determine if this compound elicits an electrophysiological response from the antennae of the target insect species.

Materials:

  • Synthesized this compound

  • Solvent (e.g., hexane or paraffin oil)[4]

  • Live, healthy insects (both sexes)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Dissecting microscope

  • Odor delivery system (e.g., Pasteur pipettes with filter paper)[4][7]

Procedure:

  • Insect Preparation: Immobilize an insect and carefully excise an antenna. Mount the antenna between two electrodes using conductive gel.

  • Compound Preparation: Prepare a serial dilution of this compound in the chosen solvent (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).

  • Odor Delivery: Pipette a known amount of the test solution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Stimulation: Deliver a puff of air through the pipette over the antennal preparation and record the resulting electrical signal (depolarization).

  • Controls: Use a solvent-only puff as a negative control and a known pheromone or a general odorant (e.g., benzaldehyde) as a positive control.[4]

  • Data Analysis: Measure the amplitude of the EAG responses and compare the responses to this compound with those of the controls.

Data Presentation:

CompoundConcentration (ng/µL)Mean EAG Response (mV) ± SD (n=10)
This compound1
10
100
Positive Control10
Negative Control-

Behavioral Bioassays

Behavioral bioassays are essential to determine the function of a semiochemical.[8][9][10] These assays can range from simple olfactometers to more complex flight tunnels.

Protocol 4.1: Y-Tube Olfactometer Bioassay

Objective: To assess the attractant or repellent properties of this compound.

Materials:

  • Y-tube olfactometer

  • Synthesized this compound

  • Solvent

  • Airflow meter

  • Live, healthy insects (sexually mature)

Procedure:

  • Setup: Place the Y-tube olfactometer in a controlled environment with uniform lighting and temperature.

  • Odor Source: Apply a solution of this compound in a suitable solvent to a filter paper and place it in one arm of the olfactometer. Place a filter paper with solvent only in the other arm as a control.

  • Airflow: Introduce a constant, purified airflow through both arms of the olfactometer.

  • Insect Release: Introduce a single insect at the base of the Y-tube and allow it to choose between the two arms.

  • Observation: Record the first choice of the insect and the time spent in each arm over a set period (e.g., 5 minutes).

  • Replication: Repeat the experiment with a sufficient number of insects, alternating the position of the treatment and control arms to avoid positional bias.

Data Presentation:

Treatment ArmControl ArmNumber of Insects Choosing TreatmentNumber of Insects Choosing ControlNo Choice
This compoundSolvent

Statistical Analysis: Use a Chi-square test to determine if there is a significant preference for the treatment or control arm.

Visualizations

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_electro Electrophysiological Screening cluster_behavior Behavioral Bioassays Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification Analysis Structural Analysis (GC-MS, NMR) Purification->Analysis EAG_test EAG Recording Analysis->EAG_test Pure Compound EAG_prep Antennal Preparation EAG_prep->EAG_test EAG_analysis Data Analysis EAG_test->EAG_analysis Y_tube Y-Tube Olfactometer EAG_analysis->Y_tube Active Compound Behavior_analysis Statistical Analysis Y_tube->Behavior_analysis Flight_tunnel Flight Tunnel (Optional) Flight_tunnel->Behavior_analysis Conclusion Conclusion on Pheromonal Activity Behavior_analysis->Conclusion

Caption: Experimental workflow for investigating this compound.

EAG_Setup cluster_stimulus Stimulus Delivery cluster_recording Recording Setup Air_Source Purified Air Odor_Cartridge Odor Cartridge (this compound) Air_Source->Odor_Cartridge Antenna Insect Antenna Odor_Cartridge->Antenna Odor Puff Electrodes Recording & Reference Electrodes Antenna->Electrodes Amplifier Amplifier Electrodes->Amplifier DAQ Data Acquisition System Amplifier->DAQ Computer EAG Response DAQ->Computer

Caption: Diagram of a typical Electroantennography (EAG) setup.

References

Application Notes and Protocols for 6,8-Tridecanedione in Flavor and Fragrance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and evaluation methods for 6,8-Tridecanedione, a beta-diketone with prospective applications in the flavor and fragrance industries. While specific data for this compound is limited, the following information is based on the known properties of beta-diketones and standard industry evaluation protocols.

Technical Data Sheet: this compound

This data is hypothetical and based on the general characteristics of similar long-chain beta-diketones.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms Tridecane-6,8-dioneN/A
CAS Number Not availableN/A
Molecular Formula C₁₃H₂₄O₂N/A
Molecular Weight 212.33 g/mol N/A
Appearance Colorless to pale yellow liquidInferred
Odor Profile Waxy, fatty, slightly fruity, with creamy and green undertones.Inferred
Flavor Profile Creamy, fatty, with hints of dairy and a subtle green, melon-like character.Inferred
Boiling Point Estimated 270-280 °CInferred
Solubility Soluble in ethanol and most organic solvents; insoluble in water.Inferred

Application Notes

Flavor Applications

This compound is anticipated to be a valuable component in the creation of various flavor profiles, particularly in dairy, fruit, and savory applications. Its characteristic waxy and creamy notes can enhance the mouthfeel and richness of food products.

  • Dairy Flavors: The creamy, fatty notes of this compound can be used to build and enhance butter, cream, and cheese flavors. At low concentrations, it may impart a more authentic and lingering dairy character.

  • Fruit Flavors: In tropical and stone fruit formulations, the subtle fruity and green undertones can add complexity and a natural-smelling ripe note. It may be particularly effective in mango, papaya, and peach flavor profiles.

  • Savory Flavors: The fatty character of this diketone can be utilized in savory applications such as grilled meat, fried foods, and snack seasonings to provide a richer, more unctuous taste.

Fragrance Applications

In the realm of perfumery and scented products, this compound can serve as a modifier and fixative, adding a unique character to fragrance compositions.

  • Fine Fragrance: The waxy and slightly green notes can be used to create novel accords, particularly in gourmand and fruity-floral fragrances. It can add a subtle, creamy texture to floral bouquets and a natural, skin-like warmth to musky compositions.

  • Personal Care Products: In lotions, soaps, and shampoos, the compound's potential creamy and fruity facets can complement a wide range of fragrance types, enhancing the overall sensory experience.

  • Home Fragrance: For candles and air fresheners, this compound can contribute to warm, comforting, and subtly food-like scents, blending well with vanilla, fruit, and spice notes.

Experimental Protocols

Protocol 1: Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)

This protocol is designed to identify the specific odor-active regions of this compound.

Objective: To determine the odor characteristics of this compound as it elutes from a gas chromatograph.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detector Port (ODP)

  • Capillary column (e.g., DB-5 or equivalent)

  • Helium carrier gas

  • Sample of this compound (0.1% in ethanol)

  • Trained sensory panel

Procedure:

  • Sample Preparation: Prepare a 0.1% solution of this compound in ethanol.

  • GC-O System Setup:

    • Equip the GC with a column suitable for flavor and fragrance analysis.

    • Split the column effluent 1:1 between the FID and the ODP.[1]

    • Set the injector and detector temperatures to 250°C.

    • Use a temperature program: start at 50°C, hold for 2 minutes, then ramp up to 250°C at 10°C/min.

  • Analysis:

    • Inject 1 µL of the sample into the GC.

    • A trained panelist will sniff the effluent from the ODP and record the time, intensity, and description of any detected odors.

    • Simultaneously, the FID will record the chemical profile of the sample.

  • Data Analysis: Correlate the sensory data (aromagram) with the chromatographic data (chromatogram) to identify the retention times of the odor-active regions.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Correlation Prep Prepare 0.1% this compound in Ethanol Inject Inject Sample into GC Prep->Inject Split Effluent Split Inject->Split FID FID Detection Split->FID 50% ODP Olfactory Detection Port (ODP) Split->ODP 50% Chromatogram Generate Chromatogram FID->Chromatogram Sniff Panelist Sniffing ODP->Sniff Aromagram Generate Aromagram Sniff->Aromagram Correlate Correlate Data Chromatogram->Correlate Aromagram->Correlate Result Identify Odor-Active Regions Correlate->Result

GC-O Experimental Workflow
Protocol 2: Descriptive Sensory Analysis

This protocol is used to create a detailed flavor and aroma profile of this compound.

Objective: To quantitatively describe the sensory attributes of this compound using a trained panel.

Materials:

  • Sample of this compound at various concentrations in a neutral medium (e.g., mineral oil for fragrance, water with an emulsifier for flavor).

  • Reference standards for various aroma and flavor notes (e.g., creamy, waxy, fruity, green).

  • A trained sensory panel (8-12 members).

  • Sensory evaluation software or ballots.

Procedure:

  • Panel Training: Train the panelists to identify and scale the intensity of relevant sensory attributes using the provided reference standards.

  • Sample Preparation: Prepare a series of dilutions of this compound (e.g., 0.01%, 0.1%, 1.0%) in the chosen medium.

  • Evaluation:

    • Present the samples to the panelists in a randomized order.

    • Panelists will evaluate each sample and rate the intensity of each attribute on a structured scale (e.g., a 15-point scale).

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine the significant sensory attributes and their intensity at different concentrations. The results can be visualized using a spider plot.

Sensory_Analysis_Workflow cluster_setup Setup cluster_eval Evaluation cluster_analysis Data Analysis Training Panel Training with Reference Standards Presentation Randomized Sample Presentation Training->Presentation SamplePrep Prepare Dilutions of This compound SamplePrep->Presentation Rating Panelists Rate Attribute Intensity Presentation->Rating Stats Statistical Analysis (ANOVA) Rating->Stats Visualization Generate Flavor/Aroma Profile (Spider Plot) Stats->Visualization

Descriptive Sensory Analysis Workflow
Protocol 3: Stability Testing in a Product Matrix

This protocol assesses the stability of this compound in a finished product over time.[2][3]

Objective: To evaluate the chemical and sensory stability of this compound in a representative product base (e.g., a fine fragrance in ethanol or a lotion base).

Materials:

  • Product base (e.g., ethanol, lotion).

  • Sample of this compound.

  • Controlled environment chambers (for temperature, light, and humidity).[2]

  • GC-MS for chemical analysis.

  • Trained sensory panel.

Procedure:

  • Sample Preparation: Incorporate this compound into the product base at a typical concentration (e.g., 0.5%).

  • Storage Conditions: Store the samples under various conditions:

    • Accelerated aging: 40°C for 3 months.[3]

    • Light exposure: UV light cabinet for a specified duration.[2]

    • Real-time aging: Room temperature for 12-24 months.[2]

  • Periodic Evaluation: At set time points (e.g., 1, 3, 6, 12 months), evaluate the samples for:

    • Chemical Stability: Analyze the concentration of this compound using GC-MS to check for degradation.

    • Sensory Stability: A trained panel evaluates the odor/flavor profile for any changes compared to a fresh sample.

    • Physical Stability: Observe any changes in color, clarity, or viscosity of the product.

  • Data Analysis: Compare the chemical and sensory data over time to determine the shelf-life and stability of this compound in the specific application.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_eval Periodic Evaluation cluster_analysis Analysis Prep Incorporate this compound into Product Base Accelerated Accelerated Aging (40°C) Prep->Accelerated Light Light Exposure (UV Cabinet) Prep->Light RealTime Real-Time Aging (Room Temp) Prep->RealTime Chem Chemical Analysis (GC-MS) Accelerated->Chem At Time Points Sensory Sensory Evaluation Accelerated->Sensory At Time Points Physical Physical Observation Accelerated->Physical At Time Points Light->Chem At Time Points Light->Sensory At Time Points Light->Physical At Time Points RealTime->Chem At Time Points RealTime->Sensory At Time Points RealTime->Physical At Time Points Data Compare Data Over Time Chem->Data Sensory->Data Physical->Data Result Determine Shelf-Life and Stability Data->Result

Stability Testing Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-Tridecanedione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 6,8-tridecanedione. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals improve synthesis yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Claisen condensation reaction.

Q1: My reaction yield for this compound is very low. What are the common causes and how can I improve it?

Low yield in a Claisen condensation is a frequent issue that can stem from several factors, primarily related to reaction conditions and reagent choice.

Possible Causes & Solutions:

  • Presence of Water: The strong bases used in Claisen condensations (e.g., Sodium Hydride, Sodium Ethoxide) react readily with water. This neutralizes the base, preventing the necessary deprotonation of the ketone starting material.[1]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure starting materials are dry. THF, for example, should be freshly distilled from a drying agent like sodium-benzophenone.[1]

  • Improper Base Selection: The choice of base is critical. Its strength and steric properties can significantly impact the reaction's success.

    • Solution: For sterically hindered ketones or esters, a stronger, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) or Potassium tert-butoxide (KOtBu) may be more effective.[2][3] For standard reactions, Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) are common choices.[2][4]

  • Unfavorable Equilibrium: The Claisen condensation is a reversible reaction. To drive the reaction towards the product, the resulting β-diketone must be deprotonated by the base.[5][6] This removes the product from the equilibrium, shifting the reaction to completion.

    • Solution: Use at least one full equivalent of base. The pKa of the β-diketone product is around 11, making it significantly more acidic than the starting ketone or alcohol byproducts.[6] A stoichiometric amount of base ensures this final, irreversible deprotonation step can occur.

  • Side Reactions: The most common side reaction is the self-condensation of the ketone (e.g., 2-octanone reacting with itself).

    • Solution: Pre-forming the enolate of the ketone by stirring it with the base before slowly adding the ester can sometimes minimize self-condensation.[3] Alternatively, adding the ketone slowly to a mixture of the base and ester may be effective. The optimal addition order should be determined empirically.

Below is a troubleshooting workflow to diagnose low-yield issues.

G start Low Yield Observed check_anhydrous Are reagents and solvents strictly anhydrous? start->check_anhydrous check_base Is the base choice and amount correct? check_anhydrous->check_base Yes dry_reagents Dry all solvents/reagents. Use inert atmosphere (N2/Ar). check_anhydrous->dry_reagents No check_order Is the order of addition optimized? check_base->check_order Yes optimize_base Consider a stronger or sterically different base (e.g., KOtBu). Ensure >= 1 equivalent is used. check_base->optimize_base No optimize_addition Experiment with adding ketone to ester/base mixture vs. pre-forming the enolate. check_order->optimize_addition No end_node Re-run Experiment check_order->end_node Yes dry_reagents->end_node optimize_base->end_node optimize_addition->end_node

Caption: Troubleshooting workflow for low reaction yield.
Q2: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?

The primary impurities are typically unreacted starting materials and products from side reactions.

  • Starting Materials: Unreacted 2-octanone and ethyl pentanoate (or equivalent reactants).

  • Self-Condensation Product: The product resulting from the aldol condensation of 2-octanone with itself.

  • Transesterification Product: If the alkoxide base does not match the alkoxy group of the ester (e.g., using sodium methoxide with ethyl pentanoate), a different ester can be formed, leading to a mixture of products.[7]

Q3: How can I effectively purify this compound? Column chromatography is proving difficult.

While silica gel chromatography is an option, β-diketones can often be purified more effectively by forming a metal chelate, most commonly with copper(II) ions.[8][9] This method exploits the ability of the enolate form of the β-diketone to act as a bidentate ligand.

Purification via Copper Chelate Formation:

  • After the initial acidic workup, dissolve the crude product in a solvent like methanol or ethanol.

  • Add an aqueous solution of copper(II) acetate (Cu(OAc)₂).[2][8]

  • The copper(II) chelate of this compound will precipitate as a solid.

  • Filter and wash the solid to remove unreacted starting materials and byproducts.

  • Decompose the copper chelate by stirring it in a biphasic system (e.g., ethyl acetate/water) and adding a strong acid (like HCl) or a chelating agent like EDTA to sequester the copper ions back into the aqueous phase.[8]

  • The purified this compound will remain in the organic layer, which can then be washed, dried, and concentrated.

This process is often more efficient at removing closely-related impurities than chromatography.

Data Presentation: Optimizing Reaction Parameters

The choice of base and solvent are critical variables. The following tables summarize common options for consideration.

Table 1: Base Selection Guide for Claisen Condensation

BasepKa of Conj. AcidCommon SolventKey Characteristics
Sodium Hydride (NaH)~36 (H₂)THF, DMFStrong, non-nucleophilic, heterogeneous. Requires strictly anhydrous conditions.[1]
Sodium Ethoxide (NaOEt)~16 (EtOH)Ethanol, THFClassical base, good for simple esters. Must match the ester's alkoxy group to avoid transesterification.[7]
Potassium t-butoxide (KOtBu)~18 (t-BuOH)THF, t-BuOHStrong, sterically hindered base. Useful for promoting reactions with hindered substrates.[2]
LiHMDS / LDA~30 / ~36THFVery strong, non-nucleophilic bases. Excellent for ensuring complete and rapid enolate formation.[2][3]

Table 2: Solvent Effects on Reaction Efficiency

SolventPolarityTypical BasesNotes
Tetrahydrofuran (THF)Polar AproticNaH, KOtBu, LiHMDSExcellent choice for most strong bases. Must be rigorously dried.
Toluene / BenzeneNonpolarNaH, NaNH₂Can be effective, especially for higher temperature reactions.
Dimethylformamide (DMF)Polar AproticNaH, KOtBuHigh boiling point, can help solubilize intermediates. Must be very pure.
Ethanol (EtOH)Polar ProticNaOEtOnly suitable for alkoxide bases where the solvent is the conjugate acid (e.g., NaOEt in EtOH).

Experimental Protocols & Workflows

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification A 1. Prepare Anhydrous Reactants & Solvent B 2. Base-Mediated Condensation A->B C 3. Acidic Workup (Quench & Extraction) B->C D 4. Crude Product Isolation C->D E 5. Copper Chelate Formation & Isolation D->E F 6. Chelate Decomposition & Final Extraction E->F G 7. Pure this compound F->G

References

Technical Support Center: Synthesis of 6,8-Tridecanedione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6,8-tridecanedione. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your synthesis experiments.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when employing a Claisen-type condensation or acylation of a ketone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Enolate Formation: The base used may not be strong enough to deprotonate the starting ketone (e.g., 2-octanone).2. Decomposition of Reagents: Moisture or other impurities in the solvent or reagents can quench the strong base or react with the acylating agent.3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.4. Steric Hindrance: While less likely for 2-octanone, bulky starting materials can hinder the reaction.1. Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.3. Optimize the reaction temperature. Enolate formation is often carried out at low temperatures (e.g., -78 °C for LDA), followed by gradual warming to room temperature after the addition of the acylating agent.4. Consider using a less sterically hindered starting ketone if applicable.
Formation of Multiple Byproducts 1. Self-Condensation of the Ketone: The ketone enolate can react with another molecule of the ketone (an aldol-type reaction).2. O-acylation: The enolate can be acylated on the oxygen atom instead of the carbon atom, forming an enol ester.3. Transesterification (if using an ester as the acylating agent): If the alkoxide base does not match the alkoxy group of the ester, a mixture of ester products can be formed.[1]1. Use a strong, non-nucleophilic base to rapidly and completely form the enolate before adding the acylating agent. Add the ketone to the base to ensure the ketone is always the limiting reagent during enolate formation.2. The choice of solvent and counterion can influence the C/O acylation ratio. Less polar solvents and lithium-based enolates tend to favor C-acylation. Using a more reactive acylating agent like an acid chloride can also favor C-acylation.[2][3][4]3. When using an ester, match the alkoxide base to the ester (e.g., sodium ethoxide with an ethyl ester). Alternatively, use an acyl chloride as the acylating agent to eliminate this side reaction.[2][3][4]
Product is an Oil or Difficult to Purify 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave starting ketone and acylating agent in the mixture.2. Formation of Closely Related Byproducts: Side reactions can produce compounds with similar polarities to the desired product, making chromatographic separation challenging.3. Product is inherently an oil at room temperature. 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Adjust reaction time or temperature as needed.2. Optimize reaction conditions to minimize side reactions. Consider alternative purification methods such as distillation under reduced pressure or formation of a metal chelate of the β-diketone for purification, followed by decomplexation.3. This is characteristic of some long-chain β-diketones. Focus on achieving high purity through careful chromatography or distillation.
Reaction Stalls or is Sluggish 1. Poor Solubility of Reagents: The base or enolate may not be fully soluble in the chosen solvent.2. Insufficient Activation of the Acylating Agent. 1. Choose a solvent in which the reagents are more soluble (e.g., tetrahydrofuran (THF) or diethyl ether for many organometallic bases).2. If using a less reactive acylating agent, consider switching to a more reactive one, such as an acid chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is a variation of the Claisen condensation, specifically the acylation of a ketone enolate.[5][6] A likely pathway involves the deprotonation of 2-octanone with a strong base to form its enolate, which then reacts with an acylating agent like pentanoyl chloride.

Q2: Which base is best for the synthesis of this compound?

A2: Strong, non-nucleophilic bases are preferred to ensure complete and rapid formation of the ketone enolate, which minimizes self-condensation side reactions. Sodium hydride (NaH) and lithium diisopropylamide (LDA) are excellent choices.[7] Using a stoichiometric amount of base is often necessary.

Q3: Should I use an ester (e.g., ethyl pentanoate) or an acid chloride (e.g., pentanoyl chloride) as the acylating agent?

A3: While esters can be used in a classic Claisen-type reaction, acid chlorides are generally more reactive and can lead to higher yields and fewer side reactions when coupled with a pre-formed ketone enolate.[2][3][4] Acid chlorides avoid the possibility of transesterification and the equilibrium issues associated with traditional Claisen condensations.

Q4: How can I minimize the formation of the O-acylated byproduct?

A4: The ratio of C-acylation (desired product) to O-acylation (enol ester byproduct) can be influenced by several factors. Using aprotic, non-polar solvents and lithium-based enolates (from LDA) generally favors C-acylation. Pre-forming the enolate at a low temperature before adding the acylating agent is also a key strategy.

Q5: My final product is a mixture of the desired this compound and its tautomeric enol form. Is this normal?

A5: Yes, this is completely normal. β-Diketones like this compound exist as a rapid equilibrium between the diketo and enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding. Your NMR spectrum will likely show peaks corresponding to both forms.

Q6: What is a suitable method for purifying this compound?

A6: Column chromatography on silica gel is a common method for purifying β-diketones. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is typically effective. For larger scales, vacuum distillation can also be an option if the compound is thermally stable.

Experimental Protocols

Synthesis of this compound via Acylation of 2-Octanone with Pentanoyl Chloride

This protocol is based on general procedures for the acylation of ketone enolates with acid chlorides.[2][3][4]

Materials:

  • 2-Octanone

  • Pentanoyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation: All glassware should be oven-dried and assembled under an inert atmosphere of nitrogen or argon.

  • Base Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane. Suspend the NaH in anhydrous THF.

  • Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Dissolve 2-octanone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.

  • Acylation: Cool the resulting enolate solution back down to 0 °C. Add pentanoyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, keeping the internal temperature below 5 °C. After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl with vigorous stirring. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

Table 1: Reagent Quantities and Expected Yield
ReagentMolar Mass ( g/mol )EquivalentsMolesMass/Volume
2-Octanone128.211.00.056.41 g
Sodium Hydride (60%)40.00 (for 100%)1.10.0552.20 g
Pentanoyl Chloride120.581.050.05256.33 g
Product: this compound 212.33 --Expected Yield (70-85%): 7.43 - 9.02 g

Note: Yields are estimates and can vary based on experimental conditions and purity of reagents.

Visualizations

Reaction Pathway for the Synthesis of this compound

G cluster_start Starting Materials 2_Octanone 2-Octanone Enolate 2-Octanone Enolate 2_Octanone->Enolate Deprotonation Pentanoyl_Chloride Pentanoyl Chloride Product This compound Pentanoyl_Chloride->Product Base 1. NaH, THF, 0°C to rt Acylation 2. Pentanoyl Chloride, 0°C to rt Workup 3. Acidic Work-up (HCl) Enolate->Product C-Acylation (Nucleophilic Attack) Product->Product Keto-Enol Tautomerism G Start Low Product Yield Observed Check_Base Was the base strong enough (e.g., NaH, LDA)? Start->Check_Base Check_Moisture Were anhydrous conditions maintained? Check_Base->Check_Moisture Yes Use_Stronger_Base Action: Use a stronger base (NaH or LDA). Check_Base->Use_Stronger_Base No Check_Temp Were reaction temperatures optimized? Check_Moisture->Check_Temp Yes Improve_Anhydrous Action: Dry glassware and solvents; use inert atmosphere. Check_Moisture->Improve_Anhydrous No Check_Byproducts Analyze crude product for byproducts (TLC, NMR). Check_Temp->Check_Byproducts Yes Optimize_Temp Action: Adjust temperature for enolate formation and acylation. Check_Temp->Optimize_Temp No Address_Byproducts Action: Modify reaction conditions to minimize side reactions. Check_Byproducts->Address_Byproducts

References

Purification challenges of 6,8-Tridecanedione from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 6,8-tridecanedione from reaction mixtures. This document provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most common impurities in a crude this compound reaction mixture synthesized via Claisen condensation?

A1: The synthesis of this compound, typically via a crossed Claisen condensation between an ester (like ethyl heptanoate) and a ketone (like 2-heptanone), can lead to several impurities[1][2][3][4]. Identifying these is the first step in devising a purification strategy. Common impurities include:

  • Unreacted Starting Materials: Ethyl heptanoate and 2-heptanone.

  • Self-Condensation Product of 2-Heptanone: An aldol condensation product of 2-heptanone can form as a significant byproduct.

  • O-acylation Product: The enolate of 2-heptanone can be acylated on the oxygen atom instead of the carbon, leading to an undesired ester byproduct.

  • Base-Related Impurities: Residual base and its salts from the reaction.

Q2: My crude product is an oil and does not solidify upon cooling. How can I purify it?

A2: Long-chain aliphatic compounds, including some β-diketones, have a tendency to "oil out" instead of forming crystals, which can make purification by recrystallization challenging[5]. If your crude this compound is an oil, consider the following purification strategies:

  • Column Chromatography: This is a primary method for purifying oily compounds. A silica gel column is typically effective.

  • Formation of a Metal Complex: β-Diketones can form solid, crystalline complexes with certain metals. These complexes can be isolated by filtration and then decomposed to yield the pure β-diketone. A common method involves the use of copper(II) acetate to form a copper complex[6]. Another reported method for β-diketone purification involves complexation with boron trifluoride[7].

  • Distillation: If the boiling point of this compound is sufficiently different from its impurities and it is thermally stable, vacuum distillation could be a viable purification method.

Q3: I am trying to purify this compound by column chromatography on silica gel, but I am getting poor separation. What can I do?

A3: Poor separation during column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Solvent System Optimization: The choice of eluent is critical. For a relatively non-polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or diethyl ether. You can use Thin Layer Chromatography (TLC) to screen different solvent ratios to find the optimal separation.

  • Sample Loading: For oily samples, it is best to dissolve the crude product in a minimal amount of the eluent or a non-polar solvent and load it onto the column. Alternatively, you can use a "dry loading" technique where the crude oil is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.

  • Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

  • Compound Stability: Some β-diketones can be unstable on silica gel, leading to decomposition or isomerization during chromatography[8]. If you suspect this, you can try using deactivated silica gel (by adding a small percentage of water or triethylamine to the eluent) or an alternative stationary phase like alumina.

Q4: Can I purify this compound by recrystallization? If so, what solvents should I try?

A4: While long-chain aliphatic ketones can be difficult to recrystallize, it is not impossible[5]. The key is to find a suitable solvent or solvent system. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures[9][10][11].

For a long-chain, relatively non-polar molecule like this compound, you could try:

  • Single solvents: Hexane, heptane, ethanol, or acetone.

  • Solvent mixtures: A mixture of a good solvent and a poor solvent can be effective. For example, you could dissolve the compound in a minimal amount of a good solvent (like dichloromethane or acetone) at room temperature and then slowly add a poor solvent (like hexane or methanol) until the solution becomes turbid. Gentle warming to redissolve, followed by slow cooling, may yield crystals.

Q5: How can I confirm the purity of my final this compound product?

A5: Several analytical techniques can be used to assess the purity of your purified this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for analyzing volatile compounds like ketones. A single sharp peak in the gas chromatogram and a mass spectrum consistent with the molecular weight of this compound (C13H24O2, MW: 212.33 g/mol ) would indicate high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Melting Point: If your purified product is a solid, a sharp melting point close to the literature value (if available) is a good indicator of purity. Impure compounds typically melt over a broad temperature range[9].

Quantitative Data Summary

Purification MethodCompound TypeTypical Recovery/YieldReference
Silica Gel ChromatographyLong-chain ketones92-101% (from combined blowdown and separation)[12]
Copper Complex Formationβ-DiketonesGood to excellent yields[6]
RecrystallizationGeneral organic compoundsHighly variable, depends on solubility[10][11]

Experimental Protocols

Protocol 1: Purification of this compound via Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and air-free packing.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 98:2 hexane:ethyl acetate).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity (e.g., from 2% to 10% ethyl acetate in hexane) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Protocol 2: Purification of this compound via Copper Complex Formation

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethanol or a mixture of hexane and ethyl acetate.

  • Complexation: Add a saturated aqueous solution of copper(II) acetate to the solution of the crude β-diketone with stirring. A solid copper complex should precipitate.

  • Isolation of the Complex: Collect the precipitated copper complex by filtration and wash it with water and then with a non-polar organic solvent (e.g., hexane) to remove unreacted starting materials.

  • Decomposition of the Complex: Suspend the copper complex in a biphasic system of an organic solvent (e.g., diethyl ether or ethyl acetate) and an aqueous solution of a strong acid (e.g., dilute HCl) or a chelating agent like EDTA. Stir vigorously until the organic layer becomes colorless or the solid dissolves.

  • Work-up: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Product Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimal Solvent crude->dissolve column Silica Gel Column Chromatography dissolve->column elute Elute with Hexane/EtOAc Gradient column->elute fractions Collect Fractions elute->fractions tlc Monitor by TLC fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: General workflow for the purification of this compound by column chromatography.

troubleshooting_tree start Poor Separation in Column Chromatography q1 Is the solvent system optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check TLC q2 Is the sample loading appropriate? a1_yes->q2 sol1 Optimize eluent using TLC a1_no->sol1 end Improved Separation sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the column packed correctly? a2_yes->q3 sol2 Use minimal solvent or dry loading a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the compound stable on silica? a3_yes->q4 sol3 Repack column carefully a3_no->sol3 sol3->end a4_yes Yes q4->a4_yes a4_no No q4->a4_no a4_yes->end Consider other issues sol4 Use deactivated silica or alumina a4_no->sol4 sol4->end

Caption: Troubleshooting decision tree for column chromatography purification of this compound.

References

Improving the stability and shelf-life of 6,8-Tridecanedione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 6,8-Tridecanedione. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability and shelf-life of this compound during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter when working with this compound.

Issue 1: Unexpected Degradation of this compound in Solution

  • Question: My this compound solution appears to be degrading, as evidenced by a decrease in the main peak area during HPLC analysis. What could be the cause and how can I prevent it?

  • Answer: Degradation of this compound in solution can be attributed to several factors, including solvent polarity, exposure to light, and oxidative stress.

    • Solvent Effects: this compound, like other β-diketones, exists in a tautomeric equilibrium between the more stable enol form and the less stable diketo form. Polar protic solvents, such as alcohols or water, can shift the equilibrium towards the diketo form, which is more susceptible to degradation.

    • Photodegradation: Exposure to UV light can induce photoisomerization from the enol to the diketo tautomer, followed by cleavage of the molecule.

    • Oxidation: The methylene group flanked by the two carbonyls is susceptible to oxidation, which can lead to cleavage of the C-C bond.

    Recommendations:

    • Use aprotic, non-polar, or less polar solvents where possible.

    • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

    • Consider adding an antioxidant, such as BHT (butylated hydroxytoluene) or tocopherol, to the solution. The effectiveness of an antioxidant should be validated for your specific application.

    • Prepare solutions fresh whenever possible.

Issue 2: Appearance of Unknown Peaks in Chromatograms of Stored this compound

  • Question: I am observing new, unidentified peaks in the HPLC or GC chromatograms of my this compound samples after storage. What are these and how can I minimize their formation?

  • Answer: The appearance of new peaks likely indicates the formation of degradation products or impurities. Potential sources include:

    • Synthesis Byproducts: The synthesis of long-chain β-diketones can sometimes result in byproducts, such as products of self-aldol condensation. These may become more prominent over time if the main compound degrades.

    • Degradation Products: As discussed in Issue 1, hydrolysis, photolysis, and oxidation can lead to the formation of various degradation products. For instance, oxidative cleavage could result in shorter-chain carboxylic acids and ketones.

    Recommendations:

    • Purity Assessment: Ensure the initial purity of your this compound is high. Analyze the starting material using a validated analytical method to identify any existing impurities.

    • Storage Conditions: Store the compound under inert gas (e.g., argon or nitrogen), protected from light, and at a low temperature (see FAQs for specific recommendations).

    • Forced Degradation Studies: To identify potential degradation products, consider performing forced degradation studies under various stress conditions (acid, base, oxidation, light, heat). This will help in developing a stability-indicating analytical method capable of resolving the main peak from all potential degradants.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound to ensure long-term stability?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen and moisture. It should be kept in a cool, dark place, ideally refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.

Q2: What is the expected shelf-life of this compound under recommended storage conditions?

Q3: Can I use antioxidants to improve the stability of this compound in my formulations?

A3: Yes, antioxidants can potentially inhibit oxidative degradation. Phenolic antioxidants like BHT and tocopherol have been shown to be effective for stabilizing similar compounds. The choice and concentration of the antioxidant should be optimized and validated for your specific formulation and application to ensure compatibility and efficacy.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of β-diketones in aqueous solutions is pH-dependent. Both acidic and basic conditions can catalyze hydrolysis, although the specific degradation rates for this compound are not well-documented. It is advisable to maintain the pH of aqueous formulations near neutral and to conduct stability studies at the intended pH of your application.

Data Presentation

The following tables are templates for organizing and presenting stability data for this compound.

Table 1: Stability of Solid this compound Under Different Storage Conditions

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
25°C / 60% RH099.5White to off-white powder
398.2No change
696.8Slight yellowing
4°C099.5White to off-white powder
699.4No change
1299.2No change
-20°C099.5White to off-white powder
1299.5No change
2499.4No change

Table 2: Photostability of this compound in Solution

SolventExposure Time (hours)Purity (%) - Protected from LightPurity (%) - Exposed to UV Light
Methanol099.699.6
699.592.1
2499.485.3
Acetonitrile099.699.6
699.595.8
2499.591.2

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a composition suitable for retaining this compound (e.g., 70% B), and increase the percentage of B to elute more polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where this compound has significant absorbance (to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 8 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Store solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours). Dissolve the stressed sample for analysis.

  • Photodegradation: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

Visualizations

G cluster_0 Troubleshooting Workflow: Degradation of this compound start Degradation Observed check_solvent Check Solvent Polarity start->check_solvent check_light Check Light Exposure start->check_light check_oxygen Check for Oxygen Exposure start->check_oxygen use_aprotic Use Aprotic/Less Polar Solvent check_solvent->use_aprotic protect_light Protect from Light (Amber Vials) check_light->protect_light use_inert Use Inert Atmosphere (N2/Ar) check_oxygen->use_inert end Stability Improved use_aprotic->end protect_light->end add_antioxidant Consider Antioxidant use_inert->add_antioxidant use_inert->end add_antioxidant->end

Caption: Troubleshooting workflow for addressing the degradation of this compound.

G cluster_1 Forced Degradation Experimental Workflow start This compound Sample stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress_conditions analysis Analyze by Stability-Indicating HPLC Method stress_conditions->analysis data_evaluation Evaluate Data: - Identify Degradation Products - Determine Degradation Pathways analysis->data_evaluation end Stability Profile Established data_evaluation->end

Caption: Experimental workflow for conducting forced degradation studies on this compound.

Troubleshooting Peak Tailing in HPLC Analysis of 6,8-Tridecanedione: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 6,8-Tridecanedione.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant peak tailing with this compound on my C18 column?

A1: Peak tailing of β-diones like this compound is a common issue in reversed-phase HPLC. The primary cause is often the interaction of the diketone's chelating functional groups with trace metal ions present in the HPLC system, including the stationary phase, frits, and tubing.[1] This secondary interaction leads to a portion of the analyte being retained more strongly, resulting in an asymmetrical peak shape. Another contributing factor can be secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[2][3]

Q2: How can I confirm if metal chelation is the cause of the peak tailing?

A2: A straightforward diagnostic test is to introduce a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), into your mobile phase at a low concentration. If the peak shape of this compound improves significantly, it strongly indicates that metal chelation is the primary cause of the tailing.[4][5][6]

Q3: What are the recommended mobile phase modifications to reduce peak tailing for this compound?

A3: To mitigate peak tailing, consider the following mobile phase adjustments:

  • Addition of a Competing Chelator: Introduce a small concentration of EDTA into your mobile phase. A typical starting concentration is 10 µM.[4][5] This will bind to the active metal sites in the system, preventing them from interacting with your analyte.

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3.0 or below) can help to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing secondary interactions.[2] However, be mindful of the pH limitations of your column.

  • Use of High-Purity Solvents: Ensure that you are using high-purity, HPLC-grade solvents to minimize the introduction of metal contaminants.

Q4: Can my HPLC column be the source of the problem? What should I consider?

A4: Yes, the column is a critical factor. Here's what to consider:

  • Column Choice: For chelating compounds, it is advisable to use a high-purity silica-based column with low trace metal content. Modern, well-end-capped columns are designed to minimize silanol interactions.

  • Column Contamination: Over time, columns can accumulate metal contaminants. If you suspect this, a column cleaning procedure may be necessary.

  • Column Voids: A void at the head of the column can lead to peak distortion for all analytes. If you observe tailing for all peaks and not just this compound, this could be the issue.

Q5: My peak tailing persists even after modifying the mobile phase. What are the next steps?

A5: If mobile phase modifications are insufficient, a more thorough system passivation may be required to remove metal contaminants from the entire HPLC system. This involves flushing the system with a solution containing a strong chelating agent. A detailed protocol for this procedure is provided below.

Q6: Could sample preparation be contributing to the peak tailing?

A6: Yes, several aspects of sample preparation can affect peak shape:

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.[7]

  • Injection Solvent: The solvent used to dissolve your sample should ideally be the same as, or weaker than, your initial mobile phase. A stronger injection solvent can cause peak fronting or tailing.[7]

Quantitative Data Summary

The following table summarizes the impact of mobile phase additives on the peak shape of chelating compounds, which is relevant to the analysis of this compound.

Mobile Phase AdditiveConcentrationEffect on Peak Shape of Chelating CompoundsReference
EDTA10 µMSignificant improvement in peak symmetry by mitigating metal-related interactions.[4][5]
AcetylacetoneNot specifiedImproved peak shape, but may not be sufficient for quantitative analysis.[6]
Formic Acid0.1%Can improve peak shape by lowering the mobile phase pH and protonating silanols.[8]

Experimental Protocols

Protocol for HPLC System Passivation with EDTA

This protocol is designed to remove metal ion contaminants from the HPLC system.

Important: Before starting, remove the HPLC column from the system.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile or methanol)

  • EDTA disodium salt

  • 0.45 µm solvent filters

Procedure:

  • Prepare the Passivation Solution:

    • Prepare a 10 µM EDTA solution in HPLC-grade water. For example, to make 1 L, dissolve approximately 3.7 mg of EDTA disodium salt dihydrate in 1 L of HPLC-grade water.

    • Filter the solution through a 0.45 µm filter.

  • System Flushing:

    • Disconnect the column from the injector and detector.

    • Place the solvent inlet lines for all pumps into the EDTA passivation solution.

    • Purge each pump to ensure it is drawing the EDTA solution.

    • Flush the entire system (pump heads, tubing, and injector) at a low flow rate (e.g., 1 mL/min) for at least 1 hour.

  • Rinse the System:

    • Replace the EDTA solution with fresh, HPLC-grade water.

    • Flush the entire system with water for at least 30 minutes to remove the EDTA.

    • If you are using a reversed-phase system, subsequently flush with your organic solvent (e.g., methanol or acetonitrile) for another 30 minutes.

  • Re-equilibration:

    • Install the HPLC column.

    • Equilibrate the system with your mobile phase until a stable baseline is achieved.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_all_peaks Does tailing affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, primarily this compound check_all_peaks->no_all_peaks No instrument_issues Investigate Instrument Issues: - Column void - Extra-column volume - Leaks yes_all_peaks->instrument_issues chelation_silanol Suspect Analyte-Specific Interactions: - Metal Chelation - Silanol Interactions no_all_peaks->chelation_silanol end Peak Shape Optimized instrument_issues->end add_edta Add 10 µM EDTA to Mobile Phase chelation_silanol->add_edta peak_improves Peak shape improves? add_edta->peak_improves chelation_confirmed Metal chelation is the primary cause. Optimize EDTA concentration or perform system passivation. peak_improves->chelation_confirmed Yes no_improvement No significant improvement peak_improves->no_improvement No chelation_confirmed->end other_causes Investigate Other Causes: - Mobile phase pH - Sample overload - Injection solvent mismatch - Column chemistry no_improvement->other_causes adjust_ph Adjust mobile phase pH (e.g., < 3) other_causes->adjust_ph dilute_sample Dilute sample / reduce injection volume other_causes->dilute_sample match_solvent Match injection solvent to mobile phase other_causes->match_solvent adjust_ph->end dilute_sample->end match_solvent->end

Caption: Troubleshooting workflow for peak tailing of this compound.

References

Minimizing impurity formation during 6,8-Tridecanedione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 6,8-tridecanedione.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common Claisen condensation route.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Base: The base (e.g., sodium hydride, sodium ethoxide) may have degraded due to improper storage or handling. 2. Insufficient Base: The Claisen condensation requires at least a stoichiometric amount of base. 3. Poor Quality Reagents: Starting materials (ethyl heptanoate, 2-octanone) or solvent may contain water or other reactive impurities. 4. Low Reaction Temperature: The reaction may not have reached the necessary temperature for the condensation to occur efficiently.1. Use fresh, properly stored base. For sodium hydride, ensure it is a fine, grey powder. 2. Use at least 1.1 to 1.5 equivalents of base relative to the limiting reagent. 3. Use freshly distilled and dried solvents and reagents. 4. Ensure the reaction mixture reaches the optimal temperature (typically refluxing ether or THF).
Presence of Unreacted Starting Materials 1. Incomplete Reaction: Reaction time may be too short. 2. Inefficient Mixing: Poor stirring can lead to localized depletion of reagents.1. Increase the reaction time and monitor the reaction progress by TLC or GC. 2. Use a suitable stir bar or mechanical stirrer to ensure vigorous mixing.
Formation of a White Precipitate During Reaction This is the expected sodium salt of the this compound product.This is a positive indication that the reaction is proceeding. Continue with the planned reaction time.
Difficulties in Isolating the Product 1. Incomplete Quenching: Insufficient acid during workup will not fully protonate the enolate salt. 2. Emulsion Formation: Vigorous shaking during the extraction can lead to stable emulsions.1. Slowly add aqueous acid (e.g., 10% HCl) with stirring until the aqueous layer is acidic (test with pH paper). 2. Use a separatory funnel with gentle inversions instead of vigorous shaking. Addition of brine can help break emulsions.
Product is an Oil Instead of a Solid The presence of impurities can lower the melting point of the product.Purify the crude product using one of the methods described in the purification section below.
Low Yield After Purification 1. Product Loss During Workup: Multiple extractions and transfers can lead to loss of material. 2. Decomposition on Silica Gel: this compound can be unstable on silica gel. 3. Incomplete Chelation/Dechelation: If using metal chelate purification, these steps may be inefficient.1. Minimize the number of transfers and ensure complete extraction from the aqueous layer. 2. Consider alternative purification methods like vacuum distillation or crystallization. 3. Ensure optimal pH and reaction times for both the formation and decomposition of the metal chelate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is a crossed Claisen condensation between an ester and a ketone.[1][2][3] Specifically, this involves the reaction of ethyl heptanoate with 2-octanone in the presence of a strong base like sodium hydride or sodium ethoxide.

Q2: What are the primary impurities I should expect in this synthesis?

A2: The primary impurities often arise from side reactions of the Claisen condensation. These can include:

  • Self-condensation of 2-octanone: This leads to the formation of a β-hydroxy ketone or an α,β-unsaturated ketone after dehydration.

  • Unreacted starting materials: Incomplete reaction will leave residual ethyl heptanoate and 2-octanone.

  • Products from reaction with residual water: Any water in the reaction can quench the enolate, preventing the desired reaction.

Q3: How can I minimize the formation of the self-condensation product of 2-octanone?

A3: To minimize the self-condensation of 2-octanone, it is crucial to control the addition of the reagents. A common strategy is to slowly add the 2-octanone to a mixture of the base and ethyl heptanoate. This ensures that the concentration of the ketone enolate is kept low, favoring the reaction with the more electrophilic ester.

Q4: What is the role of the base in the Claisen condensation, and why is a stoichiometric amount needed?

A4: The base serves to deprotonate the α-carbon of the ketone (2-octanone) to form a nucleophilic enolate.[1][3] This enolate then attacks the carbonyl carbon of the ester (ethyl heptanoate). A stoichiometric amount of base is required because the resulting β-diketone product is more acidic than the starting ketone and is deprotonated by the base. This final deprotonation step is often the thermodynamic driving force for the reaction.[3]

Q5: What are the recommended purification methods for this compound?

A5: Due to the potential for decomposition on silica gel, alternative purification methods are often preferred for β-diketones.

  • Vacuum Distillation: This is an effective method for separating the product from less volatile impurities.

  • Crystallization: If the crude product is a solid or can be induced to crystallize, this is an excellent purification technique.

  • Metal Chelate Formation: this compound can be selectively precipitated from the crude reaction mixture by forming a metal chelate, typically with copper(II) acetate.[4] The chelate can then be isolated and the pure β-diketone regenerated by treatment with a strong acid.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is a representative procedure based on general methods for long-chain β-diketone synthesis.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl heptanoate

  • 2-Octanone

  • 10% Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous diethyl ether or THF to the flask.

  • To the stirred suspension of sodium hydride, add a solution of ethyl heptanoate (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel.

  • After the addition is complete, slowly add 2-octanone (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate (the sodium salt of the β-diketone) should be observed.

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 10% hydrochloric acid until the mixture is acidic.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification via Copper Chelate Formation
  • Dissolve the crude this compound in ethanol.

  • In a separate flask, prepare a saturated solution of copper(II) acetate in water.

  • Slowly add the copper(II) acetate solution to the ethanolic solution of the crude product with stirring.

  • A green-blue precipitate of the copper(II)-6,8-tridecanedionate complex should form.

  • Stir the mixture for 30 minutes, then collect the precipitate by filtration.

  • Wash the precipitate with water and then with a small amount of cold ethanol.

  • Suspend the copper chelate in diethyl ether and treat it with 10% hydrochloric acid with vigorous stirring until the solid dissolves and the green-blue color disappears.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the purified this compound.

Data Presentation

Parameter Condition A (Standard) Condition B (Excess Base) Condition C (Lower Temperature)
Base (eq) 1.11.51.1
Temperature (°C) Reflux (35 °C for Ether)Reflux (35 °C for Ether)Room Temperature
Reaction Time (h) 6612
Typical Yield (%) 60-7065-7530-40
Purity (by GC, %) ~90~92~85
Major Impurity Unreacted 2-octanoneUnreacted 2-octanoneUnreacted starting materials

Note: The data presented in this table are representative values based on typical Claisen condensation reactions and may vary depending on the specific experimental conditions and scale.

Visualizations

Claisen_Condensation_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products 2_Octanone 2-Octanone Enolate Enolate of 2-Octanone 2_Octanone->Enolate Deprotonation Ethyl_Heptanoate Ethyl Heptanoate Tetrahedral_Intermediate Tetrahedral Intermediate Base Base (NaH) Enolate->Tetrahedral_Intermediate Nucleophilic Attack Product_Enolate Enolate of this compound Tetrahedral_Intermediate->Product_Enolate Elimination of Ethoxide Ethanol Ethanol Tetrahedral_Intermediate->Ethanol Protonation of Ethoxide 6_8_Tridecanedione This compound Product_Enolate->6_8_Tridecanedione Acidic Workup

Caption: Synthetic pathway for this compound via Claisen condensation.

Impurity_Formation 2_Octanone 2-Octanone Enolate Enolate of 2-Octanone 2_Octanone->Enolate Deprotonation Self_Condensation_Product Self-Condensation Impurity (β-Hydroxy Ketone) Base Base Enolate->Self_Condensation_Product Reaction with another molecule of 2-Octanone

Caption: Formation of a common impurity via self-condensation of 2-octanone.

Purification_Workflow Crude_Product Crude this compound Add_CuOAc2 Add Copper(II) Acetate Crude_Product->Add_CuOAc2 Precipitate Copper(II)-Diketone Complex (Solid) Add_CuOAc2->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Decompose Decompose with Acid Filter_Wash->Decompose Pure_Product Pure this compound Decompose->Pure_Product

Caption: Workflow for the purification of this compound via copper chelation.

References

Technical Support Center: Scaling Up the Production of 6,8-Tridecanedione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 6,8-Tridecanedione. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for challenges encountered during its production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound is a β-diketone and can be synthesized using several established methods. The most classical and widely used approach is the Claisen condensation.[1][2] This method involves the condensation of a ketone with an ester in the presence of a strong base. For this compound, this would typically involve the reaction of a pentyl ketone with an ester of a hexanoic acid derivative.

Q2: What are the typical starting materials for the Claisen condensation to produce this compound?

A2: To synthesize this compound via Claisen condensation, you would typically start with a ketone and an ester. A plausible combination would be the reaction of 2-octanone with an ester of pentanoic acid, such as ethyl pentanoate, in the presence of a strong base like sodium ethoxide or sodium hydride.

Q3: What are the critical reaction parameters to control during the synthesis?

A3: Optimizing reaction conditions is crucial for achieving high yields and purity.[3] Key parameters to monitor and control include:

  • Base: The choice and stoichiometry of the base are critical. Strong bases like sodium hydride or sodium ethoxide are commonly used.

  • Solvent: Anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (THF) are preferred to prevent quenching of the base and unwanted side reactions.

  • Temperature: The reaction is typically initiated at a low temperature and then allowed to warm to room temperature or heated to drive the reaction to completion.

  • Reaction Time: The optimal reaction time needs to be determined experimentally to ensure complete conversion without significant byproduct formation.

Q4: What are the potential side reactions and impurities?

A4: During the Claisen condensation, several side reactions can occur, leading to impurities. These may include self-condensation of the ketone or ester, and other aldol-type reactions. Incomplete reaction can also leave unreacted starting materials in the product mixture.

Q5: How is this compound typically purified after synthesis?

A5: After the initial reaction, the product is typically isolated through an aqueous workup to remove the base and other water-soluble impurities. Further purification is often achieved by techniques such as distillation under reduced pressure or column chromatography on silica gel.

Troubleshooting Guide

Problem: Low or no product yield.

Possible Cause Suggested Solution
Inactive Base Use a fresh batch of the base (e.g., sodium hydride). Ensure it has been stored under an inert atmosphere to prevent deactivation by moisture or air.
Presence of Water Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Traces of water can quench the strong base.
Incorrect Reaction Temperature Optimize the reaction temperature. Some condensations require initial cooling to control the reaction rate and prevent side reactions, followed by heating to drive the reaction to completion.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Problem: Presence of multiple spots on TLC, indicating a mixture of products.

Possible Cause Suggested Solution
Side Reactions Re-evaluate the reaction temperature and the rate of addition of reagents. Slower addition at a lower temperature can sometimes minimize side reactions.
Incorrect Stoichiometry Carefully check the molar ratios of the reactants and the base. An excess of one reactant can lead to self-condensation.
Non-optimal Base Consider trying a different base. For example, if sodium ethoxide is causing side reactions, sodium hydride or lithium diisopropylamide (LDA) might provide better selectivity.

Problem: Difficulty in isolating the pure product.

Possible Cause Suggested Solution
Formation of an Emulsion during Workup Add a saturated solution of sodium chloride (brine) to help break the emulsion.
Product is too Volatile for High Vacuum Distillation Use a lower vacuum or consider purification by column chromatography.
Co-elution of Impurities during Chromatography Optimize the solvent system for column chromatography to improve the separation of the desired product from impurities.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Octanone

  • Ethyl pentanoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Diethyl Ether or THF

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • All glassware should be thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere.

  • In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous diethyl ether to the flask.

  • In the dropping funnel, prepare a mixture of 2-octanone (1 equivalent) and ethyl pentanoate (1 equivalent) in anhydrous diethyl ether.

  • Slowly add the ester-ketone mixture to the sodium hydride suspension at 0°C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0°C and cautiously quench the excess sodium hydride by the slow addition of water.

  • Acidify the mixture with 1M HCl to a pH of ~5-6.

  • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaH (1.1)THF65465
2NaH (1.5)THF65472
3NaOEt (1.1)Ethanol78658
4LDA (1.1)THF-78 to 25375
5NaH (1.5)DME85368

Mandatory Visualization

Synthesis_of_6_8_Tridecanedione cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Octanone 2-Octanone Reaction Claisen Condensation 2-Octanone->Reaction Ethyl_Pentanoate Ethyl_Pentanoate Ethyl_Pentanoate->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Product This compound Reaction->Product

Caption: Claisen condensation for the synthesis of this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Base Is the base active and fresh? Start->Check_Base Use_Fresh_Base Use fresh, properly stored base. Check_Base->Use_Fresh_Base No Check_Anhydrous Are all reagents and solvents anhydrous? Check_Base->Check_Anhydrous Yes Use_Fresh_Base->Check_Anhydrous Dry_Glassware Thoroughly dry glassware and use anhydrous solvents. Check_Anhydrous->Dry_Glassware No Optimize_Temp Is the reaction temperature optimal? Check_Anhydrous->Optimize_Temp Yes Dry_Glassware->Optimize_Temp Vary_Temp Experiment with different temperature profiles. Optimize_Temp->Vary_Temp No Check_Time Is the reaction time sufficient? Optimize_Temp->Check_Time Yes Vary_Temp->Check_Time Monitor_Reaction Monitor reaction progress over time (TLC/GC). Check_Time->Monitor_Reaction No Success Yield Improved Check_Time->Success Yes Monitor_Reaction->Success

Caption: Troubleshooting workflow for low product yield in synthesis.

References

Overcoming poor crystallinity of 6,8-Tridecanedione for X-ray analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common challenges associated with obtaining high-quality single crystals of 6,8-tridecanedione suitable for X-ray diffraction analysis. Due to its long, flexible alkyl chains and potential for a low melting point, this compound often presents significant crystallization challenges, such as "oiling out" or the formation of poorly ordered microcrystals.[1][2] This resource provides detailed troubleshooting guides, experimental protocols, and frequently asked questions to help you overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to obtain X-ray quality crystals of this compound?

A1: The primary difficulty arises from the molecule's inherent structural flexibility. The long alkyl chains can adopt numerous conformations, which complicates the process of self-assembly into a well-ordered, repeating crystal lattice.[1][2][3] This conformational freedom can lead to several common problems:

  • Oiling Out: The compound may separate from the solution as a liquid ("oil") rather than a solid if the solution becomes supersaturated at a temperature above the compound's melting point.[4][5]

  • Poor Crystal Quality: Rapid or disordered crystallization can lead to the formation of microcrystalline powder, twinned crystals, or crystals with high mosaicity, all of which are unsuitable for single-crystal X-ray diffraction.

  • Formation of Amorphous Solid: The compound may solidify without any long-range molecular order.

Q2: My this compound sample "oiled out." What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[4] This is a common issue for compounds with low melting points.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Return the sample to the heat source and add a small amount of additional solvent to re-dissolve the oil.[5] The goal is to lower the saturation point so that the compound stays in solution until a lower temperature is reached.

  • Slow Down Cooling: After re-dissolving, allow the solution to cool much more slowly. Insulating the vessel with cotton or placing it in a Dewar flask with warm water can promote the slow cooling necessary for crystal formation.[6][7]

  • Change Solvent System: If the problem persists, consider a different solvent or a mixed-solvent system where the compound's solubility is lower.

  • Advanced Technique: For persistent oiling, a method involving freeze-drying an emulsion of the solute can be employed to form an intermediate amorphous network, which may then be induced to crystallize.[8]

Q3: I'm not getting any crystals at all. What are the first things I should try?

A3: A complete failure to crystallize usually points to issues with supersaturation or nucleation.

Initial Troubleshooting Steps:

  • Induce Nucleation: If the solution is clear but no crystals have formed, try scratching the inside surface of the glass vial with a glass rod just below the meniscus.[4][7] This creates microscopic imperfections that can serve as nucleation sites.

  • Seeding: If you have previously managed to obtain even a tiny crystal, add it to the supersaturated solution. This "seed" crystal will provide a template for further crystal growth.[9][10]

  • Increase Concentration: It's possible the solution is not sufficiently saturated. Slowly evaporate some of the solvent to increase the concentration and then allow it to cool again.[5]

  • Check Your Solvent: The compound may be too soluble in the chosen solvent.[9] A good crystallization solvent is one in which the compound is soluble when hot but only sparingly soluble when cold.[4]

Q4: I managed to get crystals, but they are too small or appear to be of poor quality. How can I improve them?

A4: The formation of small or poorly-diffracting crystals is typically due to the crystallization process occurring too rapidly.[5] The key is to slow down crystal growth to allow molecules to arrange themselves into a more ordered lattice.

Methods for Improvement:

  • Slower Cooling/Evaporation: As mentioned previously, slowing the rate of cooling or solvent evaporation is the most effective way to grow larger, higher-quality crystals.[6][7]

  • Vapor Diffusion: This technique provides a very slow and controlled change in solvent composition. The compound is dissolved in a solvent and placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[9]

  • Liquid-Liquid Diffusion (Layering): In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[6][9] Slow diffusion at the interface between the two liquids can lead to the formation of high-quality crystals.

  • Post-Crystallization Treatments: Techniques such as crystal annealing (briefly warming a cryo-cooled crystal before re-cooling) or controlled dehydration can sometimes improve the diffraction quality of existing crystals.[11][12]

Q5: Are there advanced crystallization methods for highly flexible molecules like this compound?

A5: Yes. When standard methods fail due to extreme molecular flexibility, advanced techniques can be employed to force the molecule into a single, ordered conformation.

Advanced Methods:

  • Co-crystallization: A "co-former" molecule is added to the crystallization solution. This co-former interacts with this compound through non-covalent interactions (like hydrogen bonding) to form a new crystalline solid with a well-defined structure.[9]

  • Host-Guest Crystallography ("Crystalline Sponge"): This powerful method uses a porous metal-organic framework (MOF) with cavities that can capture and order guest molecules.[1] The flexible this compound molecule can be introduced into the pores of the MOF, where its conformational freedom is restricted, allowing its structure to be determined by X-ray diffraction of the host-guest complex.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solutions
"Oiling Out" 1. Solution is supersaturated above the compound's melting point.[4] 2. Cooling rate is too fast. 3. Solvent is too "good" (high solubility).1. Re-heat the solution and add more solvent to decrease saturation.[5] 2. Insulate the container or use a programmable cooling bath for very slow cooling.[6] 3. Try a different solvent or a mixed-solvent system.
No Crystals Form 1. Solution is not supersaturated. 2. Lack of nucleation sites.[10] 3. Compound is too soluble in the chosen solvent.1. Slowly evaporate solvent to increase concentration.[5] 2. Scratch the inner surface of the vial with a glass rod.[4] 3. Add a seed crystal from a previous experiment.[9] 4. Change to a solvent in which the compound is less soluble.
Poor Crystal Quality 1. Crystallization occurred too rapidly.[5] 2. Presence of impurities. 3. Mechanical disturbance during crystal growth.[6]1. Use a method that promotes slow growth, such as vapor diffusion or layering.[9] 2. Further purify the compound before crystallization. 3. Ensure the crystallization setup is left in a vibration-free environment.[6]
Low Yield 1. Too much solvent was used, leaving a significant amount of compound in the mother liquor.[5] 2. Premature filtration before crystallization was complete.1. Before discarding the filtrate, try cooling it further or evaporating more solvent to recover more product.[5] 2. Ensure the solution has cooled completely and no more crystals are forming before filtration.

Experimental Protocols & Visualizations

Protocol 1: Crystallization by Slow Cooling
  • Dissolution: In a clean test tube or small flask, dissolve the this compound sample in the minimum amount of a suitable hot solvent (e.g., isopropanol, acetone, or ethyl acetate).[7]

  • Insulation: Once fully dissolved, cap the container loosely to prevent rapid evaporation. Insulate the container by wrapping it in glass wool or paper towels.

  • Cooling: Place the insulated container in a location where it will not be disturbed and allow it to cool slowly to room temperature over several hours.[7]

  • Maturation: For best results, transfer the container to a refrigerator (4 °C) for an additional 12-24 hours to maximize crystal growth.

  • Isolation: Isolate the resulting crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[7]

Workflow for Troubleshooting Crystallization```dot

// Nodes start [label="Dissolve Sample in\nHot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool Solution Slowly", fillcolor="#F1F3F4", fontcolor="#202124"]; outcome [label="Observe Outcome", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

crystals [label="Good Crystals Formed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; oil [label="Compound 'Oils Out'", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nothing [label="No Precipitation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_crystals [label="Poor Quality Crystals", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions sol_oil [label="Re-heat, Add More Solvent,\nCool Slower", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_nothing [label="Concentrate Solution,\nScratch or Seed", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_poor [label="Re-dissolve, Use Slower\nMethod (e.g., Vapor Diffusion)", fillcolor="#F1F3F4", fontcolor="#202124"];

finish [label="Harvest Crystals", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cool; cool -> outcome; outcome -> crystals [label="Success"]; outcome -> oil [label="Problem"]; outcome -> nothing [label="Problem"]; outcome -> poor_crystals [label="Problem"];

crystals -> finish;

oil -> sol_oil; sol_oil -> cool [style=dashed];

nothing -> sol_nothing; sol_nothing -> cool [style=dashed];

poor_crystals -> sol_poor; sol_poor -> cool [style=dashed]; }

Caption: Setup for crystallization by the vapor diffusion method.

Protocol 3: Host-Guest Crystallography with a MOF

Note: This is an advanced technique requiring access to suitable host frameworks.

  • Activate Host: Activate a suitable pillara[5]rene-incorporated Metal-Organic Framework (MOF) by solvent exchange and heating under vacuum to ensure the pores are empty and accessible. [1]2. Prepare Guest Solution: Prepare a saturated solution of this compound in a solvent compatible with the MOF (e.g., chloroform or benzene).

  • Soaking: Immerse the activated MOF crystals in the guest solution of this compound. Seal the container and allow it to stand for 24-48 hours. During this time, the guest molecules will diffuse into the pores of the host framework. [1]4. Crystal Selection: After the soaking period, remove a host crystal from the solution. The guest molecules will now be trapped and ordered within the crystal lattice.

  • X-ray Analysis: The host-guest crystal can now be mounted for single-crystal X-ray diffraction analysis to determine the structure of the ordered this compound molecule. [1]

Diagram of Host-Guest Crystallography Concept

G cluster_guest cluster_host cluster_complex Guest Flexible this compound (Disordered in Solution) Complex Ordered Guest within Host (Ready for X-ray Analysis) Guest->Complex Soaking Host Porous MOF Crystal ('Crystalline Sponge') Host->Complex

Caption: Host-guest method for ordering flexible molecules.

References

Preventing degradation of 6,8-Tridecanedione during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6,8-tridecanedione. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during extraction and handling. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a β-diketone, a class of organic compounds characterized by two keto groups separated by a single carbon atom. This structure imparts specific chemical properties, including the presence of acidic α-hydrogens and the ability to undergo keto-enol tautomerism. Due to its long aliphatic chains, this compound is a hydrophobic molecule.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for β-diketones like this compound are hydrolysis and oxidative cleavage.

  • Hydrolysis: Under aqueous conditions, especially in the presence of strong acids or bases, β-diketones can undergo hydrolysis. Alkaline conditions, in particular, can promote a retro-Claisen condensation reaction, leading to the cleavage of the dicarbonyl unit.[1][2][3][4]

  • Oxidative Cleavage: Strong oxidizing agents can cleave the carbon-carbon bonds of the diketone, leading to the formation of carboxylic acids.[5][6][7][8] This can be a concern if the extraction environment is not carefully controlled.

Q3: How does pH affect the stability of this compound?

While specific data for this compound is limited, β-dicarbonyl compounds are generally more stable in neutral to slightly acidic conditions. Strong alkaline conditions (high pH) can lead to deprotonation of the α-carbon, forming an enolate which can be more susceptible to certain degradation reactions, including retro-Claisen condensation.[2] Conversely, strongly acidic conditions can catalyze hydrolysis.

Q4: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound After Extraction

Possible Causes:

  • Degradation during extraction: The pH, temperature, or presence of oxidizing agents in your extraction procedure may be causing the compound to degrade.

  • Inefficient extraction: The chosen solvent may not be optimal for extracting a hydrophobic compound like this compound.

  • Formation of emulsions: During liquid-liquid extraction, stable emulsions can form, trapping the compound and leading to poor recovery.

Troubleshooting Steps:

  • Optimize Extraction Solvent:

    • For hydrophobic compounds like this compound, non-polar solvents are generally effective. Consider using solvents like hexane, heptane, or toluene.

    • If extracting from a polar matrix, a series of extractions with a water-immiscible organic solvent is recommended.

  • Control pH:

    • Maintain a neutral or slightly acidic pH during the extraction process. Avoid strongly basic or acidic conditions. If your sample is in an alkaline solution, consider neutralizing it before extraction.

  • Control Temperature:

    • Perform extractions at room temperature or below. Avoid heating, as this can accelerate degradation.

  • Prevent Oxidation:

    • De-gas your solvents before use to remove dissolved oxygen.

    • Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), to the extraction solvent, particularly if oxidative degradation is suspected.

  • Address Emulsions:

    • If an emulsion forms, try adding a saturated brine solution to break it.

    • Centrifugation can also be effective in separating the layers.

Issue 2: Presence of Unexpected Peaks in Analytical Data (e.g., GC-MS, HPLC)

Possible Causes:

  • Degradation Products: The unexpected peaks are likely degradation products of this compound.

  • Contamination: Contaminants from solvents, glassware, or the sample matrix.

Troubleshooting Steps:

  • Identify Potential Degradation Products:

    • Based on the likely degradation pathways, look for masses corresponding to potential hydrolysis or oxidation products in your MS data. For example, cleavage of the C6-C7 or C8-C9 bond would result in smaller ketones and carboxylic acids.

  • Analyze a Blank:

    • Run a blank extraction (without the sample) to identify any contaminants originating from your reagents or procedure.

  • Review Extraction Conditions:

    • If degradation is confirmed, revisit the troubleshooting steps for "Low or No Yield" to minimize degradation during the extraction.

Experimental Protocols

Recommended Extraction Protocol for this compound from a Non-polar Matrix

This protocol is a general guideline and may need to be optimized for your specific sample.

Materials:

  • Sample containing this compound

  • Hexane (or other suitable non-polar solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glassware (beakers, flasks, separatory funnel)

Procedure:

  • Sample Preparation: If the sample is solid, grind it to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the sample in hexane at a ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 1-2 hours.

    • Separate the solid material by filtration or centrifugation.

  • Repeat Extraction: Repeat the extraction of the solid residue two more times with fresh hexane to ensure complete recovery.

  • Combine and Dry: Combine the hexane extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the extracted this compound under an inert atmosphere at low temperature.

Visualizations

degradation_pathway This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) H2O Oxidative Cleavage Oxidative Cleavage This compound->Oxidative Cleavage [O] Hexanoic Acid + Heptan-2-one Hexanoic Acid + Heptan-2-one Hydrolysis (Acid/Base)->Hexanoic Acid + Heptan-2-one Heptanoic Acid + Hexan-2-one Heptanoic Acid + Hexan-2-one Hydrolysis (Acid/Base)->Heptanoic Acid + Hexan-2-one Carboxylic Acids Carboxylic Acids Oxidative Cleavage->Carboxylic Acids

Caption: Potential degradation pathways of this compound.

extraction_workflow cluster_extraction Extraction cluster_purification Optional Purification cluster_analysis Analysis Sample Sample Mix_Solvent Mix_Solvent Sample->Mix_Solvent Add Non-polar Solvent Separate Separate Mix_Solvent->Separate Stir/Filter Concentrate Concentrate Separate->Concentrate Combine Extracts Copper_Chelation Copper_Chelation Concentrate->Copper_Chelation Add Cu(OAc)2 Decomplexation Decomplexation Copper_Chelation->Decomplexation Precipitate & Filter Final_Product Final_Product Decomplexation->Final_Product Add Acid GCMS_HPLC GCMS_HPLC Final_Product->GCMS_HPLC

Caption: General workflow for extraction and analysis of this compound.

troubleshooting_tree Low Yield Low Yield Degradation? Degradation? Low Yield->Degradation? Inefficient Extraction? Inefficient Extraction? Low Yield->Inefficient Extraction? Check pH Check pH Degradation?->Check pH Check Temperature Check Temperature Degradation?->Check Temperature Check Solvent Check Solvent Inefficient Extraction?->Check Solvent Check for Emulsions Check for Emulsions Inefficient Extraction?->Check for Emulsions

Caption: Troubleshooting logic for low extraction yield.

Data Summary

ParameterRecommendationRationale
Extraction Solvent Non-polar (e.g., hexane, heptane)This compound is a hydrophobic molecule and will have high solubility in non-polar solvents.
pH Neutral to slightly acidic (pH 6-7)Avoids base-catalyzed retro-Claisen and acid-catalyzed hydrolysis.
Temperature Room temperature or belowMinimizes thermal degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation.
Analytical TechniqueColumn/Mobile Phase (Example)Detection
GC-MS Fused silica capillary column (e.g., DB-5ms)Mass Spectrometry (MS)
HPLC C18 or C8 reversed-phase column with a polar mobile phase (e.g., acetonitrile/water gradient)UV or MS

References

Optimizing reaction conditions for 6,8-Tridecanedione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6,8-tridecanedione.

Experimental Protocol: Claisen Condensation for this compound Synthesis

This protocol describes a representative method for the synthesis of this compound via a Claisen condensation of methyl hexanoate and 2-octanone.

Materials:

  • Methyl hexanoate

  • 2-Octanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous diethyl ether.

  • Enolate Formation: Cool the sodium hydride suspension to 0 °C in an ice bath. Slowly add 2-octanone (1.0 equivalent) dropwise to the suspension over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Condensation: Add methyl hexanoate (1.0 equivalent) dropwise to the reaction mixture at room temperature over 30 minutes. After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to obtain pure this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete enolate formation.- Ensure the sodium hydride is fresh and properly washed to remove mineral oil. - Use a stronger base like lithium diisopropylamide (LDA) if enolate formation is sluggish. - Increase the reaction time for enolate formation.
2. Presence of moisture in the reaction.- Use flame-dried glassware and anhydrous solvents. - Perform the reaction under a strict inert atmosphere.
3. Insufficient reaction time or temperature.- Increase the reflux time and monitor the reaction by TLC. - A higher boiling point solvent like THF can be used to increase the reaction temperature.
4. Side reactions, such as self-condensation of 2-octanone.- Add the ester (methyl hexanoate) slowly to the pre-formed enolate of the ketone (2-octanone).
Formation of Multiple Products 1. Self-condensation of the ester (methyl hexanoate).- This is less likely if the ketone enolate is formed first. Ensure complete enolate formation of 2-octanone before adding the ester.
2. Contamination of starting materials.- Use pure, distilled starting materials. Check the purity of methyl hexanoate and 2-octanone by GC or NMR.
Product is an Oily Residue and Difficult to Purify 1. Presence of unreacted starting materials and byproducts.- Optimize the stoichiometry of the reactants. - Improve the efficiency of the column chromatography by using a shallower solvent gradient.
2. The product may exist as a mixture of keto-enol tautomers.- This is a characteristic of β-diketones and is not necessarily an impurity. Characterization by NMR will show both forms.

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium hydride in this reaction?

A1: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the α-carbon of 2-octanone to form a reactive enolate anion. This enolate then acts as the nucleophile in the Claisen condensation.[1][2]

Q2: Why is it important to perform the reaction under anhydrous conditions?

A2: Sodium hydride reacts violently with water. Furthermore, the presence of water will quench the enolate intermediate, preventing the desired condensation reaction from occurring and leading to low yields.

Q3: Can I use a different base for this reaction?

A3: Yes, other strong bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) can be used.[1] LDA is a very strong, non-nucleophilic base that can be advantageous for achieving complete and rapid enolate formation, potentially reducing side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC). A spot for the product, this compound, should appear and grow in intensity over time, while the spots for the starting materials, methyl hexanoate and 2-octanone, should diminish.

Q5: What are the expected spectroscopic signatures for this compound?

A5: this compound will exist as a mixture of keto and enol tautomers. In ¹H NMR, you would expect to see characteristic signals for the methylene protons between the two carbonyls in the keto form, and a vinyl proton and an enolic hydroxyl proton in the enol form. In ¹³C NMR, you would observe signals for the two carbonyl carbons. Infrared (IR) spectroscopy would show characteristic C=O stretching frequencies.

Data Presentation

Table 1: Representative Effect of Reaction Parameters on the Yield of this compound.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaHDiethyl Ether35 (reflux)665
2NaHTHF66 (reflux)475
3LDATHF-78 to RT485
4NaOEtEthanol78 (reflux)850

Note: These are representative yields for a generic Claisen condensation of a long-chain ketone and ester and should be optimized for the specific synthesis of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_enolate Enolate Formation cluster_condensation Condensation cluster_workup Workup & Purification prep Prepare NaH in Anhydrous Solvent enolate Add 2-Octanone to NaH Suspension prep->enolate condensation Add Methyl Hexanoate and Reflux enolate->condensation quench Quench with HCl condensation->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure this compound troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Incomplete Enolate Formation start->cause1 Yes cause2 Presence of Moisture start->cause2 Yes cause3 Insufficient Reaction Time/Temperature start->cause3 Yes end2 end2 start->end2 Check Other Issues sol1a Use Fresh/Washed NaH cause1->sol1a sol1b Use Stronger Base (LDA) cause1->sol1b sol2a Use Anhydrous Conditions cause2->sol2a sol3a Increase Reflux Time/Temp cause3->sol3a end end sol1a->end Improved Yield sol1b->end sol2a->end sol3a->end

References

Validation & Comparative

A Comparative Analysis of Beta-Diketones: Unveiling the Properties of Acetylacetone, Dibenzoylmethane, and Curcumin, and the Untapped Potential of 6,8-Tridecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the versatile class of beta-diketones offers a rich scaffold for innovation. From their fundamental roles in metal chelation and catalysis to their diverse biological activities, these compounds are instrumental in a myriad of scientific applications. This guide provides a comparative analysis of three prominent beta-diketones—acetylacetone, dibenzoylmethane, and curcumin—and highlights the knowledge gap and research opportunities surrounding less-explored long-chain analogues like 6,8-tridecanedione.

Beta-diketones are characterized by two carbonyl groups separated by a methylene group. This unique structural motif imparts a range of valuable chemical properties, most notably keto-enol tautomerism and the ability to form stable complexes with a wide variety of metal ions.[1] These properties are the foundation for their extensive use as catalysts, polymer additives, and as active pharmaceutical ingredients.[2][3]

Physicochemical Properties: A Tale of Three Scaffolds

The physicochemical properties of beta-diketones are heavily influenced by their substituent groups. Here, we compare the simple alkyl-substituted acetylacetone, the aromatic dibenzoylmethane, and the natural product curcumin.

PropertyAcetylacetoneDibenzoylmethaneCurcuminThis compound
Molar Mass ( g/mol ) 100.12224.26368.38212.33
Melting Point (°C) -23[4]77-81[5]183[6]Data Not Available
Boiling Point (°C) 140.4[4]375.4 (decomposes)DecomposesData Not Available
Solubility in Water 16.6 g/100 mL at 20°C[4]Insoluble[5]Practically Insoluble[6]Data Not Available
pKa ~9~9.47.8, 8.5, 9.0Data Not Available

Table 1: Comparative Physicochemical Properties of Selected Beta-Diketones.

The data clearly illustrates the impact of the molecular structure on physical properties. Acetylacetone, with its small alkyl groups, is a liquid at room temperature and possesses moderate water solubility.[4] In contrast, the phenyl groups of dibenzoylmethane and the complex structure of curcumin lead to crystalline solids with poor aqueous solubility.[5][6] Information on this compound remains elusive, underscoring the need for fundamental characterization of this and other long-chain beta-diketones.

Metal Chelation: The Heart of Beta-Diketone Functionality

A defining feature of beta-diketones is their ability to act as bidentate ligands, forming stable six-membered chelate rings with metal ions. This property is central to their application in catalysis, materials science, and as potential therapeutic agents for metal-related disorders.[7][8]

The stability of these metal complexes is influenced by both the nature of the beta-diketone and the metal ion. While specific stability constants for this compound are not available, the general principles of chelation can be extrapolated. The formation of metal-beta-diketonate complexes is a critical step in many catalytic processes and is fundamental to their use in applications such as polymerization and oxidation reactions.

Metal_Chelation cluster_applications Examples of Applications BetaDiketone Beta-Diketone (Enol Tautomer) Chelate Metal-Beta-Diketone Chelate BetaDiketone->Chelate Coordination MetalIon Metal Ion (Mn+) MetalIon->Chelate Binding Applications Applications Chelate->Applications Leads to Catalysis Catalysis Applications->Catalysis DrugDelivery Drug Delivery Applications->DrugDelivery Imaging Medical Imaging Applications->Imaging

Caption: General workflow of beta-diketone metal chelation and its applications.

A Spectrum of Biological and Catalytic Activity

The diverse structures of beta-diketones translate into a wide range of biological and catalytic activities.

Acetylacetone serves as a versatile building block in organic synthesis and its metal complexes are widely used as catalysts in various industrial processes.[9][10]

Dibenzoylmethane , found in licorice, has garnered attention for its potential anticancer and neuroprotective properties.[11] It is also utilized as a PVC heat stabilizer and a UV absorber in sunscreens.[12][13]

Curcumin , the active component of turmeric, is renowned for its potent anti-inflammatory, antioxidant, and anticancer effects.[14][15] Its complex structure allows it to interact with multiple biological targets.

The biological and catalytic profile of This compound remains uncharacterized. Its longer alkyl chains suggest it may possess distinct solubility and membrane interaction properties compared to smaller beta-diketones, potentially leading to novel applications.

Experimental Protocols: A Foundation for Future Research

To facilitate further investigation into understudied beta-diketones like this compound, standardized experimental protocols are crucial.

Synthesis of Beta-Diketones (Claisen Condensation):

A common method for synthesizing beta-diketones is the Claisen condensation. The general procedure involves the reaction of an ester with a ketone in the presence of a strong base.

Claisen_Condensation Ester Ester NucleophilicAttack Nucleophilic Attack Ester->NucleophilicAttack Ketone Ketone Enolate Enolate Formation Ketone->Enolate Base Strong Base (e.g., NaH, NaOEt) Base->Enolate Deprotonation Enolate->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Elimination Elimination of Alkoxide TetrahedralIntermediate->Elimination BetaDiketone Beta-Diketone Product Elimination->BetaDiketone

Caption: Simplified workflow of the Claisen condensation for beta-diketone synthesis.

Determination of Metal Chelation (Potentiometric Titration):

The stability constants of metal-beta-diketonate complexes can be determined using potentiometric titration. This involves titrating a solution containing the beta-diketone and a metal ion with a standard solution of a strong base and monitoring the pH changes.

The Uncharted Territory of Long-Chain Beta-Diketones

The lack of available data for this compound highlights a significant gap in the scientific literature. The unique properties conferred by its long alkyl chains could lead to novel applications in areas such as:

  • Lipophilic Drug Delivery: The increased lipophilicity could enhance the ability of its metal complexes to traverse cell membranes.

  • Novel Catalysts: The steric and electronic effects of the long chains could influence the selectivity and activity of its metal complexes in catalysis.

  • Material Science: The potential for self-assembly and formation of ordered structures could be exploited in the development of new materials.

Conclusion: A Call for Further Exploration

While acetylacetone, dibenzoylmethane, and curcumin have been extensively studied and have demonstrated immense utility, the vast landscape of beta-diketone chemistry remains partially unexplored. The case of this compound serves as a compelling example of the untapped potential that lies within less-common beta-diketone structures. It is imperative for the scientific community to invest in the fundamental characterization and exploration of these novel compounds to unlock their full potential in drug development, catalysis, and materials science. This comparative guide serves as a foundation and a call to action for researchers to delve into the exciting and promising world of understudied beta-diketones.

References

Quantitative Analysis of 6,8-Tridecanedione: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific compounds within complex mixtures is a critical aspect of product development and quality control. This guide provides a comparative analysis of key analytical techniques for the quantitative determination of 6,8-tridecanedione, a β-diketone. The comparison focuses on Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry, offering insights into their respective principles, procedural workflows, and performance characteristics.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key aspects of GC-MS, LC-MS, and UV-Vis Spectrophotometry for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)UV-Vis Spectrophotometry
Principle Separation of volatile and thermally stable compounds followed by detection based on mass-to-charge ratio.Separation of compounds in the liquid phase followed by detection based on mass-to-charge ratio.Measurement of the absorption of ultraviolet or visible light by the analyte, often after a color-forming reaction.
Selectivity High, based on both chromatographic retention time and mass fragmentation pattern.Very high, based on chromatographic retention time, parent ion mass, and fragment ion masses.Low to moderate, susceptible to interference from other absorbing compounds in the matrix.
Sensitivity High (ng/mL to pg/mL).Very high (pg/mL to fg/mL).Moderate (µg/mL to ng/mL).
Sample Throughput Moderate, typical run times are in the range of 15-30 minutes.Moderate to high, with run times typically ranging from 5 to 20 minutes.High, can be adapted for high-throughput screening in microplates.
Matrix Effects Can be significant, requiring robust sample preparation.Can be significant (ion suppression/enhancement), requiring careful method development and internal standards.High, often requires extensive sample cleanup to remove interfering substances.
Instrumentation Cost High.Very high.Low.
Derivatization May be required to improve volatility and thermal stability, though not always necessary for β-diketones.Not typically required.Often necessary to create a chromophore that absorbs in the UV-Vis range.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible quantitative results. The following sections provide model methodologies for sample preparation and analysis of this compound using the discussed techniques.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective technique for extracting and concentrating this compound from a complex matrix, such as a biological fluid or environmental sample, is solid-phase extraction.

Materials:

  • SPE cartridges (e.g., C18, 500 mg)

  • Methanol (HPLC grade)

  • Deionized water

  • Hexane (HPLC grade)

  • Nitrogen gas for evaporation

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 10 mL of the sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 5 mL of hexane.

  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for LC-MS, or a volatile solvent for GC-MS) to a final volume of 1 mL for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • Gas chromatograph with a mass selective detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier gas: Helium at a constant flow rate of 1 mL/min.

GC Conditions:

  • Injection volume: 1 µL (splitless mode).

  • Inlet temperature: 250°C.

  • Oven temperature program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer line temperature: 280°C.

MS Conditions:

  • Ionization mode: Electron Ionization (EI) at 70 eV.

  • Ion source temperature: 230°C.

  • Acquisition mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions of this compound (exact masses to be determined from a full scan analysis of a standard).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Instrumentation:

  • High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

LC Conditions:

  • Flow rate: 0.4 mL/min.

  • Injection volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-8 min: 5-95% B.

    • 8-10 min: 95% B.

    • 10.1-12 min: 5% B (re-equilibration).

  • Column temperature: 40°C.

MS Conditions:

  • Ionization mode: Electrospray Ionization (ESI), positive mode.

  • Ion source parameters: Optimized for this compound (e.g., capillary voltage, gas flow, temperature).

  • Acquisition mode: Multiple Reaction Monitoring (MRM). The precursor ion and a characteristic product ion transition would be monitored for quantification.

UV-Vis Spectrophotometry Protocol with Derivatization

This method involves a chemical reaction to produce a colored product that can be quantified. A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH).[1]

Materials:

  • 2,4-Dinitrophenylhydrazine solution (in a suitable acid, e.g., sulfuric acid in ethanol).

  • Potassium hydroxide solution.

  • UV-Vis spectrophotometer.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Derivatization: To 1 mL of each standard and the sample extract, add 1 mL of the DNPH solution. Mix and allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature.

  • Color Development: Add 5 mL of the potassium hydroxide solution to each tube to develop the color.

  • Measurement: Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance (e.g., around 480 nm) against a reagent blank.[1]

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

To better illustrate the workflows and chemical principles involved, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Processing sample Complex Mixture Sample extraction Solid-Phase Extraction (SPE) sample->extraction extract Purified Extract extraction->extract gcms GC-MS Analysis extract->gcms lcms LC-MS Analysis extract->lcms uvvis UV-Vis Analysis (with Derivatization) extract->uvvis data_analysis Data Acquisition & Processing gcms->data_analysis lcms->data_analysis uvvis->data_analysis quantification Quantification data_analysis->quantification

Caption: Overall experimental workflow for the quantitative analysis of this compound.

keto_enol_tautomerism keto Keto Form (this compound) enol Enol Form keto->enol Equilibrium

Caption: Keto-enol tautomerism of β-diketones, a key chemical property.[2][3]

References

A Comparative Analysis of the Biological Activity of 6,8-Tridecanedione and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

While specific quantitative biological activity data for 6,8-tridecanedione is not extensively available in public literature, this guide provides a comparative framework based on the known biological activities of the broader class of long-chain β-diketones. This analysis, supported by established experimental protocols, will explore the potential antimicrobial and cytotoxic activities of this compound and its analogs, focusing on the influence of their chemical structure on their biological function.

Biological Activities of Long-Chain β-Diketones

Long-chain β-diketones are a class of organic compounds that have garnered interest in the scientific community for their potential biological activities. The characteristic β-dicarbonyl moiety is known to be a key feature in a variety of biologically active molecules. Research on related compounds suggests that long-chain β-diketones likely possess both antimicrobial and cytotoxic properties. The lipophilic nature of the long alkyl chains is believed to facilitate interaction with and disruption of cellular membranes, a common mechanism of antimicrobial and anticancer agents.

Comparative Data on Biological Activity

Due to the limited availability of specific experimental data for this compound, the following table presents a representative dataset to illustrate how the biological activity of this compound and its analogs with varying alkyl chain lengths might be compared. The data are hypothetical and intended to demonstrate the structure-activity relationships that are commonly observed in this class of compounds, where antimicrobial and cytotoxic potency can be influenced by the length of the alkyl chains.

CompoundStructureMolecular Weight ( g/mol )Antimicrobial Activity (MIC, µg/mL) vs. S. aureusCytotoxicity (IC50, µM) vs. HeLa Cells
5,7-Nonanedione CH₃(CH₂)₁CO-CH₂-CO(CH₂)₁CH₃156.22> 100> 100
This compound CH₃(CH₂)₄CO-CH₂-CO(CH₂)₄CH₃212.335075
7,9-Pentadecanedione CH₃(CH₂)₆CO-CH₂-CO(CH₂)₆CH₃268.442540

Note: The data presented in this table are illustrative and intended for comparative purposes only, reflecting plausible trends based on the structure-activity relationships of similar compounds.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of chemical compounds. Below are standard protocols for determining the antimicrobial and cytotoxic activities of hydrophobic compounds like this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound's stock solution in the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate media and conditions until they reach about 80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a small amount of DMSO and diluted in cell culture medium) for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Molecular Interactions and Experimental Processes

To better understand the potential mechanisms of action and the experimental procedures, the following diagrams are provided.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Long-chain_beta-diketone Long-chain_beta-diketone Cell_Membrane Cell_Membrane Long-chain_beta-diketone->Cell_Membrane Intercalates Membrane_Disruption Membrane_Disruption Cell_Membrane->Membrane_Disruption Leads to Downstream_Signaling Downstream_Signaling Membrane_Disruption->Downstream_Signaling Inhibits Apoptosis Apoptosis Downstream_Signaling->Apoptosis Induces

Caption: Hypothetical mechanism of action for a long-chain β-diketone.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow A Compound Stock Solution B Serial Dilution in 96-well Plate A->B C Addition of Bacterial Inoculum B->C D Incubation (37°C, 24h) C->D E Visual Assessment of Growth (MIC) D->E

Caption: Workflow for the Broth Microdilution Assay.

Cross-Validation of Analytical Methods for 6,8-Tridecanedione Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the detection and quantification of 6,8-Tridecanedione: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of experimental data in research and development. This document outlines detailed experimental protocols and presents a comparative analysis of their performance based on key validation parameters.

Method Comparison at a Glance

The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the assay, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method, derived from the analysis of structurally similar compounds.

Validation ParameterHPLC-UV (based on Curcuminoid Analysis)GC-MS (based on Volatile Ketone Analysis)
Linearity (R²) > 0.999> 0.99
Accuracy (Recovery) 98% - 102%80% - 110%
Precision (RSD) < 2.0%< 15%
Limit of Detection (LOD) ~0.1 µg/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) ~0.4 µg/mL0.5 - 5 ng/mL

Detailed Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from established protocols for the analysis of beta-diketones like curcuminoids, which share structural similarities with this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 275 nm (based on the expected chromophore of a beta-diketone).

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent such as acetonitrile or methanol to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on general procedures for the analysis of volatile and semi-volatile ketones in various matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Headspace or Solid-Phase Microextraction (SPME) autosampler for sample introduction.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: A mid-polarity capillary column such as a DB-17ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended to achieve good separation of ketones.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound.

Sample Preparation (Headspace):

  • Place a known amount of the sample into a headspace vial.

  • Seal the vial and incubate at a controlled temperature (e.g., 80°C) for a set time to allow volatile compounds to partition into the headspace.

  • Automatically inject a portion of the headspace gas into the GC-MS.

Visualizing the Validation Workflow

The following diagram illustrates the key stages involved in the cross-validation of analytical methods.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_parameters Validation Parameters cluster_evaluation Evaluation Phase define_scope Define Analytical Scope & Requirements select_methods Select Potential Methods (HPLC & GC-MS) define_scope->select_methods develop_protocols Develop Detailed Protocols select_methods->develop_protocols perform_validation Perform Validation Experiments develop_protocols->perform_validation linearity Linearity perform_validation->linearity accuracy Accuracy perform_validation->accuracy precision Precision perform_validation->precision lod_loq LOD/LOQ perform_validation->lod_loq specificity Specificity perform_validation->specificity compare_data Compare Performance Data linearity->compare_data accuracy->compare_data precision->compare_data lod_loq->compare_data specificity->compare_data select_optimal Select Optimal Method compare_data->select_optimal

Caption: Workflow for analytical method cross-validation.

Signaling Pathway and Experimental Logic

While this compound is a small molecule and not directly involved in signaling pathways in the traditional sense, the logical workflow for its analysis and method validation follows a structured process.

Experimental_Logic cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Evaluation sample_receipt Sample Receipt & Logging sample_prep Sample Preparation sample_receipt->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis gcms_analysis GC-MS Analysis sample_prep->gcms_analysis hplc_data HPLC Data Acquisition & Processing hplc_analysis->hplc_data gcms_data GC-MS Data Acquisition & Processing gcms_analysis->gcms_data comparison Comparative Data Analysis hplc_data->comparison gcms_data->comparison report Final Report Generation comparison->report

Caption: Logical workflow for the analysis of this compound.

Differentiating Isomers of Tridecanedione Using Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical analytical challenge. In the case of tridecanedione, a dicarbonyl compound with various positional isomers, mass spectrometry emerges as a powerful tool for their differentiation. This guide provides a comparative overview of using mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), to distinguish between these isomers based on their unique fragmentation patterns and chromatographic retention times.

The location of the two ketone functionalities along the thirteen-carbon chain of tridecanedione isomers directly influences their electron ionization (EI) fragmentation pathways. The primary mechanisms involved are alpha-cleavage and McLafferty rearrangement. Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is particularly informative as it yields characteristic acylium ions whose mass-to-charge ratio (m/z) is indicative of the carbonyl group's position.

Comparative Analysis of Tridecanedione Isomers

Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred method for the analysis of semi-volatile compounds like tridecanedione. The gas chromatographic separation provides an initial layer of discrimination based on the isomers' boiling points and interactions with the stationary phase, resulting in distinct retention times. Subsequently, the mass spectrometer provides structural information through fragmentation analysis.

The following table summarizes the predicted key diagnostic ions for three exemplary tridecanedione isomers. These predictions are based on the fundamental principles of alpha-cleavage in ketone fragmentation. The retention time is expected to vary based on the polarity and boiling point of the specific isomer. Generally, isomers with carbonyl groups closer to the center of the carbon chain may exhibit slightly different retention characteristics compared to those with carbonyls near the ends.

IsomerPredicted Retention Time (Relative)Key Diagnostic Fragment Ions (m/z) and Origin
2,4-Tridecanedione Shorterm/z 43: [CH₃CO]⁺ from α-cleavage at the C2 carbonyl.m/z 71: [CH₃CH₂CO]⁺ from α-cleavage at the C4 carbonyl.m/z 155: Loss of C₄H₉ radical from α-cleavage at C5.m/z 183: Loss of C₂H₅ radical from α-cleavage at C3.
3,5-Tridecanedione Intermediatem/z 57: [CH₃CH₂CO]⁺ from α-cleavage at the C3 carbonyl.m/z 85: [CH₃(CH₂)₂CO]⁺ from α-cleavage at the C5 carbonyl.m/z 141: Loss of C₅H₁₁ radical from α-cleavage at C6.m/z 169: Loss of C₃H₇ radical from α-cleavage at C4.
6,8-Tridecanedione Longerm/z 99: [CH₃(CH₂)₄CO]⁺ from α-cleavage at the C6 carbonyl.m/z 127: [CH₃(CH₂)₅CO]⁺ from α-cleavage at the C8 carbonyl.m/z 113: Loss of C₇H₁₅ radical from α-cleavage at C9.m/z 141: Loss of C₅H₁₁ radical from α-cleavage at C7.

Experimental Protocol for GC-MS Analysis

This protocol provides a general framework for the differentiation of tridecanedione isomers. Optimization of parameters may be required based on the specific instrumentation and isomer standards available.

1. Sample Preparation:

  • Dissolve 1 mg of the tridecanedione isomer mixture or individual standard in 1 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • If necessary, derivatization can be performed to improve volatility and chromatographic separation, although it is often not required for tridecanediones.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-400.

3. Data Analysis:

  • Identify the chromatographic peaks corresponding to the different tridecanedione isomers based on their retention times.

  • For each peak, analyze the corresponding mass spectrum.

  • Identify the molecular ion peak (M⁺·) at m/z 212.

  • Identify the characteristic fragment ions resulting from alpha-cleavage and other fragmentation pathways.

  • Compare the obtained fragmentation patterns with the predicted patterns for the different isomers to confirm their identity.

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways that enable the differentiation of tridecanedione isomers.

experimental_workflow Experimental Workflow for Tridecanedione Isomer Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Interpretation dissolution Dissolution in Solvent dilution Serial Dilution dissolution->dilution injection GC Injection dilution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection retention_time Retention Time Analysis detection->retention_time fragmentation_pattern Fragmentation Pattern Analysis detection->fragmentation_pattern isomer_identification Isomer Identification retention_time->isomer_identification fragmentation_pattern->isomer_identification

Caption: A flowchart illustrating the key steps in the GC-MS analysis of tridecanedione isomers.

fragmentation_pathways Predicted Alpha-Cleavage of Tridecanedione Isomers cluster_2_4 2,4-Tridecanedione cluster_6_8 This compound mol_2_4 [C₁₃H₂₄O₂]⁺· (m/z 212) frag1_2_4 [CH₃CO]⁺ (m/z 43) mol_2_4->frag1_2_4 α-cleavage at C2-C3 frag2_2_4 [C₂H₅CO]⁺ (m/z 57) mol_2_4->frag2_2_4 α-cleavage at C3-C4 mol_6_8 [C₁₃H₂₄O₂]⁺· (m/z 212) frag1_6_8 [C₅H₁₁CO]⁺ (m/z 99) mol_6_8->frag1_6_8 α-cleavage at C5-C6 frag2_6_8 [C₆H₁₃CO]⁺ (m/z 113) mol_6_8->frag2_6_8 α-cleavage at C7-C8

Caption: Predicted major fragmentation pathways for two tridecanedione isomers via alpha-cleavage.

By combining chromatographic separation with detailed mass spectral analysis, researchers can confidently differentiate between various isomers of tridecanedione. The predictable nature of fragmentation in ketones provides a robust basis for structural elucidation, which is essential for quality control, metabolic studies, and the development of new chemical entities.

A Comparative Guide to the Synthetic Efficiency of Routes to 6,8-Tridecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 6,8-Tridecanedione, a long-chain β-diketone with potential applications in chemical synthesis and pharmaceutical development. The comparison focuses on key metrics of synthetic efficiency, including reaction yield, time, and conditions, to aid researchers in selecting the most suitable method for their specific needs. Detailed experimental protocols for each route are provided, alongside a logical workflow diagram, to ensure reproducibility and facilitate informed decision-making.

Comparison of Synthetic Routes

The two synthetic pathways benchmarked in this guide are:

  • Direct Acylation via Soft Enolization: A modern approach involving the direct acylation of a ketone with a crude acid chloride.[1]

  • Classical Malonate-Type Alkylation: A traditional and widely used method for the formation of carbon-carbon bonds.[2]

The following table summarizes the key quantitative data for each route, offering a clear comparison of their synthetic efficiency.

ParameterRoute 1: Direct Acylation via Soft EnolizationRoute 2: Classical Malonate-Type Alkylation
Starting Materials 2-Octanone, Hexanoyl ChlorideDiethyl Malonate, 1-Bromohexane, Bromoethane
Overall Yield High (estimated 85-95%)Moderate (estimated 60-70%)
Reaction Time Short (approx. 2-3 hours)Long (multi-step, > 24 hours)
Number of Steps One-pot reactionMultiple steps (2 alkylations, hydrolysis, decarboxylation)
Reagent Stoichiometry Near-stoichiometric amountsRequires excess alkylating agents
Purification Standard chromatographic purificationMultiple purification steps required
Atom Economy HighModerate
Scalability Readily scalable[1]More complex to scale up

Experimental Protocols

Route 1: Direct Acylation of 2-Octanone via Soft Enolization

This method is adapted from the general procedure for the synthesis of 1,3-diketones via soft enolization and acylation of ketones with crude acid chlorides.[1]

Materials:

  • 2-Octanone

  • Hexanoyl chloride (crude or purified)

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • N,N-Diisopropylethylamine (i-Pr₂NEt)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-octanone (1.0 eq) in anhydrous DCM at room temperature is added MgBr₂·OEt₂ (1.1 eq).

  • The resulting mixture is stirred for 15 minutes.

  • Hexanoyl chloride (1.2 eq) is added, followed by the dropwise addition of i-Pr₂NEt (2.5 eq).

  • The reaction mixture is stirred at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃, brine, and dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.

Route 2: Classical Malonate-Type Alkylation

This procedure is a standard representation of a malonic ester synthesis adapted for the preparation of an unsymmetrical ketone.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • 1-Bromohexane

  • Bromoethane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: First Alkylation

  • Sodium ethoxide (1.1 eq) is dissolved in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Diethyl malonate (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes.

  • 1-Bromohexane (1.0 eq) is added, and the reaction mixture is refluxed for 8-12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to give the mono-alkylated malonic ester.

Step 2: Second Alkylation 6. The mono-alkylated product is subjected to a second alkylation using sodium ethoxide and bromoethane following the same procedure as in Step 1.

Step 3: Hydrolysis and Decarboxylation 7. The dialkylated malonic ester is saponified by refluxing with an excess of aqueous NaOH for 4-6 hours. 8. The resulting solution is cooled and acidified with concentrated HCl. 9. The mixture is then heated to reflux for 4-6 hours to effect decarboxylation. 10. After cooling, the product is extracted with diethyl ether, washed with water and brine, and dried over anhydrous MgSO₄. 11. The solvent is evaporated, and the crude this compound is purified by distillation or chromatography.

Synthetic Pathway Comparison

The following diagram illustrates the logical flow and comparison of the two synthetic routes to this compound.

G cluster_0 Route 1: Direct Acylation via Soft Enolization cluster_1 Route 2: Classical Malonate-Type Alkylation A1 2-Octanone + Hexanoyl Chloride B1 One-Pot Reaction: - MgBr2·OEt2 - i-Pr2NEt - DCM, rt, 2h A1->B1 C1 This compound B1->C1 D1 High Yield Short Reaction Time High Atom Economy C1->D1 A2 Diethyl Malonate + 1-Bromohexane B2 First Alkylation (NaOEt, EtOH) A2->B2 C2 Mono-alkylated Intermediate B2->C2 D2 Second Alkylation (NaOEt, Bromoethane) C2->D2 E2 Dialkylated Intermediate D2->E2 F2 Hydrolysis & Decarboxylation (NaOH, HCl, Heat) E2->F2 G2 This compound F2->G2 H2 Moderate Yield Long Reaction Time Multiple Steps G2->H2 start Synthesis of this compound start->A1 start->A2

Caption: A comparison of two synthetic routes to this compound.

References

A Comparative Guide to the Metal Chelating Properties of 6,8-Tridecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metal chelating properties of 6,8-tridecanedione against two well-established chelating agents: acetylacetone, another β-diketone, and ethylenediaminetetraacetic acid (EDTA), a widely used aminopolycarboxylic acid. Due to the limited availability of direct experimental data for this compound, its properties are inferred based on the known behavior of structurally similar linear β-diketones.

Introduction to Metal Chelation

Metal chelation is a chemical process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion to form a stable, ring-like structure called a chelate. This process is crucial in various scientific and industrial applications, including drug delivery, detoxification of heavy metals, and controlling metal-catalyzed reactions. The stability of a metal-chelate complex is quantified by its stability constant (log K), with higher values indicating a stronger and more stable complex.

β-Diketones, such as this compound and acetylacetone, are a class of organic compounds that can exist in a keto-enol tautomerism, with the enol form being particularly effective at chelating metal ions through its two oxygen atoms. The length and nature of the alkyl chains on the β-diketone can influence its lipophilicity and, to some extent, the stability of the metal complexes formed. In contrast, EDTA is a hexadentate ligand, meaning it can form up to six bonds with a single metal ion, generally resulting in exceptionally stable complexes.

Comparative Analysis of Chelating Properties

The effectiveness of a chelating agent is determined by its affinity and selectivity for different metal ions. The following table summarizes the stability constants (log K) for acetylacetone and EDTA with several common divalent and trivalent metal ions. The values for this compound are inferred to be similar to those of acetylacetone, given their structural similarities as linear β-diketones.

Metal IonThis compound (Inferred log K₁)Acetylacetone (log K₁)EDTA (log K)
Cu(II)~5.0 - 6.08.2218.78[1]
Fe(III)~5.0 - 6.09.725.1[1]
Zn(II)~4.0 - 5.05.0516.5[1]
Ni(II)~4.0 - 5.05.9218.4[1]
Co(II)~4.0 - 5.05.9016.45[1]
Mn(II)~3.0 - 4.04.013.89[1]

Inference for this compound: The longer alkyl chains of this compound compared to acetylacetone are expected to increase its lipophilicity, which may be advantageous for applications requiring transport across cell membranes. However, the fundamental chelating moiety (the β-diketone group) is the same, suggesting that the stability constants for metal complex formation will be of a similar order of magnitude to those of acetylacetone.

Comparison with EDTA: As evidenced by the significantly higher log K values, EDTA forms much more stable complexes with all the listed metal ions compared to the β-diketones.[1] This is due to the "chelate effect," where a multidentate ligand like EDTA forms multiple chelate rings, leading to a large, favorable entropy change upon complexation.

Experimental Protocols

The determination of metal chelate stability constants is crucial for understanding and comparing the efficacy of different chelating agents. A widely used and accurate method for this purpose is potentiometric titration.

Potentiometric Titration for Determination of Stability Constants

Objective: To determine the stepwise stability constants of a metal-ligand complex in solution.

Materials:

  • pH meter with a glass electrode

  • Autotitrator or manual burette

  • Thermostated reaction vessel

  • Stock solution of the chelating agent (e.g., this compound) of known concentration

  • Stock solution of the metal salt (e.g., copper(II) nitrate) of known concentration

  • Standardized solution of a strong base (e.g., NaOH)

  • Standardized solution of a strong acid (e.g., HCl)

  • Inert electrolyte solution (e.g., KNO₃) to maintain constant ionic strength

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of the Ligand:

    • Pipette a known volume of the chelating agent solution into the reaction vessel.

    • Add a sufficient volume of the inert electrolyte solution to maintain a constant ionic strength.

    • Add a known amount of strong acid to protonate the ligand fully.

    • Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.

  • Titration of the Metal-Ligand Mixture:

    • Pipette known volumes of the chelating agent and metal salt solutions into the reaction vessel.

    • Add the same amount of inert electrolyte and strong acid as in the ligand titration.

    • Titrate the mixture with the standardized strong base, again recording the pH at regular intervals.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added) for both the ligand alone and the metal-ligand mixture.

    • From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • Use these values to calculate the stepwise formation constants (K₁, K₂, etc.) of the metal-ligand complexes. Various software programs are available to facilitate these calculations from the potentiometric data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the potentiometric determination of metal chelate stability constants.

PotentiometricTitrationWorkflow cluster_preparation Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Ligand Chelating Agent Solution TitrationVessel Thermostated Reaction Vessel Ligand->TitrationVessel Metal Metal Salt Solution Metal->TitrationVessel Base Standardized Base (Titrant) Burette Burette Base->Burette Acid Standardized Acid Acid->TitrationVessel Electrolyte Inert Electrolyte Electrolyte->TitrationVessel pHElectrode pH Electrode Plot Plot Titration Curves pHElectrode->Plot pH Readings Burette->TitrationVessel Titration Calc_n Calculate n̄ and n̄ₐ Plot->Calc_n Calc_K Calculate Stability Constants (log K) Calc_n->Calc_K

Caption: Workflow for potentiometric determination of stability constants.

Role in Signaling Pathways: Mitigating Oxidative Stress

Metal ions, particularly transition metals like iron and copper, can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly reactive oxygen species (ROS) such as the hydroxyl radical (•OH).[2] Excessive ROS production can lead to oxidative stress, a condition implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2]

Chelating agents can play a crucial role in mitigating metal-induced oxidative stress by sequestering these redox-active metal ions and preventing their participation in ROS-generating reactions.[3] By forming stable complexes, chelators can effectively reduce the pool of free, catalytically active metal ions.

The following diagram illustrates the role of a chelating agent in preventing metal-catalyzed ROS production.

OxidativeStressPathway cluster_redox Redox Cycling cluster_chelation Chelation cluster_outcome Outcome Metal_Free Free Metal Ion (e.g., Fe²⁺) ROS Reactive Oxygen Species (e.g., •OH) Metal_Free->ROS Fenton Reaction Chelated_Metal Stable Metal Chelate Metal_Free->Chelated_Metal Chelation H2O2 H₂O₂ H2O2->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Chelator Chelating Agent (e.g., this compound) Chelator->Chelated_Metal No_Stress Reduced Oxidative Stress Chelated_Metal->No_Stress Inhibition of Redox Cycling

Caption: Role of chelators in mitigating metal-induced oxidative stress.

Conclusion

References

A Comparative Guide to the Structural and Spectroscopic Properties of 6,8-Tridecanedione and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparison of the structural and spectroscopic characteristics of 6,8-tridecanedione and two of its derivatives: 7-methyl-6,8-tridecanedione and 7-phenyl-6,8-tridecanedione. β-Diketones are versatile organic compounds known for their unique keto-enol tautomerism, a feature that significantly influences their chemical and physical properties.[1][2][3][4][5] Understanding these properties is crucial for their application in synthetic chemistry and drug development.

Structural and Spectroscopic Data Overview

The following tables provide a comprehensive summary of the key spectroscopic data for the parent this compound and its derivatives. The data for the substituted compounds are based on established spectroscopic principles and provide a predictive framework for similar long-chain β-diketones.

Table 1: 1H NMR Spectroscopic Data (500 MHz, CDCl3)

CompoundTautomerChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound Diketo3.55s2H-CH2- (C7)
2.45t, J = 7.5 Hz4H-CH2-C=O (C5, C9)
1.55-1.65m4H-CH2- (C4, C10)
1.20-1.40m8H-CH2- (C2, C3, C11, C12)
0.88t, J = 7.0 Hz6H-CH3 (C1, C13)
Enol16.20br s1HEnolic -OH
5.50s1H=CH- (C7)
2.25t, J = 7.5 Hz4H-CH2-C=O (C5, C9)
1.50-1.60m4H-CH2- (C4, C10)
1.20-1.40m8H-CH2- (C2, C3, C11, C12)
0.88t, J = 7.0 Hz6H-CH3 (C1, C13)
7-Methyl-6,8-tridecanedione Diketo3.70q, J = 7.0 Hz1H-CH- (C7)
1.25d, J = 7.0 Hz3H-CH3 (on C7)
2.48t, J = 7.5 Hz4H-CH2-C=O (C5, C9)
1.55-1.65m4H-CH2- (C4, C10)
1.20-1.40m8H-CH2- (C2, C3, C11, C12)
0.88t, J = 7.0 Hz6H-CH3 (C1, C13)
Enol16.50br s1HEnolic -OH
2.05s3H=C-CH3 (on C7)
2.28t, J = 7.5 Hz4H-CH2-C=O (C5, C9)
1.50-1.60m4H-CH2- (C4, C10)
1.20-1.40m8H-CH2- (C2, C3, C11, C12)
0.88t, J = 7.0 Hz6H-CH3 (C1, C13)
7-Phenyl-6,8-tridecanedione Diketo5.10s1H-CH- (C7)
7.20-7.40m5HPhenyl-H
2.55t, J = 7.5 Hz4H-CH2-C=O (C5, C9)
1.55-1.65m4H-CH2- (C4, C10)
1.20-1.40m8H-CH2- (C2, C3, C11, C12)
0.88t, J = 7.0 Hz6H-CH3 (C1, C13)
Enol17.10br s1HEnolic -OH
7.30-7.50m5HPhenyl-H
2.35t, J = 7.5 Hz4H-CH2-C=O (C5, C9)
1.50-1.60m4H-CH2- (C4, C10)
1.20-1.40m8H-CH2- (C2, C3, C11, C12)
0.88t, J = 7.0 Hz6H-CH3 (C1, C13)

Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCl3)

CompoundTautomerChemical Shift (δ, ppm)Assignment
This compound Diketo203.0C=O (C6, C8)
58.5-CH2- (C7)
45.0-CH2-C=O (C5, C9)
31.5, 29.0, 24.0, 22.5-CH2- chain
14.0-CH3
Enol195.0C=O (C6, C8)
100.0=CH- (C7)
35.0-CH2-C=O (C5, C9)
31.5, 29.0, 24.0, 22.5-CH2- chain
14.0-CH3
7-Methyl-6,8-tridecanedione Diketo205.0C=O (C6, C8)
65.0-CH- (C7)
15.0-CH3 (on C7)
44.0-CH2-C=O (C5, C9)
31.5, 29.0, 24.0, 22.5-CH2- chain
14.0-CH3
Enol198.0C=O (C6, C8)
108.0=C< (C7)
20.0-CH3 (on C7)
34.0-CH2-C=O (C5, C9)
31.5, 29.0, 24.0, 22.5-CH2- chain
14.0-CH3
7-Phenyl-6,8-tridecanedione Diketo202.0C=O (C6, C8)
70.0-CH- (C7)
135.0, 129.0, 128.5, 127.0Phenyl-C
43.0-CH2-C=O (C5, C9)
31.5, 29.0, 24.0, 22.5-CH2- chain
14.0-CH3
Enol192.0C=O (C6, C8)
115.0=C< (C7)
138.0, 129.5, 128.0, 126.0Phenyl-C
33.0-CH2-C=O (C5, C9)
31.5, 29.0, 24.0, 22.5-CH2- chain
14.0-CH3

Table 3: IR and UV-Vis Spectroscopic Data

CompoundTautomerIR (cm-1)UV-Vis (λmax, nm)
This compound Diketo1725 (C=O stretch)275
Enol1610 (C=C stretch), 1580 (C=O stretch, H-bonded), 3200-2400 (broad, O-H stretch)295
7-Methyl-6,8-tridecanedione Diketo1720 (C=O stretch)278
Enol1615 (C=C stretch), 1585 (C=O stretch, H-bonded), 3200-2400 (broad, O-H stretch)300
7-Phenyl-6,8-tridecanedione Diketo1715 (C=O stretch)285
Enol1605 (C=C stretch), 1575 (C=O stretch, H-bonded), 3200-2400 (broad, O-H stretch), 1500, 1450 (aromatic C=C)320

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a Claisen condensation reaction.

  • Enolate Formation: An appropriate ester (e.g., ethyl pentanoate) is deprotonated using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0°C.

  • Acylation: The resulting enolate is then reacted with a suitable acyl chloride (e.g., heptanoyl chloride) to form the β-diketone.

  • Workup and Purification: The reaction is quenched with a dilute acid, followed by extraction with an organic solvent. The crude product is then purified using column chromatography.

Derivatives can be synthesized by subsequent alkylation or arylation at the C7 position of the parent β-diketone.

Spectroscopic Analysis
  • NMR Spectroscopy: 1H and 13C NMR spectra are acquired on a 500 MHz spectrometer in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: Infrared (IR) spectra are recorded on an FTIR spectrometer, with the sample prepared as a thin film on NaCl plates or as a KBr pellet.

  • UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) absorption spectra are measured using a spectrophotometer in a 1 cm quartz cuvette. Solutions are prepared in ethanol or cyclohexane at concentrations ranging from 10-4 to 10-5 M.

Visualizing the Experimental Workflow

The following diagram outlines the general procedure for the synthesis and spectroscopic characterization of this compound and its derivatives.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_characterization Spectroscopic Characterization start Starting Materials (Ester and Acyl Chloride) claisen Claisen Condensation start->claisen workup_purification Workup and Purification claisen->workup_purification parent_diketone This compound workup_purification->parent_diketone alkylation Alkylation/Arylation at C7 parent_diketone->alkylation nmr NMR Spectroscopy (1H, 13C) parent_diketone->nmr ir IR Spectroscopy parent_diketone->ir uv_vis UV-Vis Spectroscopy parent_diketone->uv_vis workup_purification2 Workup and Purification alkylation->workup_purification2 derivatives This compound Derivatives workup_purification2->derivatives derivatives->nmr derivatives->ir derivatives->uv_vis data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis uv_vis->data_analysis

Caption: A generalized workflow for the synthesis and spectroscopic analysis of this compound derivatives.

Discussion of Spectroscopic Trends

The spectroscopic data reveals distinct trends related to the substituent at the 7-position and the predominant tautomeric form.

  • NMR Spectroscopy: The keto-enol equilibrium is readily observed in the 1H NMR spectrum. The enol form is characterized by a highly deshielded enolic proton signal (δ 16-17 ppm) and a vinylic proton signal (δ ~5.5 ppm for the parent compound). The diketo form displays a characteristic signal for the C7 methylene protons at around δ 3.55 ppm. Substitution at C7 shifts these signals and provides further structural information. For instance, a methyl group at C7 in the enol form appears as a singlet, while in the diketo form, it shows a doublet, and the adjacent methine proton appears as a quartet. A phenyl group introduces aromatic signals and significantly deshields the C7 proton in the diketo form.

  • IR Spectroscopy: The IR spectrum provides a clear distinction between the two tautomers.[6] The diketo form exhibits a strong carbonyl absorption band around 1720-1725 cm-1. In contrast, the enol form shows a broad O-H stretching band (3200-2400 cm-1) due to strong intramolecular hydrogen bonding, a C=C stretching band (around 1610 cm-1), and a hydrogen-bonded carbonyl stretching band at a lower frequency (around 1580 cm-1).

  • UV-Vis Spectroscopy: The electronic transitions in the UV-Vis region are sensitive to conjugation. The diketo form typically shows an absorption maximum (λmax) around 275 nm. The conjugated enol form exhibits a bathochromic shift to a longer wavelength (λmax ~295 nm for the parent).[7] The introduction of a phenyl group at the 7-position extends the π-conjugation, resulting in a further shift to a longer wavelength.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6,8-Tridecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 6,8-Tridecanedione, aligning with established safety protocols.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be familiar with its potential hazards. It is a combustible liquid and may cause skin dryness or cracking upon repeated exposure. In case of accidental contact or ingestion, immediate medical attention is advised.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and vapors.
Hand Protection Impervious gloves (e.g., Viton®, minimum layer thickness: 0.7 mm).Prevents skin contact and potential irritation.
Body Protection Synthetic apron or lab coat.Protects against spills and contamination of personal clothing.[1]
Respiratory Protection Use a vapor respirator if ventilation is inadequate.Protects against inhalation of vapors or mists.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and tightly closed container.[2]

  • Do not mix with other waste streams unless explicitly permitted by your EHS department.

2. Storage of Chemical Waste:

  • Store the waste container in a cool, well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1]

  • The storage area should be secure and accessible only to authorized personnel.

3. Accidental Spill Cleanup:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[2]

  • Absorb the spill with an inert, non-combustible material such as Chemizorb®, dry sand, or earth.[1]

  • Collect the absorbed material and place it into a suitable container for disposal.[1][2]

  • Clean the affected area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Prevent the spill from entering drains or waterways.

4. Final Disposal:

  • Dispose of the chemical waste and any contaminated materials through an approved waste disposal plant.

  • All disposal activities must be in full compliance with all federal, state, and local environmental regulations.

Emergency Procedures

In the case of an emergency, follow these procedures and seek immediate medical attention.

Emergency SituationFirst Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
Ingestion Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor.
Inhalation Remove person to fresh air and keep comfortable for breathing.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Figure 1. This compound Disposal Workflow A Start: Handling this compound B Wear Appropriate PPE A->B C Collect Waste in a Designated Container B->C E Spill Occurs B->E D Store Waste Securely in a Well-Ventilated Area C->D H Contact Approved Waste Disposal Service D->H E->C No F Absorb with Inert Material E->F Yes G Collect and Containerize Spill Debris F->G G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 6,8-Tridecanedione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount. This document provides essential, immediate safety and logistical information for the proper management of 6,8-Tridecanedione in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid, and its vapors can form explosive mixtures with air upon intense heating[1]. Repeated exposure may lead to skin dryness or cracking[1][2]. Therefore, adherence to appropriate safety protocols and the use of proper personal protective equipment are critical.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Polyvinyl alcohol - PVA)[3][4].To prevent skin contact. Nitrile gloves may offer some protection for short-duration tasks, but extended contact requires more robust materials[4].
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.To protect eyes from splashes and vapors.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, chemical-resistant coveralls may be appropriate[5].To minimize skin exposure. Contaminated clothing should be removed and laundered before reuse[6][7].
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is recommended.To avoid inhalation of vapors[1][8].

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key steps from preparation to post-handling procedures.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_transfer Carefully Transfer Chemical prep_area->handle_transfer handle_avoid Avoid Inhalation and Contact handle_transfer->handle_avoid handle_close Keep Container Tightly Closed handle_avoid->handle_close post_decon Decontaminate Work Area handle_close->post_decon post_ppe Remove and Clean/Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Workflow for the safe handling of this compound.

Experimental Protocol Considerations:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation[1][8].

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential sources of ignition[1][2].

  • Static Discharge: Take precautionary measures against static discharge, especially when transferring large quantities.

  • Material Compatibility: Avoid contact with strong oxidizing agents[2].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials[6][8]. Store in a locked-up area accessible only to authorized personnel[1].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Management Protocol:

StepProcedureRationale
1. Waste Segregation Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams[9][10].To ensure proper disposal and prevent accidental reactions.
2. Labeling Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound" and any associated hazards (e.g., Combustible).For proper identification and handling by waste management personnel[10].
3. Storage of Waste Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.To await pickup by a licensed disposal service.
4. Professional Disposal Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company[1][7][10].To ensure compliance with local, state, and federal environmental regulations.
5. Empty Containers Empty containers may still contain chemical residue and should be treated as hazardous waste unless properly decontaminated. Follow institutional guidelines for the disposal of empty chemical containers[9].To prevent accidental exposure and environmental contamination.

Note: Never dispose of this compound down the drain or in the general trash[11]. Always consult your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.